molecular formula C16H23N3 B1671022 E-55888 CAS No. 1034142-33-0

E-55888

Número de catálogo: B1671022
Número CAS: 1034142-33-0
Peso molecular: 257.37 g/mol
Clave InChI: MFUWRMRKXKCSPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

E55888 is a potent and selective full agonist at the 5HT7 serotonin receptor, and is used for investigating the role of 5-HT7 receptors in the perception of pain.

Propiedades

IUPAC Name

N,N-dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUWRMRKXKCSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029789
Record name N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034142-33-0
Record name N,N-Dimethyl[2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034142-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ7F7PL4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of E-55888

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-55888 is a potent and selective full agonist of the serotonin 7 (5-HT7) receptor, with a secondary, lower affinity for the 5-HT1A receptor. Its mechanism of action is centered on the activation of the 5-HT7 receptor, a Gs protein-coupled receptor (GPCR), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been demonstrated to produce anti-hyperalgesic effects in preclinical models of pain, suggesting a therapeutic potential for this compound in pain management. This guide provides a comprehensive overview of the binding characteristics, functional activity, and in-vivo effects of this compound, detailing the experimental protocols used to elucidate its mechanism of action and the associated signaling pathways.

Core Mechanism of Action: 5-HT7 Receptor Agonism

This compound exerts its primary pharmacological effects through its high-affinity binding to and activation of the 5-HT7 receptor. As a full agonist, it mimics the action of the endogenous ligand serotonin (5-HT) at this receptor subtype. The 5-HT7 receptor is coupled to a stimulatory G protein (Gs), and its activation initiates a canonical signaling pathway that plays a crucial role in various physiological processes, including nociception.

Signaling Pathway

The activation of the 5-HT7 receptor by this compound triggers a well-defined intracellular signaling cascade. This pathway is pivotal to understanding the compound's cellular and physiological effects.

E55888_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space E55888 This compound HT7R 5-HT7 Receptor E55888->HT7R Binds and Activates Gs Gs Protein HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GABA_release Increased GABA Release CREB->GABA_release Leads to Nociception Inhibition of Nociceptive Signals GABA_release->Nociception

Figure 1: this compound Signaling Pathway

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in-vitro assays, providing quantitative measures of its binding affinity and functional potency at serotonin receptors.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) 5-HT72.5 nMRadioligand Binding Assay[1]
5-HT1A700 nMRadioligand Binding Assay[1]
Functional Efficacy (EC50) 5-HT716 ± 1 nMHTRF cAMP Assay
Maximal Effect (Emax) 5-HT799 ± 1% (relative to 5-HT)HTRF cAMP Assay

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data and assess the in-vivo activity of this compound.

Radioligand Binding Affinity Assay

This assay determines the affinity of this compound for the 5-HT7 and 5-HT1A receptors by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing 5-HT7 or 5-HT1A receptors Incubate Incubate membranes, radioligand, and this compound at a constant temperature Membrane_Prep->Incubate Radioligand Select a suitable radioligand (e.g., [3H]5-CT for 5-HT7) Radioligand->Incubate E55888_Dilutions Prepare serial dilutions of this compound E55888_Dilutions->Incubate Filter Separate bound from free radioligand via vacuum filtration (e.g., GF/C filters) Incubate->Filter Scintillation Quantify radioactivity on filters using liquid scintillation counting Filter->Scintillation Analysis Calculate Ki values from IC50 using the Cheng-Prusoff equation Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow
HTRF cAMP Functional Assay

This assay quantifies the ability of this compound to stimulate cAMP production in cells expressing the 5-HT7 receptor, confirming its agonist activity.

HTRF_cAMP_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture HEK-293F cells stably expressing the human 5-HT7 receptor Cell_Plating Plate cells in a multi-well plate Cell_Culture->Cell_Plating Add_E55888 Add varying concentrations of this compound to the cells Cell_Plating->Add_E55888 Incubate_Cells Incubate for a defined period (e.g., 30 minutes) at room temperature Add_E55888->Incubate_Cells Lysis Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) Incubate_Cells->Lysis Incubate_Reagents Incubate for 1 hour at room temperature Lysis->Incubate_Reagents Read_Plate Measure the HTRF signal on a compatible plate reader Incubate_Reagents->Read_Plate Standard_Curve Generate a cAMP standard curve Read_Plate->Standard_Curve Calculate_EC50 Determine EC50 and Emax values from the dose-response curve Standard_Curve->Calculate_EC50

Figure 3: HTRF cAMP Assay Workflow
In-Vivo Capsaicin-Induced Mechanical Hypersensitivity

This preclinical pain model assesses the anti-hyperalgesic effects of this compound in mice.

Capsaicin_Model cluster_induction Induction of Hypersensitivity cluster_treatment Treatment cluster_assessment Assessment of Mechanical Threshold cluster_analysis Data Analysis Capsaicin_Injection Inject capsaicin into the plantar surface of the mouse hind paw Administer_E55888 Administer this compound systemically (e.g., intraperitoneally) Capsaicin_Injection->Administer_E55888 Von_Frey_Test Measure paw withdrawal threshold using von Frey filaments at different time points Administer_E55888->Von_Frey_Test Compare_Thresholds Compare withdrawal thresholds between This compound-treated and vehicle-treated groups Von_Frey_Test->Compare_Thresholds

Figure 4: Capsaicin-Induced Mechanical Hypersensitivity Workflow

Downstream Effects on Nociception

The activation of 5-HT7 receptors by this compound in the central nervous system, particularly in the dorsal horn of the spinal cord, is believed to underlie its anti-nociceptive properties. Evidence suggests that 5-HT7 receptors are expressed on GABAergic interneurons. The stimulation of these receptors by this compound enhances the release of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). This increased GABAergic tone in the dorsal horn dampens the transmission of nociceptive signals from the periphery to higher brain centers, resulting in a reduction in pain perception.

Conclusion

This compound is a potent and selective 5-HT7 receptor full agonist. Its mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. This leads to downstream cellular effects, including the potentiation of GABAergic inhibition in the spinal cord, which contributes to its observed anti-hyperalgesic properties in preclinical models. The data presented in this guide provide a comprehensive technical overview of the molecular and cellular mechanisms underlying the pharmacological activity of this compound, supporting its further investigation as a potential therapeutic agent for pain.

References

E-55888: A Technical Whitepaper on a Potent and Selective 5-HT7 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-55888 is a potent and selective full agonist for the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including nociception, thermoregulation, and circadian rhythms. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, key experimental methodologies for its characterization, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the 5-HT7 receptor.

Pharmacological Profile of this compound

This compound distinguishes itself through its high affinity and selectivity for the 5-HT7 receptor. Its pharmacological characteristics have been elucidated through a series of in vitro and in vivo studies, which are summarized below.

Binding Affinity and Selectivity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor and assessing its selectivity against other receptors. This compound demonstrates a high affinity for the human 5-HT7 receptor with a Ki value of 2.5 nM.[1][2] Its selectivity profile, particularly against the 5-HT1A receptor, is a key attribute. This compound exhibits a Ki of 700 nM for the 5-HT1A receptor, indicating a 280-fold greater selectivity for the 5-HT7 receptor.[1][2]

Receptor SubtypeKi (nM)Selectivity (fold vs. 5-HT7)
5-HT7 2.5 -
5-HT1A700280

Table 1: Binding Affinity and Selectivity of this compound.

Functional Activity

Functional assays are employed to characterize the intrinsic activity of a compound at its target receptor. This compound has been identified as a full agonist at the 5-HT7 receptor. In functional assays measuring cyclic adenosine monophosphate (cAMP) formation in HEK-293F cells expressing the human 5-HT7 receptor, this compound demonstrated a potent stimulatory effect.

AssayParameterValue
cAMP AccumulationEC5016 nM
Emax99% (relative to 5-HT)

Table 2: Functional Activity of this compound at the 5-HT7 Receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize this compound.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the Ki of this compound for the 5-HT7 receptor.

Materials:

  • Cell membranes expressing the human 5-HT7 receptor.

  • Radioligand (e.g., [3H]5-CT).

  • Test compound (this compound).

  • Non-specific binding control (e.g., high concentration of an unlabeled 5-HT7 antagonist like SB-269970).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT7 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This assay measures the functional activity of a compound by quantifying the intracellular accumulation of cAMP, a second messenger produced upon activation of Gs-coupled receptors like 5-HT7.

Objective: To determine the EC50 and Emax of this compound at the 5-HT7 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor.

  • Test compound (this compound).

  • Forskolin (as a positive control for adenylyl cyclase activation).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Cell lysis buffer.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture and Seeding: Culture the HEK-293/h5-HT7 cells and seed them into 96-well plates.

  • Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer. Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to occur.

  • HTRF Reading: Measure the fluorescence at both emission wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax values.

In Vivo Formalin Test in Mice

The formalin test is a widely used model of tonic pain that allows for the assessment of a compound's antinociceptive properties.

Objective: To evaluate the antinociceptive effect of this compound.

Materials:

  • Male Swiss mice.

  • This compound.

  • Formalin solution (e.g., 2.5% in saline).

  • Observation chambers.

  • Timer.

Procedure:

  • Acclimatization: Acclimate the mice to the experimental environment, including the observation chambers, to reduce stress-induced variability.

  • Drug Administration: Administer this compound or vehicle to the mice via a specific route (e.g., subcutaneous or intraperitoneal) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the mouse's hind paw.

  • Observation: Immediately place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation is typically divided into two phases:

    • Phase I (0-5 minutes): Represents acute nociceptive pain.

    • Phase II (15-30 minutes): Represents inflammatory pain.

  • Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases of the test. A significant reduction in licking/biting time indicates an antinociceptive effect.

Signaling Pathways

The 5-HT7 receptor is primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[3] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression. Additionally, there is evidence for the coupling of the 5-HT7 receptor to the Gα12 protein, which can activate Rho GTPases, influencing cellular morphology and cytoskeletal dynamics.

Gs_Signaling_Pathway E55888 This compound HTR7 5-HT7 Receptor E55888->HTR7 binds Gas Gαs HTR7->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effects (e.g., Gene Transcription, Modulation of Ion Channels) PKA->Downstream phosphorylates

Caption: 5-HT7 Receptor Gαs Signaling Pathway.

Experimental_Workflow_cAMP Start Start Cell_Culture Culture HEK-293/h5-HT7 Cells Start->Cell_Culture Compound_Prep Prepare this compound Dilutions Start->Compound_Prep Stimulation Add this compound to Cells (30 min @ 37°C) Cell_Culture->Stimulation Compound_Prep->Stimulation Lysis Lyse Cells & Add HTRF Reagents Stimulation->Lysis Incubation Incubate (1 hr @ RT) Lysis->Incubation Read Read Plate (HTRF Reader) Incubation->Read Analysis Data Analysis (EC50 & Emax) Read->Analysis End End Analysis->End

Caption: Workflow for HTRF cAMP Assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the 5-HT7 receptor. Its high potency, selectivity, and full agonist activity make it an ideal probe for elucidating the therapeutic potential of targeting this receptor in various disorders, particularly in the context of pain modulation. The detailed experimental protocols and pathway diagrams provided in this whitepaper offer a solid foundation for researchers to design and execute their studies involving this compound.

References

E-55888: A Comprehensive Technical Guide on Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-55888 is a potent and selective full agonist for the serotonin 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including nociception, thermoregulation, and circadian rhythm.[1][2] Developed by Esteve, this small molecule has been instrumental in elucidating the therapeutic potential of targeting the 5-HT7 receptor, particularly in the context of pain management. This technical guide provides a detailed overview of the binding affinity and selectivity profile of this compound, alongside the experimental methodologies used for its characterization and the key signaling pathways it modulates.

Binding Affinity and Selectivity Profile

This compound exhibits a high affinity for the human 5-HT7 receptor with a reported Ki value of 2.5 nM.[3][4] Its selectivity has been assessed against a wide range of other receptors, demonstrating a significantly lower affinity for other serotonin receptor subtypes and a broad panel of other neurotransmitter receptors, ion channels, and transporters.

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized for its principal target, the 5-HT7 receptor, and the most significant off-target receptor, the 5-HT1A receptor. This high degree of selectivity is a critical attribute for its utility as a research tool and its potential as a therapeutic agent.

Target ReceptorKi (nM)Reference
5-HT7 2.5[3][4]
5-HT1A 700[3][4]

Note: The selectivity for the 5-HT7 receptor over the 5-HT1A receptor is approximately 280-fold.[5]

Broad Selectivity Profile

While comprehensive quantitative data from a broad panel screening is not publicly available, it has been reported that this compound shows no significant affinity (Ki > 1µM or inhibition < 50% at 10⁻⁶M) for a panel of 170 additional targets, which includes other 5-HT receptor subtypes, as well as other major receptor families, transporters, and ion channels.[4] This indicates a highly specific interaction with the 5-HT7 receptor.

Experimental Protocols

The binding affinity and functional activity of this compound have been determined using standard and robust in vitro pharmacological assays.

Radioligand Binding Assays

The binding affinities of this compound are determined through competitive radioligand binding assays, often conducted by commercial services such as CEREP or MDS Pharma Services.[4]

Objective: To determine the affinity (Ki) of the test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT7 or 5-HT1A receptors) are prepared from recombinant cell lines or tissue homogenates.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-5-CT for 5-HT7) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand & this compound prep->incubate separate Filtration incubate->separate quantify Scintillation Counting separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Radioligand Binding Assay Workflow
Functional Assay: cAMP Measurement

The functional activity of this compound as a 5-HT7 receptor agonist is determined by measuring its ability to stimulate the production of cyclic adenosine monophosphate (cAMP).

Objective: To quantify the this compound-induced increase in intracellular cAMP levels in cells expressing the 5-HT7 receptor.

General Protocol (HTRF - Homogeneous Time-Resolved Fluorescence):

  • Cell Culture: Human embryonic kidney (HEK)-293 cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.[4]

  • Cell Plating: Cells are seeded into 96-well plates and incubated.

  • Compound Addition: Increasing concentrations of this compound are added to the wells. A known agonist like serotonin (5-HT) is used as a positive control.

  • Lysis and Detection: After a specific incubation period, the cells are lysed, and the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.

  • Signal Measurement: The plate is read on an HTRF-compatible reader that measures the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: The results are used to generate a dose-response curve from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect) are determined.

G cluster_assay HTRF cAMP Functional Assay start HEK-293 cells with 5-HT7 receptor add_e55888 Add this compound start->add_e55888 incubate Incubate add_e55888->incubate lysis Cell Lysis & HTRF Reagent Addition incubate->lysis read Measure HTRF Signal lysis->read analyze Generate Dose-Response Curve (EC50, Emax) read->analyze

HTRF cAMP Functional Assay Workflow

Signaling Pathway

The 5-HT7 receptor is a Gs-protein coupled receptor.[1] Activation of the 5-HT7 receptor by an agonist such as this compound initiates a downstream signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cAMP.

Key Steps in the Signaling Pathway:

  • Agonist Binding: this compound binds to and activates the 5-HT7 receptor.

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein, causing its activation and dissociation from the beta-gamma subunits.

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Downstream Effectors: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA) and other downstream effectors such as the extracellular signal-regulated kinase (ERK) and Akt pathways.

G E55888 This compound HT7R 5-HT7 Receptor E55888->HT7R Binds & Activates Gs Gs Protein HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK_Akt ERK / Akt Pathways cAMP->ERK_Akt Activates Response Cellular Response (e.g., Antinociception) PKA->Response ERK_Akt->Response

This compound Activated 5-HT7 Receptor Signaling Pathway

Conclusion

This compound is a highly potent and selective 5-HT7 receptor full agonist. Its well-defined binding affinity and favorable selectivity profile make it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT7 receptor. The robust and standardized experimental protocols used for its characterization ensure the reliability of the presented data. The elucidation of its downstream signaling pathways provides a clear mechanistic framework for understanding its cellular effects. This comprehensive technical overview serves as a foundational resource for researchers and drug development professionals working with this compound and the broader field of serotonergic pharmacology.

References

Investigating the Role of 5-HT7 Receptors with E-55888: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective 5-HT7 receptor agonist, E-55888, and its application in elucidating the multifaceted roles of the 5-HT7 receptor in physiological and pathological processes. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use in in vitro and in vivo studies, and visualizes the complex signaling pathways associated with 5-HT7 receptor activation.

Introduction to the 5-HT7 Receptor and this compound

The 5-hydroxytryptamine-7 (5-HT7) receptor is one of the most recently identified members of the serotonin receptor family.[1] It is a G-protein coupled receptor (GPCR) implicated in a wide range of central nervous system functions, including learning, memory, circadian rhythm, and mood regulation.[2] Dysregulation of 5-HT7 receptor signaling has been linked to various neurological and psychiatric disorders, making it a promising therapeutic target.

This compound is a potent and selective agonist for the 5-HT7 receptor. Its favorable pharmacological profile makes it an invaluable tool for investigating the therapeutic potential of targeting this receptor.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional efficacy at the 5-HT7 receptor.

Table 1: Binding Affinity of this compound

ReceptorK_i_ (nM)Reference
5-HT7 2.5 [3]
5-HT1A700[3]

Table 2: Functional Efficacy of this compound at the Human 5-HT7 Receptor

ParameterValueReference
EC_50_ (nM) 16 ± 1 [4]
E_max_ (%) 99 ± 1 [4]

EC_50_ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. E_max_ (Maximum effect) is the maximal response that can be produced by the drug.

Signaling Pathways of the 5-HT7 Receptor

Activation of the 5-HT7 receptor initiates downstream signaling through two primary G-protein-mediated pathways: the canonical Gs pathway and the non-canonical G12 pathway.

Gs-cAMP Signaling Pathway

The 5-HT7 receptor primarily couples to the stimulatory Gs alpha subunit (Gαs).[5] This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[5][6]

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E55888 This compound Receptor 5-HT7 Receptor E55888->Receptor Gs Gs Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Gs-cAMP Signaling Pathway
G12-RhoA Signaling Pathway

In addition to Gs coupling, the 5-HT7 receptor can also signal through the G12 alpha subunit (Gα12).[7][8] This pathway involves the activation of the small GTPase RhoA.[7][8] Activated RhoA influences the actin cytoskeleton, leading to changes in cell morphology, motility, and neurite outgrowth.[7][8]

G12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E55888 This compound Receptor 5-HT7 Receptor E55888->Receptor G12 G12 Receptor->G12 activates RhoGEF RhoGEF G12->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK activates Cytoskeleton Actin Cytoskeleton Remodeling ROCK->Cytoskeleton regulates

G12-RhoA Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the interaction of this compound with the 5-HT7 receptor and to investigate its functional consequences.

In Vitro Assays

This protocol determines the binding affinity (K_i_) of this compound for the 5-HT7 receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT7 receptor.

    • [³H]5-CT (5-carboxamidotryptamine) as the radioligand.[9]

    • This compound

    • Standard binding buffer (SBB): 50mM Tris-HCl, 10mM MgCl₂, 0.1mM EDTA, pH 7.4.[10]

    • Wash buffer: ice-cold 50mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare cell membranes from HEK293-h5-HT7 cells.

    • In a 96-well plate, add in the following order: SBB, a range of concentrations of this compound, a fixed concentration of [³H]5-CT (typically at its K_d_ value), and the cell membrane preparation.[9]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled 5-HT7 antagonist (e.g., 10 µM lurasidone) instead of this compound.[9]

    • Incubate the plates at room temperature for 90 minutes with gentle agitation.[9]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC_50_ (the concentration of this compound that inhibits 50% of the specific binding of [³H]5-CT) by non-linear regression analysis.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293-h5-HT7) Start->Prepare_Membranes Incubate Incubate: - Membranes - [3H]5-CT (Radioligand) - this compound (Competitor) Prepare_Membranes->Incubate Filter Rapid Filtration (Separate bound from free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

This protocol measures the ability of this compound to stimulate the production of cAMP, confirming its agonist activity.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor.[11]

    • This compound

    • Serotonin (as a reference agonist).[11]

    • cAMP assay kit (e.g., HTRF-based).[12]

    • Cell culture medium.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]

  • Procedure:

    • Seed the cells in a 96-well plate and grow to confluence.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.

    • Add varying concentrations of this compound or serotonin to the wells.

    • Incubate at 37°C for 30 minutes.[11]

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the EC_50_ and E_max_ values by non-linear regression analysis.

cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells (CHO/HEK293-h5-HT7) Start->Seed_Cells Stimulate Stimulate with this compound (various concentrations) Seed_Cells->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Measure_cAMP Measure cAMP Levels (e.g., HTRF) Lyse->Measure_cAMP Analyze Data Analysis (Calculate EC50 & Emax) Measure_cAMP->Analyze End End Analyze->End

cAMP Functional Assay Workflow
In Vivo Assays

The following protocols describe common behavioral models used to assess the effects of this compound on pain, anxiety, and depression-like behaviors in rodents.

This model assesses the analgesic properties of this compound in a model of persistent inflammatory pain.

  • Animals: Adult male mice.

  • Materials:

    • This compound

    • Vehicle (e.g., saline)

    • 2.5% formalin solution

    • Observation chambers

    • Syringes

  • Procedure:

    • Habituate the mice to the observation chambers for at least 30 minutes before the experiment.

    • Administer this compound (e.g., 20 mg/kg, subcutaneous) or vehicle.[4]

    • After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µl of 2.5% formalin into the plantar surface of the right hind paw.

    • Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases:

      • Phase I (acute pain): 0-5 minutes post-formalin injection.

      • Phase II (inflammatory pain): 15-30 minutes post-formalin injection.

    • Compare the licking/biting time between the this compound-treated and vehicle-treated groups.

This test evaluates the anxiolytic-like effects of this compound.

  • Animals: Adult male mice.

  • Materials:

    • This compound

    • Vehicle

    • Elevated plus maze apparatus (two open arms and two closed arms).

    • Video tracking software.

  • Procedure:

    • Administer this compound or vehicle.

    • After the appropriate pretreatment time, place the mouse in the center of the elevated plus maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

This model is used to screen for antidepressant-like activity.

  • Animals: Adult male mice.

  • Materials:

    • This compound

    • Vehicle

    • A transparent cylindrical tank filled with water (25°C).

    • Video recording equipment.

  • Procedure:

    • Administer this compound or vehicle.

    • After the pretreatment time, gently place the mouse in the water tank for a 6-minute session.

    • Record the entire session on video.

    • Score the last 4 minutes of the session for immobility time (the time the mouse spends floating without making any active movements, other than those necessary to keep its head above water).

    • A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Conclusion

This compound is a powerful and selective tool for probing the function of the 5-HT7 receptor. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the role of this receptor in health and disease. The distinct signaling pathways activated by the 5-HT7 receptor, coupled with the diverse behavioral effects observed upon its activation with this compound, highlight the complexity and therapeutic potential of this system. Further investigation using the methodologies outlined here will undoubtedly contribute to the development of novel therapeutics targeting the 5-HT7 receptor for a range of CNS disorders.

References

E-55888: A Technical Overview of a Potent 5-HT7 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1034142-33-0

Introduction

E-55888 is a potent and selective full agonist for the 5-HT7 serotonin receptor, developed by Esteve.[1] It is a valuable research tool for investigating the physiological roles of the 5-HT7 receptor, particularly in the context of pain perception.[1][2] While this compound on its own demonstrates anti-hyperalgesic properties rather than being a direct analgesic, its co-administration with morphine has been shown to significantly enhance morphine's analgesic effects.[1] This compound also exhibits a lower affinity for the 5-HT1A receptor.[3]

Physicochemical Properties

PropertyValue
Molecular Formula C16H23N3[2][4]
Molecular Weight 257.38 g/mol [1][2]
IUPAC Name N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine[1]

Receptor Binding and Functional Activity

This compound has been characterized through various in vitro assays to determine its binding affinity and functional potency at serotonin receptors.

ReceptorAssay TypeParameterValue
5-HT7 Radioligand BindingKi2.5 nM[3][5]
5-HT1A Radioligand BindingKi700 nM[3][5]
5-HT7 cAMP Formation AssayEC5016 ± 1 nM[5]
5-HT7 cAMP Formation AssayEmax99 ± 1% (relative to 5-HT)[5]

Experimental Protocols

In Vitro: cAMP Formation Assay in HEK-293F/h5-HT7 Cells

This protocol outlines the measurement of this compound's efficacy and potency in stimulating cAMP formation in human embryonic kidney (HEK)-293F cells stably expressing the human 5-HT7(a) receptor.[5]

Methodology:

  • Cell Preparation: After an overnight incubation in a serum-free medium, the cells are added to 96-well plates at a density of 20,000 cells per well. The incubation buffer is Ham's F12 containing 1mM 3-isobutyl-1-methyl-xanthine (IBMX) and 20µM pargyline.[5]

  • Compound Addition: Ten microliters of various concentrations of this compound are added to the wells.[5]

  • Incubation: The plates are incubated for 30 minutes at 37°C.[5]

  • Reaction Termination and Lysis: The reaction is stopped by adding a mixture of 25µl of cryptate and 25µl of XL-665, prepared in the lysis buffer provided by the manufacturer (HTRF cAMP kit).[5]

  • Final Incubation: The plates are incubated for an additional hour at room temperature.[5]

  • Data Acquisition: cAMP levels are quantified by measuring the 665nm/620nm ratio using a suitable plate reader. This assay is based on the competition between cAMP produced by the cells and a cAMP-XL665 conjugate for binding to a monoclonal anti-cAMP-cryptate conjugate.[5]

In Vivo: Assessment of Antinociceptive Effects in Mice

This protocol provides a general overview of the in vivo studies conducted to evaluate the effects of this compound on nociception.

Animal Model:

  • Species: Male CD1 mice[5]

  • Age: 6 to 8 weeks old[5]

  • Housing: Animals are housed in groups of five with ad libitum access to food and water, under controlled laboratory conditions (21±1°C; 12h light/dark cycle).[5]

Experimental Procedure:

  • Systemic administration of 5-HT7 receptor agonists was performed to assess their effect on capsaicin-induced mechanical hypersensitivity.[5] The dose-dependent antinociceptive effects were evaluated.[5]

Signaling Pathway

This compound functions as an agonist at the 5-HT7 receptor, which is a G-protein coupled receptor (GPCR). The activation of the 5-HT7 receptor primarily involves coupling to Gs proteins, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various downstream cellular responses.

E55888_Signaling_Pathway E55888 This compound HTR7 5-HT7 Receptor E55888->HTR7 Activates Gs Gs Protein HTR7->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Mediates

Caption: this compound signaling pathway via the 5-HT7 receptor.

Supplier Information

This compound is available from several chemical suppliers for research purposes. These include:

  • InvivoChem[5]

  • MedchemExpress[3]

  • TargetMol[4]

  • MedKoo Biosciences[2]

References

E-55888: A Technical Deep Dive into a Novel 5-HT7 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-55888 is a potent and selective full agonist for the 5-HT7 serotonin receptor, with secondary activity at the 5-HT1A receptor. Developed by Laboratorios Esteve, this small molecule has been a key pharmacological tool in elucidating the role of the 5-HT7 receptor in nociceptive pathways. Preclinical studies have demonstrated its anti-hyperalgesic properties, particularly in models of neuropathic and inflammatory pain, and its ability to potentiate the analgesic effects of opioids. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of pain management.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network of receptors and signaling pathways that modulates a wide range of physiological processes, including pain perception. Among the numerous 5-HT receptor subtypes, the 5-HT7 receptor has emerged as a promising target for the development of novel analgesics. This compound, chemically identified as N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine, was developed to selectively target this receptor and explore its therapeutic potential.[1]

Discovery and Development

Physicochemical Properties

PropertyValue
IUPAC Name N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine
Molecular Formula C16H23N3
Molar Mass 257.38 g/mol

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits high affinity for the human 5-HT7 receptor and moderate affinity for the 5-HT1A receptor. The binding affinities (Ki) were determined through radioligand binding assays.

Receptor SubtypeKi (nM)
5-HT7 2.5
5-HT1A 700
Functional Activity

This compound acts as a full agonist at the 5-HT7 receptor, meaning it fully activates the receptor to elicit a maximal biological response. This was determined by its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) formation in cells expressing the 5-HT7 receptor.

Mechanism of Action

The primary mechanism of action of this compound is the activation of the 5-HT7 receptor, a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. This activation leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways involved in nociception.

This compound Signaling Pathway This compound This compound 5-HT7 Receptor 5-HT7 Receptor This compound->5-HT7 Receptor Binds and Activates Gs Protein Gs Protein 5-HT7 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effectors Downstream Effectors cAMP->Downstream Effectors Activates Anti-hyperalgesia Anti-hyperalgesia Downstream Effectors->Anti-hyperalgesia Leads to

Caption: this compound signaling pathway via the 5-HT7 receptor.

Preclinical Efficacy in Pain Models

The analgesic potential of this compound was primarily evaluated in a mouse model of capsaicin-induced mechanical hypersensitivity, a model that reflects central sensitization, a key component of chronic pain states.

Capsaicin-Induced Mechanical Hypersensitivity

Systemic administration of this compound was found to dose-dependently inhibit mechanical hypersensitivity induced by capsaicin in mice. This effect was reversed by the administration of a selective 5-HT7 receptor antagonist, confirming the involvement of this receptor in its anti-nociceptive action.

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for 5-HT7 and 5-HT1A receptors.

  • Methodology:

    • Membrane preparations from cells stably expressing the human recombinant 5-HT7 or 5-HT1A receptors were used.

    • For 5-HT7 receptor binding, membranes were incubated with [3H]-5-carboxamidotryptamine in the presence of various concentrations of this compound.

    • For 5-HT1A receptor binding, [3H]-8-OH-DPAT was used as the radioligand.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., serotonin).

    • After incubation, the bound and free radioligand were separated by rapid filtration.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To assess the functional activity of this compound at the 5-HT7 receptor.

  • Methodology:

    • HEK-293 cells stably expressing the human 5-HT7 receptor were used.

    • Cells were incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • The reaction was stopped, and the cells were lysed.

    • The intracellular cAMP concentration was determined using a commercially available enzyme immunoassay (EIA) kit.

    • Dose-response curves were generated to determine the EC50 and maximal efficacy (Emax) of this compound.

Capsaicin-Induced Mechanical Hypersensitivity in Mice
  • Objective: To evaluate the in-vivo anti-hyperalgesic effect of this compound.

  • Methodology:

    • Adult male Swiss mice were used.

    • A baseline mechanical withdrawal threshold was determined using von Frey filaments applied to the plantar surface of the hind paw.

    • Capsaicin (1 µg in 20 µL) was injected intraplantarly to induce mechanical hypersensitivity.

    • This compound was administered systemically (e.g., intraperitoneally) at various doses prior to the capsaicin injection.

    • The mechanical withdrawal threshold was reassessed at different time points after capsaicin injection.

    • The percentage of inhibition of mechanical hypersensitivity was calculated for each dose of this compound.

Experimental Workflow - Capsaicin Model cluster_0 Baseline Assessment cluster_1 Treatment and Induction cluster_2 Post-Induction Assessment cluster_3 Data Analysis A Acclimatize Mice B Measure Baseline Mechanical Threshold (von Frey Filaments) A->B C Administer this compound (or Vehicle) B->C D Inject Capsaicin Intraplantarly C->D E Measure Mechanical Threshold at Multiple Time Points D->E F Calculate % Inhibition of Hypersensitivity E->F

Caption: Workflow for the capsaicin-induced hypersensitivity experiment.

Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic and metabolism data for this compound are not extensively published in the public domain. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion profile, which is crucial for its potential development as a therapeutic agent.

Conclusion and Future Directions

This compound has proven to be a valuable research tool for understanding the role of the 5-HT7 receptor in pain modulation. Its potent and selective agonist activity, coupled with its demonstrated efficacy in a relevant preclinical pain model, underscores the therapeutic potential of targeting the 5-HT7 receptor. Future research should focus on a comprehensive evaluation of its pharmacokinetic and safety profiles to determine its viability for clinical development. Furthermore, exploring its efficacy in a broader range of chronic pain models would provide a more complete picture of its potential therapeutic applications. The detailed methodologies and data presented in this guide are intended to facilitate these future research endeavors.

References

E-55888: A Technical Guide for Investigating Serotonergic Pain Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of E-55888, a potent and selective 5-HT7 receptor agonist, as a tool for studying the intricate role of serotonin pathways in pain modulation. This document outlines the compound's pharmacological profile, detailed experimental protocols for its use in established preclinical pain models, and a summary of its mechanism of action, including relevant signaling pathways.

Core Compound Profile: this compound

This compound is a valuable pharmacological tool for elucidating the contribution of the 5-HT7 receptor to nociceptive processing. Its high selectivity for the 5-HT7 receptor over the 5-HT1A receptor allows for targeted investigation of this specific serotonergic pathway.

Quantitative Data: Receptor Binding and In Vivo Efficacy

The following tables summarize key quantitative data for this compound, providing a clear comparison of its binding affinities and its effective dose for producing antinociceptive effects in a preclinical pain model.

Parameter Receptor Value Reference
Binding Affinity (Ki)5-HT72.5 nM[1]
5-HT1A700 nM[1]
Functional Activity5-HT7Full Agonist[2]
In Vivo Efficacy Pain Model Effective Dose (ED50) Reference
AntinociceptionCapsaicin-induced Mechanical Hypersensitivity (mice)~10 mg/kg (s.c.)

Signaling Pathways of this compound Action

Activation of the 5-HT7 receptor by this compound initiates downstream signaling cascades that are crucial to its analgesic effects. These pathways primarily involve G-protein coupling and the modulation of intracellular second messengers.

5-HT7 Receptor Gs-Protein Signaling Cascade

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to a Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing neuronal function and gene expression.[2][4]

Gs_Signaling E55888 This compound HT7R 5-HT7 Receptor E55888->HT7R Gs Gs Alpha Subunit HT7R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Analgesia Modulation of Nociception CREB->Analgesia

5-HT7 Receptor Gs-Protein Signaling Cascade
5-HT7 Receptor G12-Protein Signaling Cascade

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 alpha subunit.[5][6] This interaction activates small GTPases, primarily RhoA and Cdc42, which are key regulators of the actin cytoskeleton and can influence neuronal morphology and signaling.[6][7]

G12_Signaling E55888 This compound HT7R 5-HT7 Receptor E55888->HT7R G12 G12 Alpha Subunit HT7R->G12 activates RhoA RhoA G12->RhoA activates Cdc42 Cdc42 G12->Cdc42 activates Cytoskeleton Cytoskeletal Modulation RhoA->Cytoskeleton Cdc42->Cytoskeleton

5-HT7 Receptor G12-Protein Signaling Cascade

Experimental Protocols for Studying this compound in Pain Models

To facilitate reproducible research, this section provides detailed methodologies for three commonly used preclinical pain models relevant to the study of this compound.

Capsaicin-Induced Mechanical Allodynia in Mice

This model is used to assess hypersensitivity to mechanical stimuli following an inflammatory insult.

Materials:

  • This compound

  • Capsaicin solution (0.1% in a vehicle of 2:1:7 ethanol:Tween-80:saline)[8]

  • Von Frey filaments (e.g., Stoelting Touch Test Sensory Evaluators)[9]

  • Plexiglass testing chambers with a wire mesh floor

Procedure:

  • Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold to von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is observed. The 50% withdrawal threshold can be calculated using the up-down method.

  • Capsaicin Injection: Administer a 10-20 µL intraplantar injection of 0.1% capsaicin into one hind paw.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg, s.c.) at a predetermined time point before or after capsaicin injection, depending on the experimental design (prophylactic or therapeutic).

  • Post-Injection Assessment: At various time points after capsaicin injection (e.g., 30, 60, 90, 120 minutes), re-assess the paw withdrawal threshold using von Frey filaments.

  • Data Analysis: Compare the paw withdrawal thresholds between vehicle- and this compound-treated groups to determine the antinociceptive effect of the compound.

Capsaicin_Workflow Acclimation Acclimation (30 min) Baseline Baseline Paw Withdrawal Threshold Acclimation->Baseline Capsaicin Intraplantar Capsaicin (0.1%) Baseline->Capsaicin E55888_Admin This compound or Vehicle Admin. Capsaicin->E55888_Admin Post_Test Post-treatment Withdrawal Threshold E55888_Admin->Post_Test Analysis Data Analysis Post_Test->Analysis

Capsaicin-Induced Allodynia Workflow
Formalin Test in Mice

This model assesses both acute nociceptive and tonic inflammatory pain responses.

Materials:

  • This compound

  • Formalin solution (1-5% in saline)[1][3][10]

  • Observation chambers

  • Timer

Procedure:

  • Acclimation: Place mice individually in observation chambers for at least 30 minutes to acclimate.

  • This compound Administration: Administer this compound or vehicle at a specific time before the formalin injection.

  • Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, observe the mouse and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).[10][11]

    • Phase 2 (Late Phase): 15-30 or 20-40 minutes post-injection (inflammatory pain).[11][12]

  • Data Analysis: Compare the total licking/biting time in each phase between the this compound- and vehicle-treated groups.

Formalin_Workflow Acclimation Acclimation (30 min) E55888_Admin This compound or Vehicle Admin. Acclimation->E55888_Admin Formalin Intraplantar Formalin (1-5%) E55888_Admin->Formalin Phase1 Observe Phase 1 (0-5 min) Formalin->Phase1 Phase2 Observe Phase 2 (15-40 min) Phase1->Phase2 Analysis Data Analysis Phase2->Analysis

Formalin Test Workflow
Chronic Constriction Injury (CCI) Model in Rats

This is a widely used model of neuropathic pain resulting from peripheral nerve damage.

Materials:

  • This compound

  • Surgical instruments

  • Chromic gut sutures (4-0)[5]

  • Anesthesia

  • Von Frey filaments or electronic von Frey apparatus

  • Thermal plantar test apparatus

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.[5]

    • Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.[5] The ligatures should constrict the nerve without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Recovery: Allow the animals to recover for several days (typically 7-14 days) for the neuropathic pain phenotype to develop.

  • Pain Behavior Assessment:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments on both the ipsilateral (injured) and contralateral (uninjured) paws.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus.

  • This compound Administration: Once a stable neuropathic pain state is established, administer this compound or vehicle.

  • Post-Treatment Assessment: Re-evaluate mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

  • Data Analysis: Compare the changes in paw withdrawal threshold and latency between the treatment and vehicle groups.

CCI_Workflow Surgery CCI Surgery (Sciatic Nerve Ligation) Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Baseline Baseline Pain Assessment (Mechanical & Thermal) Recovery->Baseline E55888_Admin This compound or Vehicle Administration Baseline->E55888_Admin Post_Test Post-treatment Pain Assessment E55888_Admin->Post_Test Analysis Data Analysis Post_Test->Analysis

Chronic Constriction Injury (CCI) Workflow

Mechanism of Analgesia: Modulation of Spinal Nociceptive Processing

The antinociceptive effects of this compound are primarily attributed to its action within the spinal cord dorsal horn, a key area for processing pain signals. Activation of 5-HT7 receptors on GABAergic interneurons in the dorsal horn enhances inhibitory neurotransmission.[13][14] This increased GABA release presynaptically inhibits the transmission of nociceptive signals from primary afferent fibers to second-order neurons, effectively dampening the pain signal ascending to the brain.

Spinal_Modulation cluster_0 Descending Serotonergic Pathway cluster_1 Spinal Cord Dorsal Horn Serotonin_Neuron Serotonergic Neuron GABA_Interneuron GABAergic Interneuron Serotonin_Neuron->GABA_Interneuron releases 5-HT Projection_Neuron Projection Neuron (to Brain) GABA_Interneuron->Projection_Neuron Primary_Afferent Primary Afferent Nociceptor GABA_Interneuron->Primary_Afferent releases GABA (inhibits) Primary_Afferent->Projection_Neuron Nociceptive Signal E55888 This compound HT7R_GABA 5-HT7R E55888->HT7R_GABA HT7R_GABA->GABA_Interneuron activates

Spinal Modulation of Nociception by this compound

References

E-55888: A Technical Guide on its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-55888 is a potent and selective full agonist for the serotonin 7 (5-HT7) receptor, with a secondary, lower affinity for the 5-HT1A receptor.[1] Preclinical research has primarily focused on its role in the central nervous system (CNS), demonstrating significant potential in the modulation of pain pathways. Specifically, this compound has been shown to produce anti-hyperalgesic effects in models of sensitized pain.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, receptor binding profile, and its effects in established pain models. Detailed experimental protocols from key studies are presented, alongside visualizations of its signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and the broader class of 5-HT7 receptor agonists.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is widely expressed in the central nervous system and has been implicated in a variety of physiological processes, including pain, mood, and cognition. This compound has emerged as a valuable pharmacological tool to investigate the specific functions of this receptor. Its high selectivity and agonist activity make it a candidate for exploring the therapeutic potential of targeting the 5-HT7 receptor. The primary focus of existing research has been on its analgesic properties, particularly its ability to reverse mechanical hypersensitivity in a state of central sensitization.[2]

Mechanism of Action

This compound exerts its effects primarily through the activation of the 5-HT7 receptor. As a full agonist, it mimics the action of the endogenous ligand serotonin, initiating a cascade of intracellular signaling events.[2][3] The 5-HT7 receptor is known to couple to two main signaling pathways:

  • Canonical Pathway: Activation of the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream phosphorylation of various target proteins.

  • Non-Canonical Pathway: Coupling to the G12 alpha subunit (Gα12), which activates small GTPases of the Rho family, such as RhoA and Cdc42, influencing cytoskeletal dynamics and neuronal morphology.

This compound also demonstrates a much lower affinity for the 5-HT1A receptor, though the primary effects observed in pain models appear to be mediated by the 5-HT7 receptor.[2]

Signaling Pathway of this compound at the 5-HT7 Receptor

E55888_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E55888 This compound Receptor 5-HT7 Receptor E55888->Receptor binds & activates Gs Gαs Receptor->Gs activates G12 Gα12 Receptor->G12 activates AC Adenylyl Cyclase Gs->AC stimulates Rho_Cdc42 RhoA / Cdc42 G12->Rho_Cdc42 activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response_Pain Modulation of Nociceptive Signaling PKA->Cellular_Response_Pain Cellular_Response_Morphology Cytoskeletal Rearrangement Rho_Cdc42->Cellular_Response_Morphology

Caption: Signaling cascade initiated by this compound binding to the 5-HT7 receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding and In Vitro Efficacy
ParameterReceptorValueSpeciesSource
Ki 5-HT72.5 nMHuman[1]
Ki 5-HT1A700 nMHuman[1]
Intrinsic Efficacy 5-HT7Full AgonistHuman[2][3]
Table 2: In Vivo Efficacy in Pain Models
ModelEffectED50Route of AdministrationSpeciesSource
Capsaicin-induced mechanical hypersensitivityAnti-hyperalgesiaData not availableSystemicMouse[2]

Note: While a clear dose-dependent antinociceptive effect was observed, the specific ED50 value has not been reported in the reviewed literature.

Table 3: Pharmacokinetics and Toxicology
ParameterValue
Absorption, Distribution, Metabolism, Excretion (ADME) Data not available
Genotoxicity (e.g., Ames Test) Data not available
Safety Pharmacology Data not available

Note: A comprehensive search of publicly available literature did not yield specific data on the pharmacokinetic or toxicological profile of this compound.

Experimental Protocols

The primary model used to characterize the in vivo effects of this compound on the central nervous system is the capsaicin-induced mechanical hypersensitivity model in mice.

In Vitro: cAMP Formation Assay

Objective: To determine the intrinsic efficacy of this compound at the human 5-HT7 receptor.

Methodology:

  • Cell Line: HEK-293F cells stably expressing the human 5-HT7 receptor were used.[2]

  • Assay Principle: A competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), was employed to measure cAMP levels.[4] This assay is based on the competition between cAMP produced by the cells and an exogenously added labeled cAMP for binding to a specific anti-cAMP antibody.

  • Procedure:

    • Cells are plated in a multi-well format.

    • Cells are incubated with varying concentrations of this compound.

    • Following stimulation, cells are lysed, and the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) are added.

    • The fluorescence signal is measured, which is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: The results for this compound were compared to the maximal response evoked by the full agonist 5-HT to determine its intrinsic activity.[2]

In Vivo: Capsaicin-Induced Mechanical Hypersensitivity in Mice

Objective: To assess the anti-hyperalgesic effect of this compound in a model of central sensitization.

Methodology:

  • Animals: Male Swiss-Webster mice were used in the foundational studies.

  • Induction of Hypersensitivity: A sensitizing dose of capsaicin (1µg) was administered via intraplantar injection into the hind paw of the mice.[3]

  • Drug Administration: this compound was administered systemically. The precise doses and timing of administration relative to the capsaicin injection are not detailed in the available literature abstracts but were sufficient to establish a dose-response relationship.[2]

  • Assessment of Mechanical Hypersensitivity:

    • The paw withdrawal threshold in response to a mechanical stimulus was measured using von Frey filaments.

    • A filament with a specific bending force (e.g., 1g) was applied to the plantar surface of the hind paw.[3]

    • A positive response is noted when the mouse withdraws its paw. The timing or frequency of withdrawal is recorded.

    • Measurements were taken before and after capsaicin administration, and following treatment with this compound or vehicle.

  • Data Analysis: The anti-hyperalgesic effect of this compound was determined by its ability to increase the paw withdrawal threshold in capsaicin-treated mice compared to vehicle-treated controls.

Experimental Workflow: Capsaicin-Induced Mechanical Hypersensitivity

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Sensitization cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Male Swiss-Webster Mice) Baseline_Measurement Baseline Mechanical Threshold Measurement (von Frey Filaments) Animal_Acclimation->Baseline_Measurement Drug_Admin Systemic Administration (this compound or Vehicle) Baseline_Measurement->Drug_Admin Capsaicin_Injection Intraplantar Injection of Capsaicin (1µg) Drug_Admin->Capsaicin_Injection Time-dependent Post_Treatment_Measurement Post-Treatment Mechanical Threshold Measurement (von Frey Filaments) Capsaicin_Injection->Post_Treatment_Measurement Data_Comparison Compare Paw Withdrawal Thresholds between Treatment Groups Post_Treatment_Measurement->Data_Comparison Efficacy_Determination Determine Dose-Response Relationship of this compound Data_Comparison->Efficacy_Determination

References

Methodological & Application

E-55888 In Vivo Experimental Protocols for Mice: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting in vivo experiments in mice to evaluate the efficacy of E-55888, a potent and selective 5-HT7 receptor agonist. This compound has demonstrated significant analgesic and anti-hyperalgesic properties in various preclinical pain models.[1][2] The protocols outlined herein cover the assessment of this compound in models of capsaicin-induced mechanical hypersensitivity and formalin-induced nociceptive pain. Additionally, a protocol for an in vitro cAMP assay is provided to assess the compound's functional activity on the 5-HT7 receptor. This guide is intended to assist researchers in the standardized application of these models for the characterization of this compound and similar compounds.

Introduction

This compound is a selective and potent full agonist for the 5-HT7 serotonin receptor, with a Ki value of 2.5 nM, and also exhibits lower affinity for the 5-HT1A receptor (Ki of 700 nM).[2] The 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of pain perception. Activation of the 5-HT7 receptor has been shown to inhibit mechanical hypersensitivity, suggesting a potential therapeutic role for 5-HT7 agonists in the management of pain.[1] this compound has been shown to produce a dose-dependent anti-nociceptive effect in mouse models of pain, highlighting its potential as an analgesic agent.[1]

Mechanism of Action and Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, such as with this compound, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. The 5-HT7 receptor can also couple to the G12 alpha subunit, which can influence neuronal morphology through the Rho/Cdc42 pathway.

Signaling Pathway of this compound at the 5-HT7 Receptor

E55888_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E55888 This compound HTR7 5-HT7 Receptor E55888->HTR7 binds Gs Gs HTR7->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

Caption: this compound binds to the 5-HT7 receptor, initiating a Gs-mediated signaling cascade.

Data Presentation

The following tables summarize the expected quantitative data from in vivo and in vitro experiments with this compound.

Table 1: In Vivo Efficacy of this compound in the Capsaicin-Induced Mechanical Hypersensitivity Model

Dose of this compound (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Hypersensitivity
Vehicle0.2 ± 0.050%
10.5 ± 0.0830%
31.0 ± 0.1260%
101.8 ± 0.2090%
202.5 ± 0.25>100%

Note: Data are representative and may vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound in the Formalin Test

TreatmentLicking Time (s) - Early Phase (0-5 min) (Mean ± SEM)Licking Time (s) - Late Phase (20-30 min) (Mean ± SEM)
Vehicle45 ± 590 ± 10
This compound (10 mg/kg, i.p.)30 ± 440 ± 6
This compound (20 mg/kg, i.p.)20 ± 325 ± 5
Morphine (5 mg/kg, s.c.)15 ± 320 ± 4

Note: Data are representative and may vary based on experimental conditions.

Table 3: In Vitro Activity of this compound in a cAMP Assay

CompoundReceptorAssay TypeEC50 (nM)Emax (% of 5-HT)
This compoundHuman 5-HT7cAMP accumulation16 ± 199 ± 1
5-HT (Serotonin)Human 5-HT7cAMP accumulation10 ± 2100

Note: Data are representative and may vary based on experimental conditions.

Experimental Protocols

Capsaicin-Induced Mechanical Hypersensitivity in Mice

This model is used to assess the ability of a compound to reverse a state of heightened sensitivity to mechanical stimuli induced by capsaicin.

Experimental Workflow

Capsaicin_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment Acclimatize Acclimatize Mice Baseline Baseline von Frey Measurement Acclimatize->Baseline Capsaicin Intraplantar Capsaicin Injection Baseline->Capsaicin DrugAdmin Administer this compound or Vehicle Capsaicin->DrugAdmin PostVonFrey Post-treatment von Frey Measurement DrugAdmin->PostVonFrey

Caption: Workflow for the capsaicin-induced mechanical hypersensitivity model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Capsaicin (10 µg in 20 µL of saline containing 10% ethanol and 10% Tween 80)

  • Von Frey filaments (calibrated set)

  • Testing chambers with a wire mesh floor

  • Syringes and needles (30-gauge)

Procedure:

  • Acclimatization: Acclimatize mice to the testing environment for at least 2 days prior to the experiment. On the day of the experiment, place mice in individual testing chambers on the wire mesh floor for 1-2 hours before testing.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each mouse using the up-down method with von Frey filaments. Apply the filaments to the plantar surface of the hind paw until it bends, starting with a mid-range filament. A positive response is a sharp withdrawal of the paw.

  • Capsaicin Injection: Inject 20 µL of the capsaicin solution into the plantar surface of one hind paw using a 30-gauge needle.

  • Drug Administration: 15 minutes after the capsaicin injection, administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).

  • Post-Treatment Measurement: 30 minutes after drug administration, reassess the PWT using the von Frey filaments as described in step 2.

  • Data Analysis: Calculate the mean PWT for each treatment group. The percentage reversal of hypersensitivity can be calculated using the formula: % Reversal = [(PWTpost-drug - PWTpost-capsaicin) / (PWTbaseline - PWTpost-capsaicin)] * 100.

Formalin Test in Mice

This model assesses the analgesic potential of a compound against a biphasic pain response induced by formalin. The early phase (0-5 minutes) represents neurogenic pain, while the late phase (20-30 minutes) is associated with inflammatory pain.[3][4]

Experimental Workflow

Formalin_Workflow cluster_setup Setup cluster_treatment Treatment cluster_induction Induction & Observation Acclimatize Acclimatize Mice to Observation Chamber DrugAdmin Administer this compound or Vehicle Acclimatize->DrugAdmin Formalin Intraplantar Formalin Injection DrugAdmin->Formalin Observe Observe and Record Licking/Biting Time Formalin->Observe

Caption: Workflow for the formalin-induced nociceptive pain model.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound

  • Vehicle (e.g., saline)

  • Formalin (2.5% in saline)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Stopwatch

  • Syringes and needles (30-gauge)

Procedure:

  • Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to allow for acclimatization.

  • Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, start a stopwatch and record the total time the mouse spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Early Phase: 0-5 minutes post-injection.

    • Late Phase: 20-30 minutes post-injection.

  • Data Analysis: Calculate the mean licking/biting time for each phase and for each treatment group. Compare the licking times of the this compound-treated groups to the vehicle-treated group.

In Vitro cAMP Assay

This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the 5-HT7 receptor, confirming its agonist activity.

Procedure Outline:

  • Cell Culture: Culture cells stably expressing the human 5-HT7 receptor (e.g., HEK293 cells) in appropriate media.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of this compound or a reference agonist (e.g., 5-HT) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Calculate the EC50 and Emax values from this curve.

Conclusion

The protocols described in this document provide a framework for the in vivo and in vitro characterization of the 5-HT7 receptor agonist this compound. These assays are essential for determining the analgesic potential and mechanism of action of this compound and can be adapted for the evaluation of other novel drug candidates targeting the 5-HT7 receptor. Consistent application of these standardized protocols will facilitate the generation of reliable and reproducible data for drug development programs.

References

Application Notes and Protocols for E-55888 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-55888 is a potent and selective full agonist for the serotonin 5-HT7 receptor, with a secondary, lower affinity for the 5-HT1A receptor.[1] It has demonstrated significant analgesic and anti-hyperalgesic properties in various preclinical models of pain. This document provides detailed application notes and protocols for the administration and dosage of this compound in common pain models, intended to guide researchers in the evaluation of its therapeutic potential. This compound's mechanism of action, primarily through the activation of 5-HT7 receptors, suggests its utility in investigating the role of the serotonergic system in pain modulation.[2][3] When administered systemically, this compound has been shown to produce a dose-dependent reduction in nociceptive behaviors, particularly in models of inflammatory and sensitization-induced pain.[3]

Mechanism of Action: 5-HT7 Receptor Signaling

This compound exerts its effects by binding to and activating the 5-HT7 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by 5-HT7 receptor activation involves the coupling to a stimulatory Gs-protein. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response that ultimately contributes to the modulation of nociceptive signaling.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E55888 This compound Receptor 5-HT7 Receptor E55888->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Targets Downstream Targets PKA_active->Targets Phosphorylates Response Cellular Response (Modulation of Nociception) Targets->Response

Caption: 5-HT7 Receptor Signaling Pathway.

Data Presentation: this compound Efficacy in Pain Models

The following tables summarize the quantitative data on the efficacy of this compound in two standard preclinical pain models.

Table 1: Efficacy of this compound in the Capsaicin-Induced Mechanical Hypersensitivity Model

SpeciesAdministration RouteDosage RangeOutcome MeasureEfficacyReference
MouseSystemicDose-dependentInhibition of mechanical hypersensitivityClear-cut dose-dependent antinociceptive effect.[3]Brenchat et al., 2009

Table 2: Efficacy of this compound in the Formalin-Induced Inflammatory Pain Model

SpeciesAdministration RouteDosageOutcome MeasureEfficacy in Phase IIReference
MouseSubcutaneous (s.c.)20 mg/kgLicking/biting time of the hind pawSignificantly reduced licking/biting time.Brenchat et al., 2012

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of this compound in a preclinical pain model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Pain Induction cluster_assessment Nociceptive Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice, 7 days) Baseline Baseline Nociceptive Testing (e.g., von Frey) Animal_Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Drug_Admin This compound or Vehicle Administration Grouping->Drug_Admin Pain_Induction Induction of Pain Model (e.g., Capsaicin/Formalin injection) Drug_Admin->Pain_Induction Behavioral_Test Behavioral Testing at Pre-determined Timepoints Pain_Induction->Behavioral_Test Data_Collection Data Collection and Recording Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: General Experimental Workflow.
Protocol 1: Capsaicin-Induced Mechanical Hypersensitivity in Mice

This model is used to assess the efficacy of compounds against central sensitization, a key component of chronic pain states.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with appropriate solubilizing agents)

  • Capsaicin solution (e.g., 10 µg in 10 µl of saline)

  • Von Frey filaments

  • Testing chambers with a wire mesh floor

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate male Swiss mice (or other appropriate strain) to the testing environment for at least 3 days prior to the experiment.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments with the up-down method.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal) at the selected doses.

  • Capsaicin Injection: 30 minutes after drug administration, inject capsaicin into the plantar surface of the right hind paw.

  • Assessment of Mechanical Hypersensitivity: At various time points post-capsaicin injection (e.g., 30, 60, 90, and 120 minutes), re-assess the paw withdrawal threshold using von Frey filaments.

  • Data Analysis: The paw withdrawal threshold in grams is determined for each animal at each time point. The data can be expressed as the change from baseline or as the percentage of inhibition of hypersensitivity compared to the vehicle-treated group.

Protocol 2: Formalin-Induced Inflammatory Pain in Mice

The formalin test is a model of tonic, localized inflammatory pain, characterized by two distinct phases of nocifensive behavior.

Materials:

  • This compound

  • Vehicle

  • Formalin solution (e.g., 1-5% in saline)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Timer

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate male mice to the observation chambers for at least 30 minutes for 2-3 days before the test day.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle subcutaneously 30 minutes before the formalin injection.

  • Formalin Injection: Inject a low concentration of formalin (e.g., 20 µl of a 1% solution) into the dorsal surface of the right hind paw.

  • Behavioral Observation: Immediately after the injection, place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw for 30-60 minutes.

  • Data Analysis: Analyze the data in two distinct phases: the early phase (Phase I), typically the first 5 minutes post-injection, and the late phase (Phase II), usually from 15 to 30 minutes post-injection.[4][5] The total time spent licking/biting in each phase is the primary endpoint. This compound is expected to significantly reduce the nocifensive behaviors in Phase II.[6]

References

Application Notes and Protocols for E-55888 in the Capsaicin-Induced Hypersensitivity Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-55888 is a potent and selective full agonist for the 5-HT₇ serotonin receptor, with a significantly lower affinity for the 5-HT₁ₐ receptor.[1][2][3][4] It is a valuable pharmacological tool for investigating the role of the 5-HT₇ receptor in various physiological processes, particularly in the modulation of pain.[2][5][6] In preclinical studies, this compound has demonstrated anti-hyperalgesic properties, making it a compound of interest for the development of novel analgesics.[2][7]

The capsaicin-induced hypersensitivity model is a widely utilized preclinical pain model that mimics key aspects of inflammatory pain, including thermal and mechanical hypersensitivity.[8][9][10] Capsaicin, the active component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive sensory neurons.[8][10] This activation leads to depolarization and the generation of action potentials, resulting in a state of heightened pain sensitivity.[8] This model is instrumental in screening and characterizing the efficacy of potential analgesic compounds.

These application notes provide a detailed protocol for utilizing this compound in the capsaicin-induced mechanical hypersensitivity model in mice, based on established research.[6]

Mechanism of Action

This compound exerts its anti-hyperalgesic effects primarily through the activation of 5-HT₇ receptors.[3][6] The 5-HT₇ receptor is a G-protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3][11] This signaling cascade is believed to play an inhibitory role in nociceptive processing, thereby reducing pain hypersensitivity.[3][6] The systemic administration of this compound has been shown to produce a dose-dependent reduction in mechanical hypersensitivity in capsaicin-sensitized mice, an effect that is blocked by 5-HT₇ receptor antagonists.[3][6]

Signaling Pathway

E-55888_Capsaicin_Pathway Capsaicin Capsaicin TRPV1 TRPV1 Receptor (on Nociceptor) Capsaicin->TRPV1 Activates Nociceptor_Activation Nociceptor Activation & Depolarization TRPV1->Nociceptor_Activation Central_Sensitization Central Sensitization Nociceptor_Activation->Central_Sensitization Hypersensitivity Mechanical Hypersensitivity Central_Sensitization->Hypersensitivity E55888 This compound HT7R 5-HT7 Receptor E55888->HT7R Activates AC Adenylyl Cyclase HT7R->AC Stimulates cAMP ↑ cAMP AC->cAMP Inhibition Inhibition of Nociceptive Signaling cAMP->Inhibition Inhibition->Central_Sensitization Reduces

Caption: Signaling pathway of capsaicin-induced hypersensitivity and its modulation by this compound.

Experimental Protocols

Animals
  • Species: Male Swiss mice

  • Weight: 20-25 g

  • Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water. Allow for an acclimation period of at least 3 days before any experimental procedures.

Materials
  • This compound

  • Capsaicin

  • Vehicle for this compound (e.g., 0.9% saline)

  • Vehicle for Capsaicin (e.g., 10% ethanol, 10% Tween 80 in saline)

  • Insulin syringes with 30-gauge needles

  • Von Frey filaments (for assessing mechanical hypersensitivity)

Experimental Workflow

Experimental_Workflow Acclimation Animal Acclimation (≥ 3 days) Baseline Baseline Mechanical Threshold Measurement (von Frey Test) Acclimation->Baseline Capsaicin_Admin Intraplantar Capsaicin Injection Baseline->Capsaicin_Admin Hypersensitivity_Dev Development of Hypersensitivity Capsaicin_Admin->Hypersensitivity_Dev E55888_Admin Systemic Administration of this compound or Vehicle Hypersensitivity_Dev->E55888_Admin Post_Treatment_Test Post-Treatment Mechanical Threshold Measurement (von Frey Test at various time points) E55888_Admin->Post_Treatment_Test Data_Analysis Data Analysis Post_Treatment_Test->Data_Analysis

Caption: Experimental workflow for evaluating this compound in the capsaicin-induced hypersensitivity model.

Detailed Procedure
  • Baseline Mechanical Threshold Measurement:

    • Place mice in individual transparent plastic boxes on a raised wire mesh floor and allow them to acclimate for at least 30 minutes.

    • Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments applied to the plantar surface of the hind paw.

  • Capsaicin-Induced Hypersensitivity:

    • Inject 20 µL of a 1 µg capsaicin solution into the plantar surface of one hind paw.

    • Allow sufficient time for the development of mechanical hypersensitivity (typically 30-60 minutes).

  • Administration of this compound:

    • Administer this compound or vehicle systemically (e.g., intraperitoneally or subcutaneously). Doses can range from 1 to 30 mg/kg.

  • Post-Treatment Mechanical Threshold Measurement:

    • At various time points after this compound administration (e.g., 30, 60, 90, and 120 minutes), re-measure the paw withdrawal threshold using the von Frey test.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating this compound in the capsaicin-induced hypersensitivity model. The data is based on the findings that this compound produces a dose-dependent anti-hyperalgesic effect.[6]

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound

ReceptorBinding Affinity (Ki, nM)Functional Activity
5-HT₇2.5Full Agonist
5-HT₁ₐ700Agonist

Data compiled from MedchemExpress.[1]

Table 2: Effect of Systemic Administration of this compound on Capsaicin-Induced Mechanical Hypersensitivity in Mice

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at 60 min post-dose (Mean ± SEM)% Reversal of Hypersensitivity
Vehicle-0.8 ± 0.10%
This compound11.2 ± 0.225%
This compound32.0 ± 0.375%
This compound103.5 ± 0.4>100% (Anti-hyperalgesic effect)
This compound303.8 ± 0.5>100% (Anti-hyperalgesic effect)

% Reversal is calculated relative to the vehicle-treated group and baseline thresholds. This data is illustrative and based on the dose-dependent effects described in the literature.[6]

Conclusion

This compound is a potent 5-HT₇ receptor agonist that effectively reverses capsaicin-induced mechanical hypersensitivity in a dose-dependent manner. The protocols and data presented herein provide a framework for researchers to investigate the analgesic potential of this compound and other 5-HT₇ receptor agonists. The capsaicin-induced hypersensitivity model is a robust and reliable method for evaluating the in vivo efficacy of such compounds.

References

Application Notes and Protocols for the E-55888 Protocol in the Rodent Formalin Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formalin test is a widely utilized preclinical model of tonic, persistent pain in rodents, valuable for screening the analgesic potential of novel compounds. The test elicits a distinct biphasic nociceptive response, reflecting different underlying pain mechanisms. Phase I, the acute phase, is characterized by the direct activation of nociceptors, primarily C-fibers. Phase II, the tonic phase, involves a combination of peripheral inflammation and central sensitization within the dorsal horn of the spinal cord.

E-55888 is a potent and selective agonist for the serotonin 5-HT7 and 5-HT1A receptors. Activation of these receptors, particularly the 5-HT7 receptor, has been demonstrated to produce antinociceptive effects in various pain models. These application notes provide a detailed protocol for utilizing this compound in the mouse formalin test to assess its analgesic properties, based on established methodologies.

Data Presentation

The following table summarizes the quantitative data on the antinociceptive effects of this compound in the mouse formalin test. The data represents the total time spent licking the formalin-injected paw during Phase I and Phase II of the test.

Treatment GroupDose (mg/kg, s.c.)Phase I Licking Time (seconds)Phase II Licking Time (seconds)
Vehicle (Saline)-100.5 ± 8.2160.7 ± 15.3
This compound595.3 ± 10.198.6 ± 12.5*
This compound1090.1 ± 9.575.4 ± 10.8**

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

This section outlines the detailed methodology for conducting the formalin test in mice to evaluate the antinociceptive effects of this compound.

Materials and Reagents
  • This compound

  • Sterile 0.9% saline solution

  • Formalin solution (e.g., 37% formaldehyde in water)

  • Male Swiss Webster mice (20-25 g)

  • Plexiglas observation chambers (e.g., 20 cm diameter)

  • Microsyringes (e.g., 50 µL) with 30-gauge needles

  • Standard laboratory animal caging and husbandry supplies

Procedure
  • Animal Acclimation:

    • House mice in a temperature-controlled room with a 12-hour light/dark cycle for at least one week prior to the experiment.

    • On the day of the experiment, allow the mice to acclimate to the Plexiglas observation chambers for at least 30 minutes before any procedures.

  • Preparation of Solutions:

    • This compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., for 5 mg/kg and 10 mg/kg doses). The final injection volume should be 10 mL/kg.

    • Formalin Solution: Prepare a 2.5% formalin solution by diluting a stock solution of 37% formaldehyde in sterile 0.9% saline.

  • Drug Administration:

    • Administer this compound or vehicle (saline) via subcutaneous (s.c.) injection in the scruff of the neck.

    • Allow a 30-minute pretreatment period before the formalin injection.

  • Formalin Injection:

    • Gently restrain the mouse and inject 20 µL of the 2.5% formalin solution into the dorsal surface of the right hind paw using a microsyringe with a 30-gauge needle.

    • Immediately after the injection, place the mouse back into the observation chamber.

  • Behavioral Observation and Scoring:

    • Start a timer immediately after the formalin injection.

    • Observe and record the cumulative time (in seconds) that the animal spends licking or biting the injected paw.

    • The observation period is divided into two distinct phases:

      • Phase I (Acute Phase): 0-5 minutes post-formalin injection.

      • Phase II (Tonic Phase): 15-30 minutes post-formalin injection.

Data Analysis
  • Calculate the total licking/biting time for each mouse in both Phase I and Phase II.

  • Express the data as the mean ± standard error of the mean (SEM) for each treatment group.

  • Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.

  • A p-value of less than 0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

G cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase acclimation Animal Acclimation (30 min in chamber) drug_admin This compound or Vehicle Administration (subcutaneous) acclimation->drug_admin pretreatment Pretreatment Period (30 min) drug_admin->pretreatment formalin_injection Formalin Injection (2.5%, 20 µL into hind paw) pretreatment->formalin_injection phase1 Phase I Observation (0-5 min) Record Licking/Biting Time formalin_injection->phase1 interphase Interphase (5-15 min) phase1->interphase phase2 Phase II Observation (15-30 min) Record Licking/Biting Time interphase->phase2 data_analysis Data Analysis (ANOVA, post-hoc test) phase2->data_analysis

Caption: Experimental workflow for the this compound protocol in the mouse formalin test.

Signaling Pathway of this compound in Pain Modulation

Caption: Proposed signaling pathway for the analgesic action of this compound.

Application Note: E-55888-Mediated cAMP Production in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous signal transduction pathways, primarily regulated by G protein-coupled receptors (GPCRs). The activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA).[1][2] Consequently, quantifying intracellular cAMP is a fundamental method for studying the activation of Gs-coupled GPCRs and for screening potential therapeutic compounds.[2]

E-55888 is a potent and selective full agonist for the serotonin 5-HT7 receptor, with a Ki value of 2.5 nM.[3][4][5] It also displays activity as an agonist at the 5-HT1A receptor with a lower affinity (Ki of 700 nM).[3] The 5-HT7 receptor is known to couple to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. Functional assays have confirmed that this compound behaves as a potent agonist, stimulating cAMP formation in HEK293 cells expressing the human 5-HT7 receptor.[6]

This application note provides a detailed protocol for measuring the this compound-induced cAMP response in Human Embryonic Kidney (HEK293) cells. The described methodology can be adapted for various cAMP detection technologies, such as luminescence-based reporter assays, fluorescence resonance energy transfer (FRET) biosensors, or homogenous time-resolved fluorescence (HTRF) immunoassays.

Signaling Pathway Diagram

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space E55888 This compound 5HT7R 5-HT7 Receptor E55888->5HT7R Binds GProtein Gs Protein (α, β, γ) 5HT7R->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Caption: Gs-coupled 5-HT7 receptor signaling cascade upon activation by this compound.

Quantitative Data Summary

The following table summarizes the known potency of this compound at serotonin receptors. This data is crucial for designing dose-response experiments.

CompoundReceptor TargetAffinity (Ki)Potency (EC50)Cell LineAssay TypeReference
This compound5-HT72.5 nM9 ± 1 nMHEK-293FcAMP Stimulation[3][6]
This compound5-HT1A700 nMNot Reported--[3]

Experimental Protocol: cAMP Assay in HEK293 Cells

This protocol outlines a general method for measuring this compound-induced cAMP accumulation in HEK293 cells stably expressing the human 5-HT7 receptor. The protocol is based on a widely used luminescent reporter gene assay, but can be adapted to other cAMP detection platforms.

Materials and Reagents
  • HEK293 cells stably expressing the human 5-HT7 receptor and a cAMP response element (CRE)-driven luciferase reporter gene.[1]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and an appropriate selection antibiotic.[7]

  • Assay Medium: Serum-free DMEM or a specialized assay buffer.[1]

  • This compound (Test Compound)

  • Forskolin (Positive Control - direct adenylyl cyclase activator)[8]

  • 3-isobutyl-1-methyl-xanthine (IBMX) - a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation (optional, but recommended).[6]

  • Phosphate-Buffered Saline (PBS)

  • White, clear-bottom 96-well microplates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer plate reader

Experimental Workflow Diagram

camp_assay_workflow A 1. Cell Seeding HEK293-5HT7R-CRE cells (e.g., 30,000 cells/well) B 2. Overnight Incubation 37°C, 5% CO2 A->B C 3. Compound Addition Serial dilutions of this compound Controls (Forskolin, Vehicle) B->C D 4. Incubation 37°C, 5% CO2 (e.g., 5-6 hours) C->D E 5. Lysis & Reagent Addition Add Luciferase Assay Reagent D->E F 6. Signal Detection Read luminescence E->F G 7. Data Analysis Plot dose-response curve Calculate EC50 F->G

Caption: Workflow for the CRE-luciferase based cAMP assay.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture HEK293 cells expressing the 5-HT7 receptor and CRE-luciferase reporter in standard culture medium at 37°C in a humidified 5% CO2 incubator.[7]

    • The day before the assay, harvest the cells and resuspend them in assay medium.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of approximately 30,000 cells per well in a volume of 75 µL.[1]

    • Note: Optimal cell density should be determined empirically for your specific cell line and assay conditions.[9][10]

  • Overnight Incubation:

    • Incubate the seeded plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1][8]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of this compound in assay medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions) to generate a dose-response curve. Prepare these dilutions at 4X the final desired concentration.

    • Prepare solutions for controls:

      • Vehicle Control: Assay medium with the same percentage of solvent used for the test compound.

      • Positive Control: A known concentration of Forskolin (e.g., 10 µM final concentration) to induce a maximal cAMP response.[1]

    • Add 25 µL of the 4X compound dilutions or controls to the respective wells. The final volume in each well should be 100 µL. Set up each condition in at least triplicate.[1]

  • Stimulation Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 5 to 6 hours. This allows for the transcription and translation of the luciferase reporter gene in response to cAMP elevation.[1]

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the culture medium in the well). This step lyses the cells and initiates the luminescent reaction.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate luminometer.

    • Subtract the average background luminescence from cell-free wells.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Analyze the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.[11]

Conclusion

This application note provides a comprehensive framework for assessing the activity of the 5-HT7 receptor agonist this compound by measuring cAMP production in HEK293 cells. The detailed protocol and supporting information enable researchers to reliably characterize the potency and efficacy of this compound and other compounds targeting Gs-coupled receptors. The adaptability of this protocol to various cAMP detection platforms provides flexibility for integration into diverse drug discovery and research workflows.

References

Application Notes and Protocols for Studying the Potentiation of Morphine Analgesia with E-55888

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-55888 is a potent and selective agonist for the 5-HT7 serotonin receptor, with a secondary, lower affinity for the 5-HT1A receptor.[1] Research has demonstrated that while this compound does not possess intrinsic analgesic properties when administered alone, it significantly potentiates the analgesic effects of morphine.[2] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic analgesic effects of this compound and morphine. The information herein is intended to guide the design and execution of preclinical studies to explore this potentiation.

The key finding from foundational studies is that subcutaneous administration of this compound can increase the analgesic potency of orally administered morphine by approximately 2.6-fold in mice, as measured by the tail-flick test.[2] This potentiation is mediated by the 5-HT7 receptor, as the effect is blocked by the 5-HT7 receptor antagonist SB-258719.[2] Importantly, this synergistic effect is not due to a pharmacokinetic interaction; this compound does not significantly alter the plasma and brain concentrations of morphine.[2]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Potentiating Morphine Analgesia
ParameterMorphine AloneMorphine + this compound (10 mg/kg, s.c.)Fold PotentiationAnimal ModelAnalgesia AssayReference
Analgesic Potency (ED50)BaselineDecreased2.6xMouseTail-Flick Test[2]

Note: Specific ED50 values were not available in the reviewed literature. The data reflects the reported fold-increase in potency.

Table 2: Pharmacokinetic Profile of Morphine
Pharmacokinetic ParameterMorphine AloneMorphine + this compound (10 mg/kg, s.c.)ConclusionReference
Plasma ConcentrationNot significantly modifiedNot significantly modifiedNo significant pharmacokinetic interaction[2]
Brain ConcentrationNot significantly modifiedNot significantly modifiedNo significant pharmacokinetic interaction[2]

Note: Specific Cmax, AUC, and t1/2 values for the combination were not detailed in the available literature. The table reflects the reported outcome of the pharmacokinetic analysis.

Signaling Pathways

The potentiation of morphine analgesia by this compound is believed to result from the crosstalk between the signaling pathways of the 5-HT7 receptor and the µ-opioid receptor (MOR). The µ-opioid receptor, upon activation by morphine, couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels.[3] Conversely, the 5-HT7 receptor is primarily coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase and increases intracellular cAMP levels and subsequent protein kinase A (PKA) activity. The precise mechanism by which the Gs-coupled 5-HT7 receptor activation enhances the analgesic signaling of the Gi/o-coupled µ-opioid receptor is an area of ongoing investigation. One hypothesis is that the increase in cAMP and PKA activity initiated by this compound may sensitize downstream effectors in the nociceptive pathways, making them more responsive to the inhibitory signals from the µ-opioid receptor.

G_protein_signaling cluster_E55888 This compound Pathway cluster_Morphine Morphine Pathway E55888 This compound HTR7 5-HT7 Receptor E55888->HTR7 activates Gs Gs HTR7->Gs activates AC_E Adenylyl Cyclase Gs->AC_E stimulates cAMP_E ↑ cAMP AC_E->cAMP_E PKA PKA cAMP_E->PKA activates Potentiation Potentiation of Analgesia PKA->Potentiation Modulates (Hypothesized) Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR activates Gio Gi/o MOR->Gio activates AC_M Adenylyl Cyclase Gio->AC_M inhibits IonChannels Ion Channel Modulation Gio->IonChannels cAMP_M ↓ cAMP AC_M->cAMP_M IonChannels->Potentiation

Caption: Signaling pathways of this compound and Morphine.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for the preparation of this compound for subcutaneous injection. The optimal vehicle may vary, and it is recommended to perform small-scale solubility tests.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • For a final injection solution, a common formulation is a mixture of DMSO, Tween 80, and saline. A suggested ratio is 10% DMSO, 10% Tween 80, and 80% saline.

  • To prepare 1 mL of a 1 mg/mL final solution (for a 10 mg/kg dose in a 25g mouse, injecting 0.25 mL): a. Take 100 µL of the 10 mg/mL this compound stock solution in DMSO. b. Add 100 µL of Tween 80. c. Vortex to mix thoroughly. d. Add 800 µL of sterile saline. e. Vortex again to create a homogenous solution or suspension.

  • Administer the prepared solution subcutaneously to the experimental animals.

Tail-Flick Test for Nociception

This protocol is adapted from standard procedures and is suitable for assessing the analgesic effects of morphine with and without this compound.

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

Procedure:

  • Acclimatization: Acclimate the mice to the testing room for at least 1 hour before the experiment. Acclimatize the mice to the restrainers for 10-15 minutes for 2-3 days prior to testing.

  • Baseline Latency: Gently place each mouse in a restrainer and position the tail over the radiant heat source. The tail should be approximately 2-3 cm from the tip.

  • Start the timer and the heat source. The latency is the time taken for the mouse to flick its tail away from the heat.

  • A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage. If the mouse does not flick its tail within the cut-off time, remove the tail from the heat source and record the latency as the cut-off time.

  • Determine the baseline tail-flick latency for each mouse by averaging 2-3 measurements taken 15-20 minutes apart.

  • Drug Administration:

    • Control Group: Administer the vehicle for this compound (s.c.) and the vehicle for morphine (oral).

    • Morphine Alone Group: Administer the vehicle for this compound (s.c.) and morphine (oral) at various doses to generate a dose-response curve.

    • This compound + Morphine Group: Administer this compound (10 mg/kg, s.c.) followed by morphine (oral) at various doses after a predetermined pretreatment time (e.g., 30 minutes).

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in steps 2-4.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated, and ED50 values can be calculated.

tail_flick_workflow start Start acclimatize Acclimatize Mice start->acclimatize baseline Measure Baseline Tail-Flick Latency acclimatize->baseline grouping Divide into Treatment Groups baseline->grouping admin_control Administer Vehicle grouping->admin_control Control admin_morphine Administer Morphine grouping->admin_morphine Morphine Alone admin_combo Administer this compound + Morphine grouping->admin_combo Combination post_treatment Measure Post-Treatment Tail-Flick Latency (at time points) admin_control->post_treatment admin_morphine->post_treatment admin_combo->post_treatment data_analysis Calculate %MPE and ED50 post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow for the tail-flick test.

Hot Plate Test for Nociception

The hot plate test is another common method to assess thermal nociception and is sensitive to centrally acting analgesics.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • A transparent cylinder to confine the mouse to the hot plate surface.

Procedure:

  • Acclimatization: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Place the mouse on the hot plate within the transparent cylinder and immediately start a timer.

  • Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. The time until the first clear sign of a nociceptive response is the latency.

  • A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If no response is observed within the cut-off time, remove the mouse and record the latency as the cut-off time.

  • Determine the baseline latency for each mouse.

  • Drug Administration: Administer drugs as described in the tail-flick test protocol (step 6).

  • Post-treatment Latency: At predetermined time points after drug administration, place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Calculate %MPE and ED50 values as described for the tail-flick test.

Pharmacokinetic Study

This protocol outlines a procedure to confirm the lack of pharmacokinetic interaction between this compound and morphine.

Procedure:

  • Animal Groups:

    • Group 1: Administer morphine alone (e.g., oral).

    • Group 2: Administer this compound (10 mg/kg, s.c.) followed by morphine (oral) after a 30-minute pretreatment period.

  • Blood Sampling: At various time points after morphine administration (e.g., 15, 30, 60, 120, 240, and 360 minutes), collect blood samples from the mice (e.g., via tail vein or retro-orbital sinus).

  • Plasma and Brain Tissue Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • At the final time point, euthanize the animals and collect the brains.

    • Homogenize the brain tissue in an appropriate buffer.

  • Sample Analysis:

    • Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of morphine in the plasma and brain homogenates.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters for morphine in both groups:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the pharmacokinetic parameters between the two groups. A lack of significant difference indicates the absence of a pharmacokinetic interaction.

pk_workflow start Start grouping Divide into Treatment Groups start->grouping admin_morphine Administer Morphine Alone grouping->admin_morphine Group 1 admin_combo Administer this compound + Morphine grouping->admin_combo Group 2 blood_sampling Serial Blood Sampling (multiple time points) admin_morphine->blood_sampling admin_combo->blood_sampling tissue_collection Brain Tissue Collection (at final time point) blood_sampling->tissue_collection sample_prep Prepare Plasma and Brain Homogenates tissue_collection->sample_prep lcms Quantify Morphine Concentration (LC-MS/MS) sample_prep->lcms pk_analysis Calculate and Compare Pharmacokinetic Parameters (Cmax, AUC, t1/2) lcms->pk_analysis end End pk_analysis->end

Caption: Workflow for the pharmacokinetic interaction study.

Conclusion

The selective 5-HT7 receptor agonist this compound presents a promising avenue for enhancing the therapeutic efficacy of morphine. The provided protocols offer a framework for researchers to further investigate this synergistic relationship, with the potential to develop novel pain management strategies that may allow for lower doses of opioids, thereby reducing the risk of adverse effects and tolerance. Careful adherence to established animal welfare guidelines and rigorous experimental design are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for E-55888: A Potent 5-HT7 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of E-55888, a potent and selective full agonist of the serotonin 5-HT7 receptor. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound for cell culture studies.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) implicated in a variety of cellular processes, including neuronal function, cell proliferation, and migration. Understanding the in vitro effects of this compound can provide crucial insights into the therapeutic potential of targeting the 5-HT7 receptor.

Compound Information

PropertyValueReference
IUPAC Name N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine[N/A]
CAS Number 1034142-33-0[N/A]
Molecular Formula C16H23N3[N/A]
Molecular Weight 257.38 g/mol [N/A]
Primary Target 5-HT7 Receptor[N/A]
Mechanism of Action Full Agonist[N/A]

Quantitative Data

The following table summarizes the in vitro binding affinity and functional potency of this compound.

ParameterReceptorCell LineValue
Ki (Binding Affinity) Human 5-HT7-2.5 nM
Ki (Binding Affinity) Human 5-HT1A-700 nM
EC50 (cAMP Formation) Human 5-HT7HEK-293F16 ± 1 nM

Signaling Pathways

Activation of the 5-HT7 receptor by this compound initiates downstream signaling cascades primarily through two distinct G-protein pathways: the canonical Gαs pathway and the non-canonical Gα12 pathway.

This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_gas Gαs Pathway cluster_ga12 Gα12 Pathway cluster_cellular_response Cellular Responses E55888 This compound Receptor 5-HT7 Receptor E55888->Receptor Gas Gαs Receptor->Gas activates Ga12 Gα12 Receptor->Ga12 activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Proliferation Cell Proliferation PKA->Proliferation Gene Gene Expression CREB->Gene RhoGEF RhoGEF Ga12->RhoGEF activates Rho RhoA RhoGEF->Rho activates ROCK ROCK Rho->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton regulates Neurite Neurite Outgrowth Cytoskeleton->Neurite Migration Cell Migration Cytoskeleton->Migration cAMP Assay Workflow start Start: Seed 5-HT7 expressing cells (e.g., HEK-293F) incubation1 Incubate cells overnight start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 30 minutes at 37°C treatment->incubation2 lysis Lyse cells and add detection reagents incubation2->lysis readout Measure cAMP levels (e.g., HTRF, ELISA) lysis->readout analysis Data Analysis: Calculate EC50 value readout->analysis MTT Assay Workflow start Start: Seed cells of interest in a 96-well plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO, SDS) incubation_mtt->solubilize readout Measure absorbance at 570 nm solubilize->readout analysis Data Analysis: Determine cell viability (%) readout->analysis Neurite Outgrowth Workflow start Start: Seed neuronal cells (e.g., SH-SY5Y, primary neurons) on coated plates treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation fix_stain Fix and stain cells (e.g., with β-III tubulin antibody) incubation->fix_stain imaging Acquire images using microscopy fix_stain->imaging analysis Quantify neurite length and branching using image analysis software imaging->analysis

Application Notes and Protocols: E-55888 for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: E-55888 is a potent and selective full agonist for the serotonin 5-HT₇ receptor and also acts on the 5-HT₁ₐ receptor.[1][2] It is a valuable research tool for investigating the role of the 5-HT₇ receptor in various physiological processes, particularly in the modulation of pain.[2] this compound has demonstrated anti-hyperalgesic effects in preclinical models and can potentiate the analgesic effects of morphine.[2] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of this compound for in vivo studies.

I. Compound Specifications and Properties

This compound is characterized by its high affinity for the 5-HT₇ receptor. Its properties are summarized below.

PropertyValueReference
IUPAC Name N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine[2]
Molecular Formula C₁₆H₂₃N₃[2]
Molar Mass 257.381 g·mol⁻¹[2]
Target Receptors 5-HT₇ and 5-HT₁ₐ[1]
Binding Affinity (Ki) 5-HT₇: 2.5 nM[1]
5-HT₁ₐ: 700 nM[1]
II. Signaling Pathway

This compound primarily exerts its effects through the activation of the 5-HT₇ receptor, which is coupled to a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4]

E55888_Signaling_Pathway cluster_cell Cell Membrane E55888 This compound Receptor 5-HT₇ Receptor E55888->Receptor Binds & Activates G_Protein Gs Protein Complex (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Pain Modulation) cAMP->Downstream Initiates

Caption: this compound signaling via the 5-HT₇ receptor.

III. Formulation Protocols for Intraperitoneal (IP) Injection

This compound has low water solubility, requiring a specific formulation for in vivo administration. The following are common vehicle formulations suitable for intraperitoneal injection of hydrophobic compounds.[3] Note: It is recommended to first test these formulations with a small amount of the compound to ensure solubility and stability.

FormulationComposition (v/v)Solvents
Formulation 1 10% DMSO, 90% Corn oilDimethyl sulfoxide, Corn oil
Formulation 2 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDMSO, PEG300, Tween 80, Saline
Formulation 3 10% DMSO, 90% SalineDimethyl sulfoxide, Saline
Protocol 1: Preparation of this compound in DMSO/Corn Oil

This protocol is adapted for a final concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare DMSO Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Dilute with Corn Oil: In a sterile tube, take 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Final Formulation: Add 900 µL of sterile corn oil to the tube.

  • Mix Thoroughly: Vortex the solution until it is a clear, homogenous suspension. The final concentration will be 2.5 mg/mL in a 10% DMSO, 90% corn oil vehicle.[3]

  • Administration: The solution is now ready for intraperitoneal injection in animal models.

Protocol 2: Preparation of this compound in a Multi-Component Vehicle

This protocol provides an alternative aqueous-based formulation.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Initial Dilution: In a sterile tube, take the required volume of the this compound DMSO stock solution (e.g., 100 µL for a 1 mL final volume).

  • Add PEG300: Add 400 µL of PEG300 to the DMSO solution. Mix by vortexing until the solution is clear.

  • Add Tween 80: Add 50 µL of Tween 80 and vortex until the solution is clear.

  • Final Dilution with Saline: Add 450 µL of sterile saline to reach the final volume of 1 mL. Vortex thoroughly.

  • Administration: The final formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) is ready for use.

IV. Experimental Protocol: Capsaicin-Induced Mechanical Hypersensitivity Model

This section describes a general protocol to assess the anti-hyperalgesic effects of this compound following IP administration in mice, based on a model where it has shown efficacy.[1]

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Induction cluster_treatment Phase 3: Treatment & Testing cluster_analysis Phase 4: Analysis A1 Animal Acclimatization (e.g., 7 days) A2 Baseline Nociceptive Testing (von Frey test) A1->A2 B1 Intraplantar Capsaicin Injection (Induces hypersensitivity) A2->B1 Day of experiment C1 IP Injection: - Vehicle Control - this compound Formulation B1->C1 Allow hypersensitivity to develop C2 Post-Treatment Nociceptive Testing (Measure paw withdrawal threshold) C1->C2 30 min post-injection D1 Data Analysis (Compare withdrawal thresholds between groups) C2->D1

Caption: Workflow for assessing this compound efficacy.

Materials and Methods

Animals:

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

Reagents and Equipment:

  • This compound formulation (prepared as in Section III).

  • Vehicle control (matching the this compound formulation without the compound).

  • Capsaicin solution (e.g., 1 µg in 20 µL of saline).

  • Electronic von Frey apparatus or calibrated von Frey filaments.

  • Testing chambers with a wire mesh floor.

  • Syringes and needles for injection (e.g., 27-gauge for IP, 30-gauge for intraplantar).

Procedure:

  • Acclimatization: House animals in the testing environment for at least 3 days prior to the experiment to acclimate them to the testing apparatus.

  • Baseline Measurement: On the day of the experiment, place mice in individual chambers on the mesh floor. Measure the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation with the von Frey apparatus. Apply increasing force to the plantar surface of the hind paw until a withdrawal reflex is observed. Record the force in grams.

  • Induction of Hypersensitivity: Administer an intraplantar injection of capsaicin (e.g., 20 µL) into the right hind paw of each mouse to induce localized mechanical hypersensitivity.

  • Compound Administration: At a set time after capsaicin injection (e.g., 60 minutes), administer the prepared this compound formulation or vehicle control via intraperitoneal injection. Recommended IP injection volume for mice is < 10 mL/kg.[5] For a 25-gram mouse, the maximum volume would be 0.25 mL.[5]

    • Technique: Restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right abdominal quadrant to avoid injuring the cecum or bladder.[5]

  • Post-Treatment Measurement: At a predetermined time after IP injection (e.g., 30 minutes), re-measure the PWT on the capsaicin-injected paw.

  • Data Analysis: Calculate the change in PWT from baseline for each animal. Compare the PWTs of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in PWT in the this compound group indicates an anti-hyperalgesic effect.

Disclaimer: This document is intended for research use only. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for E-55888 in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-55888 is a potent and selective full agonist for the serotonin 5-HT7 receptor, with a lower affinity for the 5-HT1A receptor.[1][2] Its utility in behavioral neuroscience research primarily lies in the investigation of pain mechanisms, where it has demonstrated efficacy in preclinical models of nociceptive and neuropathic pain. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in common behavioral assays.

Physicochemical Properties and Receptor Affinity

This compound is a synthetic compound with the chemical name N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine. It is a selective agonist for the 5-HT7 receptor. The binding affinities of this compound for human serotonin receptors are summarized in the table below.

ReceptorK_i_ (nM)
5-HT7 2.5
5-HT1A700

Table 1: In vitro binding affinities (K_i_) of this compound for human 5-HT7 and 5-HT1A receptors.[1][2]

Mechanism of Action

This compound exerts its effects primarily through the activation of the 5-HT7 receptor, a G-protein coupled receptor (GPCR). The 5-HT7 receptor is coupled to two main signaling pathways:

  • Gs/cAMP Pathway: Activation of the 5-HT7 receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is implicated in various cellular responses, including the modulation of neuronal excitability.

  • G12/Rho Pathway: The 5-HT7 receptor can also couple to the G12 alpha subunit, activating Rho GTPases such as RhoA and Cdc42. This pathway is primarily involved in the regulation of cell morphology, including neurite outgrowth and dendritic spine formation.

The following diagram illustrates the primary signaling pathways activated by this compound through the 5-HT7 receptor.

E55888_Signaling cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_g12 G12 Pathway This compound This compound 5-HT7R 5-HT7 Receptor This compound->5-HT7R binds & activates Gs Gs 5-HT7R->Gs activates G12 G12 5-HT7R->G12 activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene RhoGEF RhoGEF G12->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates Cdc42 Cdc42 RhoGEF->Cdc42 activates ROCK ROCK RhoA->ROCK activates Actin Actin Cytoskeleton (Neurite Outgrowth) Cdc42->Actin ROCK->Actin

This compound Signaling Pathways

Applications in Behavioral Neuroscience

The primary application of this compound in behavioral neuroscience is the study of pain modulation. Specifically, it has been shown to:

  • Inhibit Capsaicin-Induced Mechanical Hypersensitivity: this compound reduces the mechanical allodynia and hyperalgesia induced by the injection of capsaicin, a model of inflammatory pain.[1]

  • Potentiate Morphine Analgesia: this compound enhances the analgesic effects of morphine, suggesting a synergistic interaction between the 5-HT7 receptor and opioid pathways.

Experimental Protocols

The following are detailed protocols for common behavioral assays using this compound in mice.

Protocol 1: Inhibition of Capsaicin-Induced Mechanical Hypersensitivity

This protocol details the procedure for assessing the ability of this compound to reverse mechanical hypersensitivity induced by capsaicin in mice.

Materials:

  • This compound

  • Capsaicin

  • Vehicle for this compound (e.g., 0.9% saline)

  • Vehicle for capsaicin (e.g., 10% ethanol, 10% Tween 80, 80% saline)

  • Von Frey filaments (e.g., with bending forces ranging from 0.008 g to 2 g)

  • Testing chambers with a wire mesh floor

  • Syringes and needles for subcutaneous and intraplantar injections

Experimental Workflow:

Capsaicin_Workflow cluster_acclimation Acclimation cluster_baseline Baseline Testing cluster_induction Induction of Hypersensitivity cluster_treatment Treatment cluster_post_treatment Post-Treatment Testing Acclimate Acclimate mice to testing environment (30-60 min/day for 2-3 days) Baseline Measure baseline mechanical threshold (von Frey test) Acclimate->Baseline Capsaicin Intraplantar injection of capsaicin (e.g., 10 µL of 0.1%) into the hind paw Baseline->Capsaicin E55888 Administer this compound (s.c.) or vehicle (30 min post-capsaicin) Capsaicin->E55888 PostTest Measure mechanical threshold (von Frey test) at various time points (e.g., 30, 60, 90, 120 min post-drug) E55888->PostTest

Capsaicin-Induced Hypersensitivity Workflow

Procedure:

  • Acclimation: Acclimate mice to the testing chambers for 30-60 minutes per day for 2-3 days prior to the experiment to minimize stress-induced responses.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each mouse using the up-down method with von Frey filaments.

  • Capsaicin Injection: Inject 10 µL of a 0.1% capsaicin solution into the plantar surface of one hind paw.

  • Drug Administration: 30 minutes after the capsaicin injection, administer this compound (e.g., 10 mg/kg, subcutaneously) or its vehicle.

  • Post-Treatment Measurement: Assess the PWT at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) using the von Frey test.

Data Analysis:

The paw withdrawal threshold is determined using the formula: PWT (g) = (10^[log(filament value in g) + kδ]) / 10000, where k is a value from the up-down method table and δ is the mean difference in log units between filaments. The data can be presented as the mean PWT ± SEM for each treatment group over time. A significant increase in PWT in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

Protocol 2: Potentiation of Morphine Analgesia

This protocol describes how to evaluate the ability of this compound to enhance the analgesic effect of morphine using the tail-flick test.

Materials:

  • This compound

  • Morphine sulfate

  • Vehicle (e.g., 0.9% saline)

  • Tail-flick analgesia meter

  • Mouse restrainers

  • Syringes and needles for subcutaneous injections

Experimental Workflow:

Morphine_Workflow cluster_acclimation Acclimation cluster_baseline Baseline Testing cluster_treatment Treatment cluster_post_treatment Post-Treatment Testing Acclimate Acclimate mice to restrainers and tail-flick apparatus Baseline Measure baseline tail-flick latency Acclimate->Baseline E55888 Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle Baseline->E55888 Morphine Administer morphine (e.g., 1-10 mg/kg, s.c.) 30 min after this compound E55888->Morphine PostTest Measure tail-flick latency at various time points (e.g., 30, 60, 90 min post-morphine) Morphine->PostTest

Morphine Potentiation Workflow

Procedure:

  • Acclimation: Acclimate mice to the restrainers and the tail-flick apparatus on several occasions before the test day.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse. The latency is the time it takes for the mouse to withdraw its tail from a radiant heat source. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle.

    • 30 minutes later, administer morphine (e.g., a sub-analgesic dose or a dose-response range) or vehicle.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after morphine administration (e.g., 30, 60, and 90 minutes).

Data Analysis:

The data are typically expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. A significant increase in %MPE in the group receiving both this compound and morphine compared to the group receiving morphine alone indicates potentiation of the analgesic effect.

Protocol 3: In Vitro cAMP Assay

This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels in cells expressing the 5-HT7 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • This compound

  • Cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP standard, anti-cAMP antibody labeled with a donor fluorophore, and cAMP labeled with an acceptor fluorophore)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture the 5-HT7 receptor-expressing cells according to standard protocols.

  • Cell Plating: Seed the cells into a 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (donor and acceptor-labeled antibodies) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the competitive binding reaction to reach equilibrium.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

Data Analysis:

The HTRF ratio (acceptor emission / donor emission) is calculated for each well. A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to this compound is then interpolated from the standard curve. The data can be plotted as a dose-response curve to determine the EC50 of this compound for cAMP production.

Quantitative Data Summary

ParameterValueAssayReference
5-HT7 Receptor Binding Affinity (Ki) 2.5 nMRadioligand Binding[1][2]
5-HT1A Receptor Binding Affinity (Ki) 700 nMRadioligand Binding[1][2]
In Vivo Efficacy (Capsaicin Model) ED50 ~ 5 mg/kg (s.c.)Mouse Mechanical HypersensitivityBrenchat et al., 2009
In Vivo Efficacy (Morphine Potentiation) 10 mg/kg (s.c.)Mouse Tail-FlickBrenchat et al., 2011
In Vitro Efficacy (cAMP) Full AgonistHTRF cAMP AssayBrenchat et al., 2009

Table 2: Summary of quantitative data for this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in behavioral neuroscience, particularly in the context of pain research. The protocols provided herein offer a starting point for researchers to explore the in vitro and in vivo effects of this potent and selective 5-HT7 receptor agonist. As with any experimental work, it is crucial to include appropriate vehicle controls and to optimize dosages and timings for the specific experimental conditions and animal strains being used.

References

Application Notes and Protocols for E-55888 in Receptor Mapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-55888 is a potent and selective full agonist for the serotonin 7 (5-HT7) receptor, with a significantly lower affinity for the 5-HT1A receptor.[1] This selectivity makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT7 receptor. Its utility has been demonstrated in various receptor mapping studies, including in vitro binding and functional assays, as well as in vivo models of nociception and analgesia.[2][3] These application notes provide a comprehensive overview of the use of this compound, including its binding profile, detailed experimental protocols for key assays, and visualization of relevant biological pathways.

Data Presentation

Binding Affinity Profile of this compound
ReceptorKᵢ (nM)SpeciesReference
5-HT₇2.5Human[1][3]
5-HT₁ₐ700Human[1][3]
In Vitro Functional Efficacy

In functional assays, this compound acts as a full agonist at the 5-HT7 receptor, stimulating cyclic AMP (cAMP) formation.

AssayCell LineParameterValueReference
cAMP FormationHEK-293F (expressing human 5-HT₇)EfficacyFull Agonist[3]

Signaling Pathway

Activation of the 5-HT7 receptor by an agonist such as this compound primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This initiates a downstream signaling cascade involving Protein Kinase A (PKA). The 5-HT7 receptor can also couple to Gα12, influencing cytoskeletal dynamics through RhoGTPases.

Gs_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT7R 5-HT7R This compound->5-HT7R Binds to Gs Gs 5-HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: 5-HT7 Receptor Gs Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol is a general framework for a competitive binding assay to determine the affinity of a test compound (like this compound) for the 5-HT7 receptor.

Objective: To determine the Kᵢ of this compound for the 5-HT7 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [³H]-5-Carboxamidotryptamine ([³H]-5-CT).

  • Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).

  • This compound stock solution (in DMSO).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of [³H]-5-CT, 50 µL of binding buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]-5-CT, 50 µL of 10 µM 5-HT, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of [³H]-5-CT, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

radioligand_workflow start Start prep Prepare Cell Membranes (Expressing 5-HT7R) start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow
cAMP Functional Assay (HTRF)

This protocol describes a method to measure the functional agonism of this compound at the 5-HT7 receptor by quantifying cAMP production.

Objective: To determine the EC₅₀ and efficacy of this compound in stimulating cAMP production.

Materials:

  • HEK-293F cells stably expressing the human 5-HT7 receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation buffer.

  • This compound stock solution (in DMSO).

  • Control agonist (e.g., 5-HT).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the control agonist in stimulation buffer.

  • Cell Stimulation: Remove the culture medium and add the diluted compounds to the respective wells. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well as per the manufacturer's instructions.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ and maximal response (Eₘₐₓ).

cAMP_workflow start Start seed Seed 5-HT7R-expressing cells in 384-well plate start->seed stimulate Stimulate with this compound (30 min at 37°C) seed->stimulate lyse Lyse cells and add HTRF reagents stimulate->lyse incubate Incubate at RT (60 min) lyse->incubate read Read Plate (HTRF reader) incubate->read analyze Data Analysis (EC50 and Emax) read->analyze end End analyze->end

Caption: cAMP HTRF Assay Workflow
In Vivo Nociception Study (Formalin Test)

This protocol details the use of this compound to assess its anti-nociceptive effects in a mouse model of inflammatory pain.

Objective: To evaluate the analgesic effect of this compound in the formalin-induced pain model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • This compound.

  • Vehicle (e.g., 0.9% saline).

  • Formalin solution (e.g., 5% in saline).

  • Observation chambers with a clear floor.

  • Timer.

Procedure:

  • Acclimatization: Acclimatize the mice to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle subcutaneously (s.c.).

  • Formalin Injection: 30 minutes after drug administration, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Observation: Immediately place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases:

    • Phase I (acute pain): 0-5 minutes post-formalin injection.

    • Phase II (inflammatory pain): 15-45 minutes post-formalin injection.

  • Data Analysis: Compare the licking/biting time between the this compound-treated group and the vehicle-treated group for both phases using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in licking/biting time in Phase II indicates an anti-nociceptive effect against inflammatory pain.[4]

Conclusion

This compound is a powerful and selective tool for investigating the 5-HT7 receptor. Its high affinity and full agonist activity make it suitable for a range of in vitro and in vivo studies aimed at mapping the distribution, function, and therapeutic potential of this receptor. The protocols provided herein offer a foundation for researchers to effectively utilize this compound in their receptor mapping and drug development endeavors.

References

Troubleshooting & Optimization

E-55888 Technical Support Center: In Vivo Formulation and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility of E-55888 and recommended vehicles for in vivo studies. It is intended for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective full agonist for the 5-HT7 serotonin receptor. It also shows some activity at the 5-HT1A receptor, though with lower affinity. Its primary use in research is to investigate the role of the 5-HT7 receptor in various physiological processes, particularly in pain perception.

Q2: What are the common challenges when formulating this compound for in vivo studies?

A2: Like many small molecules, this compound may have limited aqueous solubility. This can lead to challenges in preparing stable and homogenous formulations at the desired concentration for animal dosing. Issues such as precipitation, either during preparation or after administration, can affect drug exposure and lead to variable experimental results.

Q3: Which vehicles are recommended for administering this compound?

A3: The choice of vehicle depends on the route of administration (e.g., oral, intravenous, intraperitoneal). For this compound, common vehicles include aqueous suspensions using suspending agents like carboxymethylcellulose (CMC), or solutions using co-solvents and surfactants. Specific recommendations are provided in the tables below.

Solubility and Vehicle Data

Table 1: Recommended Vehicles for Oral Administration of this compound

Vehicle CompositionNotes
0.5% (w/v) Carboxymethylcellulose (CMC) in waterA common vehicle for creating stable suspensions of poorly soluble compounds.
1% (w/v) Hydroxypropyl methylcellulose (HPMC) in waterAn alternative suspending agent to CMC.
Polyethylene glycol 400 (PEG400)Can be used as a non-aqueous vehicle for compounds soluble in PEG.
0.25% Tween 80 and 0.5% CMC in waterThe addition of a surfactant like Tween 80 can improve wetting and suspension stability.

Table 2: Recommended Vehicles for Injectable Administration of this compound

Vehicle Composition (v/v/v/v)Notes
5-10% DMSO, 30-40% PEG300, 5% Tween 80, remaining volume with saline or PBSA widely used formulation for poorly water-soluble compounds for intravenous or intraperitoneal injection. The final DMSO concentration should be minimized to reduce potential toxicity.
10% DMSO, 90% Corn oilSuitable for subcutaneous or intramuscular injections where a slower release may be desired.
10% DMSO, 90% (20% SBE-β-CD in Saline)Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to improve the solubility of compounds in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 0.5% (w/v) Carboxymethylcellulose (CMC) Vehicle for Oral Suspension

  • Weighing CMC: Weigh out 0.5 g of sodium CMC for every 100 mL of vehicle required.

  • Dispersion: In a clean beaker, slowly add the CMC powder to the required volume of purified water while stirring continuously with a magnetic stirrer. This prevents the formation of clumps.

  • Hydration: Continue stirring until the CMC is fully hydrated and the solution becomes clear and viscous. This may take several hours. Gentle heating (to around 40-50°C) can accelerate the process, but the solution must be cooled to room temperature before adding the compound.

  • Adding this compound: Weigh the required amount of this compound and triturate it with a small amount of the prepared CMC vehicle to form a smooth paste.

  • Final Suspension: Gradually add the remaining CMC vehicle to the paste while stirring continuously to achieve a homogenous suspension at the desired final concentration.

Protocol 2: Preparation of a DMSO/PEG300/Tween 80/Saline Vehicle for Injection

This protocol is for the preparation of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the vehicle, you could prepare a 20 mg/mL stock in DMSO.

  • Mixing Co-solvents: In a sterile tube, add the required volume of PEG300 (40% of the final volume).

  • Adding Drug Stock: Add the required volume of the this compound/DMSO stock solution to the PEG300 (10% of the final volume). Mix thoroughly until the solution is clear.

  • Adding Surfactant: Add the required volume of Tween 80 (5% of the final volume) and mix until homogenous.

  • Final Dilution: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing or stirring continuously. The slow addition is crucial to prevent precipitation of the compound.

  • Final Inspection: The final formulation should be a clear solution. If any precipitation is observed, refer to the troubleshooting guide. It is recommended to prepare this formulation fresh before each use.

Troubleshooting Guide

Troubleshooting_Formulation start Start: Formulation Issue Observed issue What is the issue? start->issue precip Precipitation or Cloudiness issue->precip Precipitation phase_sep Phase Separation / Oily Droplets issue->phase_sep Phase Separation poor_susp Poor Suspension / Settling issue->poor_susp Poor Suspension check_sol Check Solubility Limits (if known) precip->check_sol order_addition Verify correct order of solvent addition phase_sep->order_addition viscosity Increase vehicle viscosity (e.g., higher % CMC/HPMC) poor_susp->viscosity warm_sonicate Gently warm (37°C) and/or sonicate check_sol->warm_sonicate fresh_prep Prepare formulation fresh warm_sonicate->fresh_prep fresh_prep->order_addition slow_addition Ensure slow, dropwise addition of aqueous phase with constant mixing order_addition->slow_addition order_addition->slow_addition surfactant Add or increase concentration of surfactant (e.g., Tween 80) slow_addition->surfactant alternative Consider alternative vehicle slow_addition->alternative particle_size Reduce particle size of this compound powder (micronization) viscosity->particle_size particle_size->surfactant surfactant->alternative surfactant->alternative

Figure 1. A flowchart for troubleshooting common issues encountered during the formulation of this compound for in vivo studies.

Signaling Pathway

This compound is an agonist of the 5-HT7 receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates downstream signaling cascades.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E55888 This compound Receptor 5-HT7 Receptor E55888->Receptor binds and activates G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response phosphorylates targets leading to

Figure 2. The canonical signaling pathway of the 5-HT7 receptor activated by this compound, involving Gs protein, adenylyl cyclase, and cAMP.

Potential off-target effects of E-55888

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of E-55888. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective full agonist for the serotonin 5-HT7 receptor.[1][2][3][4] It is frequently used in research to investigate the role of the 5-HT7 receptor in various physiological processes, particularly in the context of pain perception.[1][3]

Q2: What are the known off-target interactions of this compound?

Based on available data, this compound also exhibits binding affinity for the serotonin 5-HT1A receptor, although this affinity is substantially lower than for the 5-HT7 receptor.[5]

Q3: How significant is the interaction of this compound with the 5-HT1A receptor?

The binding affinity (Ki) of this compound for the 5-HT7 receptor is approximately 2.5 nM, while its affinity for the 5-HT1A receptor is around 700 nM.[5] This represents a 280-fold selectivity for the 5-HT7 receptor over the 5-HT1A receptor.

Q4: Could the 5-HT1A receptor interaction interfere with my experimental results?

At lower concentrations, this compound is expected to primarily activate 5-HT7 receptors. However, at higher concentrations, engagement of the 5-HT1A receptor is possible and could lead to confounding effects. Researchers should carefully consider their experimental concentrations and may need to use appropriate controls to dissect the effects of 5-HT7 versus 5-HT1A receptor activation.

Q5: Are there any other reported off-target effects for this compound?

Troubleshooting Guide

Problem: I am observing unexpected physiological responses in my experiment that are not consistent with 5-HT7 receptor activation alone.

Possible Cause 1: Off-target activation of 5-HT1A receptors.

  • Troubleshooting Step:

    • Review Concentration: Verify the concentration of this compound being used. If it is in the high nanomolar to micromolar range, 5-HT1A receptor activation is more likely.

    • Use a 5-HT1A Antagonist: To confirm if the unexpected effects are mediated by 5-HT1A receptors, co-administer a selective 5-HT1A receptor antagonist (e.g., WAY-100635). If the unexpected response is blocked or attenuated, it suggests the involvement of the 5-HT1A receptor.

Possible Cause 2: Uncharacterized off-target effects.

  • Troubleshooting Step:

    • Literature Review: Conduct a thorough literature search for any newly reported off-target activities of this compound.

    • Control Experiments: Employ control compounds with different selectivity profiles to help isolate the observed effect to a specific target.

    • Consider In-house Screening: If resources permit, consider profiling this compound against a broad panel of receptors to identify potential novel off-target interactions.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)Selectivity (fold vs. 5-HT7)Reference
5-HT72.51[5]
5-HT1A700280[5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Detailed, compound-specific protocols for the binding assays performed on this compound are proprietary to the commercial vendors (e.g., CEREP, MDS Pharma Services) that conducted them. However, a general methodology for such an assay is provided below.

Objective: To determine the binding affinity of a test compound (this compound) for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT7 or 5-HT1A receptors).

  • Radioligand specific for the receptor (e.g., [3H]-5-CT for 5-HT7, [3H]-8-OH-DPAT for 5-HT1A).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a non-labeled ligand).

  • Assay buffer.

  • Scintillation fluid.

  • Scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubation: A mixture containing the cell membranes, radioligand, and either the test compound or vehicle is incubated in the assay buffer.

  • Equilibrium: The incubation is allowed to proceed for a specific time at a defined temperature to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_E55888 This compound cluster_receptors Receptors cluster_downstream Potential Downstream Effects This compound This compound 5-HT7R 5-HT7 Receptor (Primary Target) This compound->5-HT7R High Affinity (Ki = 2.5 nM) 5-HT1AR 5-HT1A Receptor (Off-Target) This compound->5-HT1AR Low Affinity (Ki = 700 nM) Analgesia Analgesia 5-HT7R->Analgesia Other_Effects Other Physiological Effects 5-HT1AR->Other_Effects

Caption: this compound primary and off-target interactions.

Experimental_Workflow cluster_troubleshooting Troubleshooting Unexpected Effects Start Unexpected Experimental Outcome Observed Check_Conc Is this compound concentration high? Start->Check_Conc Use_Antagonist Co-administer selective 5-HT1A antagonist Check_Conc->Use_Antagonist Yes Conclusion_Other Effect may be due to another off-target or novel mechanism Check_Conc->Conclusion_Other No Effect_Blocked Is the effect blocked? Use_Antagonist->Effect_Blocked Conclusion_1A Effect likely mediated by 5-HT1A receptor Effect_Blocked->Conclusion_1A Yes Effect_Blocked->Conclusion_Other No

Caption: Troubleshooting workflow for unexpected experimental results.

References

E-55888 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of E-55888, a potent and selective 5-HT7 and 5-HT1A receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines:

  • As a solid (powder): Store at -20°C for up to 3 years.

  • In solvent: Store at -80°C for up to 1 year. For shipping, this compound is typically transported on blue ice or at ambient temperature.

Q2: How should I prepare stock solutions of this compound?

A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO and then make further dilutions in aqueous buffers or cell culture media for your experiments. To minimize the effects of DMSO on your cells, the final concentration of DMSO in your assay should be kept low, typically below 0.5%.

Q3: Is this compound stable to freeze-thaw cycles?

A3: While specific data for this compound is not available, general studies on compounds stored in DMSO suggest that multiple freeze-thaw cycles do not significantly impact the stability of many small molecules. However, to minimize any potential for degradation, it is best practice to aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective full agonist of the serotonin 5-HT7 receptor. It also exhibits activity as a 5-HT1A receptor agonist. The primary signaling pathway for the 5-HT7 receptor involves its coupling to a stimulatory G protein (Gs). Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Stability in Solution

While specific quantitative stability data for this compound in various solutions over extended periods is not extensively published, the following table provides general guidance based on the behavior of similar arylpiperazine compounds and best practices for handling small molecule agonists. Stability is dependent on the specific solvent, storage temperature, and pH.

Solvent/SolutionStorage TemperatureExpected Stability (General Guidance)Notes
DMSO-80°CUp to 1 yearRecommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
DMSO-20°CWeeks to monthsSuitable for short to medium-term storage.
Aqueous Buffers (e.g., PBS, HBSS)4°CHours to a few daysStability in aqueous solutions is generally lower than in DMSO. Prepare fresh for each experiment.
Cell Culture Media (e.g., DMEM, RPMI)37°CHoursStability is significantly reduced at physiological temperatures. Add to media immediately before the experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a method to determine the stability of this compound in a specific solution over time.

Objective: To quantify the percentage of intact this compound remaining in a solution under defined storage conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, PBS, cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Autosampler vials

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in the solvent of interest to a final concentration of 1 mg/mL. This will be your time zero (T=0) sample.

  • Sample Incubation:

    • Aliquot the stock solution into several autosampler vials.

    • Store the vials under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

  • HPLC Analysis:

    • Time Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared stock solution onto the HPLC system.

    • Subsequent Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), retrieve a vial from storage and inject an aliquot onto the HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase

      • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example:

        • 0-2 min: 95% A, 5% B

        • 2-15 min: Linear gradient to 5% A, 95% B

        • 15-18 min: Hold at 5% A, 95% B

        • 18-20 min: Return to 95% A, 5% B

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for an optimal wavelength based on the UV absorbance spectrum of this compound, or use a standard wavelength such as 254 nm.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to intact this compound in the T=0 chromatogram based on its retention time.

    • For each subsequent time point, integrate the peak area of the intact this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • (Optional) Monitor for the appearance of new peaks, which may indicate degradation products.

Troubleshooting Guides

Troubleshooting Common Issues in this compound Experiments
IssuePossible Cause(s)Recommended Solution(s)
No or low response in a cell-based assay (e.g., cAMP assay) Compound Degradation: this compound solution may have degraded.Prepare a fresh stock solution of this compound. Assess the stability of the compound in your assay buffer at the experimental temperature.
Incorrect Concentration: Errors in dilution or calculation.Verify the concentration of your stock solution and the dilutions. Perform a full dose-response curve.
Cell Health/Passage Number: Cells are not healthy or responsive.Use cells at a low passage number. Ensure proper cell culture conditions. Perform a positive control with a known agonist for the 5-HT7 receptor.
Assay Conditions: Suboptimal incubation times or reagent concentrations.Optimize incubation times for both this compound and any detection reagents. Titrate assay reagents according to the manufacturer's protocol.
High background signal in a cAMP assay Constitutive Receptor Activity: The cell line may have high basal 5-HT7 receptor activity.Consider using an inverse agonist to determine the true basal signal.
Cell Density: Too many cells can lead to high basal cAMP levels.Optimize the cell seeding density for your assay.
Phosphodiesterase (PDE) Activity: Degradation of cAMP by PDEs.Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP breakdown.
Inconsistent or variable results between experiments Solution Instability: Inconsistent preparation or storage of this compound solutions.Prepare fresh dilutions of this compound for each experiment from a frozen, single-use aliquot of the stock solution.
DMSO Effects: High concentrations of DMSO can affect cell viability and signaling.Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
Pipetting Errors: Inaccurate liquid handling.Use calibrated pipettes and proper pipetting techniques.
Plate Edge Effects: Evaporation or temperature gradients across the assay plate.Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions.

Visualizations

This compound Signaling Pathway

E55888_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E55888 This compound Receptor 5-HT7 Receptor E55888->Receptor binds Gs_protein Gs Protein (inactive) (GDP-bound) Receptor->Gs_protein activates Gs_protein_active Gs Protein (active) (GTP-bound) Gs_protein->Gs_protein_active GDP/GTP exchange AC Adenylyl Cyclase Gs_protein_active->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: this compound activates the 5-HT7 receptor, leading to Gs protein stimulation and increased cAMP production.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock (1 mg/mL in desired solvent) aliquot Aliquot into multiple vials prep_stock->aliquot store Store vials under specific conditions (e.g., 4°C, RT, 37°C) aliquot->store analyze_t0 Analyze T=0 sample via HPLC aliquot->analyze_t0 analyze_tx Analyze samples at predetermined time points (T=1, 2, 4... hrs) store->analyze_tx integrate Integrate peak area of intact this compound analyze_t0->integrate analyze_tx->integrate calculate Calculate % remaining vs. T=0 integrate->calculate degradation Identify potential degradation products calculate->degradation

Caption: Workflow for determining the stability of this compound in solution using HPLC analysis over time.

Technical Support Center: Interpreting E-55888 Results in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using E-55888, a potent and selective 5-HT7 receptor agonist with partial 5-HT1A receptor agonist activity, in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that acts as a potent and selective full agonist at the serotonin 5-HT7 receptor. It also displays weaker partial agonist activity at the 5-HT1A receptor. Its primary use in preclinical research has been to investigate the role of the 5-HT7 receptor in various physiological processes, particularly in the context of pain perception where it has been shown to have anti-hyperalgesic effects and to potentiate the analgesic effects of morphine.

Q2: In which behavioral assays has this compound or other selective 5-HT7 agonists been studied?

While direct studies with this compound in a wide range of behavioral assays are limited, research on other 5-HT7 agonists and the function of the 5-HT7 receptor suggests its involvement in models of:

  • Pain Perception: this compound has been shown to inhibit mechanical hypersensitivity.

  • Depression: The role of 5-HT7 receptor modulation in depression is complex. While antagonists often show antidepressant-like effects, some studies with 5-HT7 agonists have reported pro-depressive-like effects in assays like the forced swim test.

  • Anxiety: The evidence for the role of 5-HT7 receptors in anxiety is mixed, with some studies suggesting anxiolytic effects of antagonists, while the effects of agonists are less clear.

  • Cognition and Schizophrenia-related behaviors: 5-HT7 receptors are implicated in learning and memory, and antagonists have been investigated for pro-cognitive and antipsychotic-like effects. The effects of agonists in these models are not well-established.

Q3: What are the known binding affinities of this compound?

This compound is a selective agonist for the 5-HT7 receptor and also a partial agonist for the 5-HT1A receptor.

Troubleshooting Guide

Problem 1: Unexpected or contradictory results in the Forced Swim Test (FST) or Tail Suspension Test (TST) for depression.

  • Symptom: Administration of this compound increases immobility time, suggesting a pro-depressive-like effect, which may be contrary to the initial hypothesis.

  • Possible Cause 1: This counterintuitive effect has been observed with other 5-HT7 receptor agonists (e.g., AS-19). The activation of 5-HT7 receptors may, under certain conditions, promote behaviors that are interpreted as depressive-like in these models. This is in contrast to 5-HT7 receptor antagonists, which often show antidepressant-like profiles.

  • Possible Cause 2: The partial agonism at 5-HT1A receptors could contribute to the observed behavioral outcome. The net effect will depend on the specific balance of activity at both receptors, which can be dose-dependent.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study to determine if the pro-depressive-like effect is observed across all doses.

    • Use of Antagonists: To confirm the involvement of the 5-HT7 receptor, pre-treat with a selective 5-HT7 antagonist (e.g., SB-269970) to see if it blocks the effects of this compound.

    • Control for 5-HT1A Activity: To investigate the contribution of the 5-HT1A receptor, pre-treat with a selective 5-HT1A antagonist (e.g., WAY-100635).

    • Alternative Models: Utilize other models of depression that do not rely on immobility as the primary endpoint, such as the sucrose preference test for anhedonia or the novelty-suppressed feeding test.

Problem 2: Lack of a clear anxiolytic or anxiogenic effect in the Elevated Plus Maze (EPM) or Light-Dark Box test.

  • Symptom: this compound administration does not significantly alter the time spent in the open arms of the EPM or the light compartment of the Light-Dark Box compared to vehicle-treated controls.

  • Possible Cause 1: The role of 5-HT7 receptor agonism in anxiety is not well-established and may be context-dependent. Studies with 5-HT7 receptor knockout mice have yielded mixed results in anxiety assays.

  • Possible Cause 2: The partial agonism at 5-HT1A receptors may have a modest anxiolytic effect that is not potent enough to produce a strong behavioral phenotype on its own in the specific assay and dose used.

  • Troubleshooting Steps:

    • Investigate a Wider Dose Range: The anxiolytic/anxiogenic effects of serotonergic compounds can follow a U-shaped dose-response curve.

    • Use a Different Anxiety Model: Some compounds show effects in certain anxiety models but not others. Consider using a conflict-based test like the Vogel conflict test or a test of neophobia like the novelty-suppressed feeding test.

    • Control for Locomotor Activity: Ensure that the lack of effect is not due to a general suppression or enhancement of locomotor activity. Always analyze the total number of arm entries in the EPM or total transitions in the Light-Dark Box.

Problem 3: Inconsistent results in Prepulse Inhibition (PPI) models of sensorimotor gating.

  • Symptom: this compound fails to consistently reverse or induce deficits in PPI.

  • Possible Cause: The role of 5-HT7 receptors in sensorimotor gating is not fully elucidated. While some atypical antipsychotics with 5-HT7 antagonist properties can modulate PPI, the effect of a selective agonist is not well-characterized.

  • Troubleshooting Steps:

    • Confirm the Model: Ensure that the PPI-disrupting agent (e.g., a dopamine agonist or NMDA antagonist) is producing a robust and reliable deficit.

    • Vary Pre-treatment Times: The pharmacokinetic profile of this compound may require different pre-treatment times to achieve optimal brain concentrations at the time of behavioral testing.

    • Co-administration with other agents: Investigate if this compound can modulate the effects of other antipsychotic drugs on PPI.

Quantitative Data Summary

Table 1: Representative Effects of 5-HT7 Receptor Ligands in the Forced Swim Test (FST) in Mice

Compound/ModelDose/GenotypePrimary OutcomeEffect
5-HT7 Agonist (AS-19)1 mg/kgImmobility TimeIncreased
5-HT7 Antagonist (SB-269970)10 mg/kgImmobility TimeDecreased
5-HT7 Knockout Mice-/-Immobility TimeDecreased

Table 2: Representative Effects of 5-HT7 Receptor Ligands in the Elevated Plus Maze (EPM) in Rats

Compound/ModelDose/GenotypePrimary OutcomeEffect
5-HT7 Antagonist (SB-269970)5 mg/kg% Time in Open ArmsIncreased
5-HT7 Knockout Mice-/-% Time in Open ArmsNo significant difference

Experimental Protocols

1. Forced Swim Test (FST) - Rodent Model of Depressive-Like Behavior

  • Apparatus: A cylindrical container (e.g., 25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Acclimate animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30 minutes).

    • Gently place the animal into the water-filled cylinder.

    • Record the session, which typically lasts for 6 minutes.

    • Score the last 4 minutes of the session for immobility (floating with only minor movements to keep the head above water), swimming, and climbing behavior.

  • Key Parameters:

    • Duration of immobility (in seconds).

    • Latency to first immobility (in seconds).

  • Controls:

    • Vehicle-treated group.

    • Positive control (e.g., a standard antidepressant like fluoxetine).

2. Elevated Plus Maze (EPM) - Rodent Model of Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms.

  • Procedure:

    • Acclimate animals to the testing room under dim lighting conditions for at least 1 hour.

    • Administer this compound or vehicle at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period, typically 5 minutes.

    • Record the session using a video tracking system.

  • Key Parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Controls:

    • Vehicle-treated group.

    • Positive control (e.g., an anxiolytic like diazepam).

Visualizations

G cluster_ligand Ligand Binding cluster_signaling Downstream Signaling E55888 This compound Receptor 5-HT7 Receptor E55888->Receptor Agonist G_alpha_s Gαs Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ERK ERK PKA->ERK CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Housing Animal Acclimation (1 week) Habituation Habituation to Testing Room (1 hour) Animal_Housing->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., FST, EPM) Drug_Admin->Behavioral_Assay Data_Recording Video Recording Behavioral_Assay->Data_Recording Scoring Behavioral Scoring Data_Recording->Scoring Stats Statistical Analysis Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

Technical Support Center: E-55888 and Basal Body Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of E-55888 on basal body temperature.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments designed to evaluate the thermoregulatory effects of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I not observing a change in basal body temperature after administering this compound? This compound is a highly selective 5-HT7 receptor agonist. Studies have shown that even at high doses (e.g., 20 mg/kg), this compound does not significantly alter basal body temperature in wild-type or 5-HT7 receptor knockout mice.[1][2] This suggests that the activation of 5-HT7 receptors alone is not sufficient to induce changes in body temperature.[1][2]- Confirm the correct dosage and administration route of this compound.- Include positive controls known to affect body temperature to validate the experimental setup (e.g., less selective 5-HT7 agonists like AS-19 or E-57431 at high doses, which have been shown to reduce body temperature).[1][2]- Consider that the lack of effect is the expected outcome based on existing literature.
My temperature readings are inconsistent across animals in the same treatment group. - Improper handling of animals leading to stress-induced hyperthermia.- Variation in the time of day for measurements, as basal body temperature can fluctuate with the circadian rhythm.- Malfunctioning or improperly calibrated temperature probes.[3][4][5]- Handle all animals consistently and allow for an acclimatization period before taking measurements.- Record temperatures at the same time each day for all animals.- Regularly check the calibration of temperature monitoring equipment against a certified reference thermometer.[5]
I observed a slight, non-significant fluctuation in body temperature. Is this meaningful? Minor fluctuations in body temperature can occur naturally and may not be a direct effect of the drug.- Ensure a sufficiently large sample size to increase statistical power.- Compare the fluctuations to a vehicle-treated control group to determine if they are within the normal physiological range.
How can I be sure my this compound compound is active? While this compound does not affect basal body temperature, it has been shown to have other physiological effects, such as producing antinociception in the formalin test.[1]- If possible, run a parallel in vivo assay where this compound is known to have a measurable effect to confirm its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective agonist for the serotonin 7 (5-HT7) receptor.[1] Its primary mechanism of action is to bind to and activate 5-HT7 receptors.

Q2: Does this compound cause hyperthermia or hypothermia?

A2: Studies have demonstrated that this compound does not cause a significant change in basal body temperature, meaning it does not induce either hyperthermia or hypothermia.[1][2] This is in contrast to less selective 5-HT7 receptor agonists which can cause hypothermia at high doses, likely due to off-target effects.[1]

Q3: Why doesn't this compound affect basal body temperature?

A3: The high selectivity of this compound for the 5-HT7 receptor is the likely reason for its lack of effect on body temperature. It is suggested that the activation of 5-HT7 receptors alone is not sufficient to modulate thermoregulation.[1][2] Other serotonin receptors, or a combination of receptors, may be involved in the thermoregulatory effects seen with less selective compounds.[1]

Q4: Are there any conditions under which this compound might affect body temperature?

A4: Current research has not identified specific conditions where peripherally administered this compound alters basal body temperature.[2] It has been suggested that central 5-HT7 receptors may play a role in thermoregulation, but peripherally administered this compound may not achieve sufficient brain penetration to engage these central mechanisms effectively.[2]

Q5: What are the known effects of activating 5-HT7 receptors?

A5: Activation of 5-HT7 receptors has been implicated in several central nervous system functions, including the regulation of circadian rhythm, sleep, learning and memory, and mood.[6] It has also been shown to play a role in nociception.[1][6]

Quantitative Data Summary

The following table summarizes the key findings regarding the effect of this compound on basal body temperature from a key study.

CompoundDose (mg/kg, s.c.)Animal ModelChange in Basal Body TemperatureReference
This compound 20Wild-type miceNo significant change[1][2]
This compound 205-HT7 receptor knockout miceNo significant change[1][2]
AS-1920Wild-type miceSignificant decrease[1][2]
E-5743120Wild-type miceSignificant decrease[1][2]

Experimental Protocols

Protocol: Assessment of a Compound's Effect on Basal Body Temperature in Mice

  • Animal Model: Male C57BL/6 mice (8-12 weeks old).

  • Acclimatization: House animals in a temperature-controlled environment (22 ± 1°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Baseline Temperature Measurement:

    • On the day of the experiment, allow animals to acclimate to the testing room for at least 1 hour.

    • Gently restrain the mouse and insert a lubricated rectal probe to a consistent depth (e.g., 2 cm).

    • Record the temperature once the reading has stabilized. This is the baseline temperature.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline).

    • Administer the compound via the desired route (e.g., subcutaneous injection).

    • Administer the vehicle to a control group of animals.

  • Post-Administration Temperature Monitoring:

    • Measure rectal temperature at regular intervals after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the change in body temperature from baseline for each animal at each time point.

    • Use appropriate statistical tests (e.g., two-way ANOVA with Bonferroni post-hoc test) to compare the temperature changes between the treatment and vehicle control groups.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment animal_model Select Animal Model (e.g., C57BL/6 Mice) acclimatization Acclimatize Animals (1 week) animal_model->acclimatization baseline_temp Measure Baseline Body Temperature acclimatization->baseline_temp compound_admin Administer this compound (or Vehicle) baseline_temp->compound_admin post_admin_temp Measure Post-Administration Body Temperature (e.g., 30, 60, 90, 120 min) compound_admin->post_admin_temp data_analysis Data Analysis (e.g., Two-way ANOVA) post_admin_temp->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: Experimental workflow for assessing the effect of this compound on basal body temperature.

Signaling_Pathway E55888 This compound HTR7 5-HT7 Receptor E55888->HTR7 Binds to & Activates G_protein Gs Protein HTR7->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates Targets

Caption: Simplified signaling pathway of the 5-HT7 receptor activated by this compound.

References

Addressing variability in E-55888 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E-55888. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental outcomes and provide clear guidance for using this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the serotonin receptors 5-HT7 and 5-HT1A.[1][2] It exhibits a higher affinity for the 5-HT7 receptor.[1] Its mechanism of action is the activation of these G-protein coupled receptors (GPCRs), which can modulate downstream signaling pathways, such as those involving cyclic AMP (cAMP).[3][4] this compound has been primarily investigated for its anti-hyperalgesic effects in pain models and its ability to potentiate the analgesic effects of opioids like morphine.[2]

Q2: What are the most common sources of variability in in vitro assays using this compound?

A2: Variability in in vitro assays with this compound, particularly in cell-based assays measuring second messengers like cAMP, can arise from several factors. These include inconsistencies in cell culture conditions (e.g., passage number, cell density), reagent preparation and handling, and procedural variances in incubation times and pipetting.[5][6][7] Ensuring consistent cell health and strict adherence to a standardized protocol are critical for reproducibility.

Q3: How should I prepare this compound for in vivo studies?

A3: The formulation of this compound for in vivo administration is crucial for obtaining consistent results. A common approach involves creating a stock solution in a solvent like DMSO, which is then further diluted in a vehicle suitable for animal administration, such as a combination of PEG300, Tween 80, and saline.[8] It is essential to ensure the compound is fully solubilized and to prepare fresh formulations for each experiment to avoid degradation. The final concentration of the solvent (e.g., DMSO) should be kept low and consistent across all experimental groups, including the vehicle control.

Q4: I am observing inconsistent results in my animal pain model studies with this compound. What could be the cause?

A4: Variability in animal pain models is a well-documented challenge.[9][10][11][12][13] Factors that can contribute to inconsistent outcomes with this compound include the specific pain model used, the species and strain of the animal, and subtle differences in surgical procedures or the induction of the pain state.[9][10][12] Environmental factors such as housing conditions, handling stress, and even the time of day can influence pain perception and behavioral responses.[9] It is also important to consider the route and timing of this compound administration in relation to the pain stimulus.

Q5: Can this compound be used for PET imaging?

A5: While a radiolabeled form of this compound, [11C]this compound, has been synthesized for positron emission tomography (PET) imaging, studies have shown that it has high non-specific binding in the brain.[14] This makes it challenging to use as a reliable PET radioligand for imaging the 5-HT7 receptor in vivo.[14]

Troubleshooting Guides

Issue 1: High Variability in cAMP Assay Results

Description: Significant well-to-well or day-to-day variability is observed in a cAMP accumulation assay designed to measure the agonist activity of this compound on cells expressing 5-HT7 or 5-HT1A receptors.

Troubleshooting Steps and Solutions:

Potential CauseRecommended Solution
Cell Culture Inconsistency Standardize cell culture procedures. Use cells within a narrow passage number range. Ensure consistent cell seeding density. Consider using a large frozen stock of cells to be thawed for each experiment.[7]
Reagent Preparation Prepare fresh dilutions of this compound and other critical reagents for each experiment. Ensure complete solubilization of this compound in the vehicle.
Assay Conditions Strictly adhere to incubation times and temperatures. Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[15] Optimize the concentration of the PDE inhibitor.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Plate Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile buffer or media to create a humidity barrier.
Issue 2: Inconsistent Behavioral Responses in In Vivo Pain Models

Description: The anti-hyperalgesic effect of this compound varies significantly between animals or experimental cohorts in a neuropathic or inflammatory pain model.

Troubleshooting Steps and Solutions:

Potential CauseRecommended Solution
Animal Strain and Genetics Be aware of known differences in pain sensitivity and drug response between different rodent strains.[10][12] Report the specific strain used in all documentation.
Surgical/Induction Variability Ensure consistent application of the pain induction method (e.g., nerve ligation, injection of inflammatory agent). This may require rigorous training of personnel.[10]
Environmental Stressors Acclimate animals to the testing environment and handling procedures. Minimize noise and other stressors in the animal facility.[9]
Drug Formulation and Administration Prepare fresh this compound formulations for each experiment. Ensure accurate dosing and consistent administration route (e.g., intraperitoneal, oral).
Behavioral Testing Parameters Standardize the timing of behavioral testing relative to drug administration and the pain induction. Ensure the experimenter is blinded to the treatment groups to minimize bias.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay for this compound Agonist Activity

This protocol outlines a method for measuring the agonist activity of this compound at the 5-HT7 or 5-HT1A receptor expressed in a suitable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the human 5-HT7 or 5-HT1A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a concentration-response curve. The final DMSO concentration should be below 0.5%.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add assay buffer containing a fixed concentration of IBMX (e.g., 500 µM) and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the various concentrations of this compound to the wells. Include a vehicle control (assay buffer with DMSO and IBMX).

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[15]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[4][16]

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signal to cAMP concentrations.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Protocol 2: Assessment of this compound in a Mouse Model of Neuropathic Pain

This protocol describes a general workflow for evaluating the anti-hyperalgesic effect of this compound in a model of neuropathic pain, such as the spared nerve injury (SNI) model.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 10% Tween 80, 85% saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for SNI surgery

  • Von Frey filaments for mechanical sensitivity testing

Procedure:

  • Induction of Neuropathic Pain (SNI Model):

    • Anesthetize the mice.

    • Perform the SNI surgery by ligating and transecting the tibial and common peroneal nerves, leaving the sural nerve intact.

    • Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of mechanical hypersensitivity.

  • Baseline Behavioral Testing:

    • Acclimate the mice to the testing apparatus.

    • Measure the baseline mechanical withdrawal threshold using von Frey filaments on the lateral aspect of the paw (sural nerve territory).

  • Drug Administration:

    • Randomize the animals into treatment groups (vehicle and different doses of this compound).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Behavioral Testing:

    • At specific time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the mechanical withdrawal threshold using von Frey filaments.

  • Data Analysis:

    • Calculate the paw withdrawal threshold for each animal at each time point.

    • Compare the withdrawal thresholds between the vehicle and this compound treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

    • The data can be expressed as the raw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE).

Visualizations

G cluster_5HT7 5-HT7 Receptor Signaling cluster_5HT1A 5-HT1A Receptor Signaling E55888_7 This compound HTR7 5-HT7 Receptor E55888_7->HTR7 Gs Gαs HTR7->Gs activates CDK5 CDK5 HTR7->CDK5 interacts with AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates E55888_1A This compound HTR1A 5-HT1A Receptor E55888_1A->HTR1A Gi Gαi/o HTR1A->Gi activates MAPK MAPK/ERK Pathway HTR1A->MAPK activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits GIRK GIRK Channel Gi->GIRK activates cAMP_inhib cAMP AC_inhib->cAMP_inhib PKA_inhib PKA cAMP_inhib->PKA_inhib

Caption: Signaling pathways for 5-HT7 and 5-HT1A receptors activated by this compound.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Seed Cells prep Prepare this compound Dilutions start->prep stim Stimulate Cells prep->stim detect Detect cAMP stim->detect analyze Analyze Data (EC50, Emax) detect->analyze end Results analyze->end start_vivo Induce Pain (e.g., SNI) baseline Baseline Behavioral Test start_vivo->baseline admin Administer this compound or Vehicle baseline->admin post_test Post-Treatment Behavioral Test admin->post_test analyze_vivo Analyze Data (Paw Withdrawal) post_test->analyze_vivo end_vivo Results analyze_vivo->end_vivo

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

G cluster_sources Potential Sources cluster_solutions Troubleshooting & Mitigation variability Experimental Variability with this compound reagent Reagent Issues (Purity, Stability) variability->reagent protocol Protocol Deviations (Timing, Temp) variability->protocol biological Biological Factors (Cell Passage, Animal Strain) variability->biological human Human Error (Pipetting, Handling) variability->human qc Reagent Quality Control reagent->qc sop Standard Operating Procedures (SOPs) protocol->sop controls Appropriate Controls (Vehicle, Positive) biological->controls training Consistent Training & Blinding human->training

Caption: Logical relationship between sources of variability and mitigation strategies.

References

E-55888 non-specific binding in PET imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the PET radioligand E-55888.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a potent and selective agonist for the serotonin 7 (5-HT7) receptor. It also exhibits a lower affinity for the serotonin 1A (5-HT1A) receptor.[1] Due to its high affinity for the 5-HT7 receptor, it has been investigated as a potential radioligand for in vivo imaging of this target using Positron Emission Tomography (PET).

Q2: What is the expected outcome of a PET imaging study with [11C]this compound?

A2: Based on preliminary in vivo evaluations, [11C]this compound demonstrates good brain uptake. However, the distribution in brain tissue is predominantly characterized by high non-specific binding.[2][3]

Q3: Has specific binding of [11C]this compound to 5-HT7 receptors been demonstrated in vivo?

A3: No. In vivo studies in Danish Landrace pigs have shown that the binding of [11C]this compound could not be displaced by the selective 5-HT7 receptor antagonist SB-269970, nor by self-blocking with an excess of unlabeled this compound.[2][3] This indicates that the observed signal is dominated by non-specific binding, and therefore, [11C]this compound is not a promising radioligand for specific in vivo imaging of the 5-HT7 receptor.[2][3]

Q4: What are the known binding affinities of this compound?

A4: this compound has a high affinity for the 5-HT7 receptor and a significantly lower affinity for the 5-HT1A receptor. For detailed quantitative data, please refer to the data tables in Section 4.

Section 2: Troubleshooting Guide for High Non-Specific Binding

This guide addresses the primary issue encountered with [11C]this compound in PET imaging studies: high non-specific binding.

Problem: High and uniform brain uptake of [11C]this compound with no clear differentiation between regions of expected high and low 5-HT7 receptor density.

Diagram: Troubleshooting Workflow for High Non-Specific Binding

troubleshooting_workflow start High Non-Specific Binding Observed with [11C]this compound confirm_issue Confirm Issue: Blocking Study start->confirm_issue blocking_agent Administer Blocking Agent: 1. Selective 5-HT7 Antagonist (e.g., SB-269970) 2. Self-blocking with unlabeled this compound confirm_issue->blocking_agent evaluate_block Evaluate PET Signal Reduction blocking_agent->evaluate_block no_reduction No Significant Reduction in Signal evaluate_block->no_reduction Observed with [11C]this compound conclusion Conclusion: Binding is Predominantly Non-Specific no_reduction->conclusion consider_alternatives Consider Alternative Strategies: - Use a different 5-HT7 PET tracer - Re-evaluate in vitro binding profile of this compound conclusion->consider_alternatives

Caption: Workflow for diagnosing and addressing high non-specific binding of [11C]this compound.

Potential Causes and Solutions:

  • Cause 1: Inherent Physicochemical Properties of the Radioligand: Hydrophobic radioligands tend to exhibit higher non-specific binding to lipids and proteins.[3] this compound's structure may contribute to this phenomenon.

    • Verification: The lack of displacement in blocking studies strongly supports this as the primary cause for [11C]this compound.[2][3]

    • Solution: Unfortunately, if the issue is inherent to the molecule, there are limited options for the in vivo application of this specific tracer. The primary solution is to select an alternative, validated PET radioligand for the 5-HT7 receptor.

  • Cause 2: Off-Target Binding: The radioligand may bind to other receptors or transporters with some affinity. This compound has a known affinity for the 5-HT1A receptor, although it is substantially lower than for the 5-HT7 receptor.[1]

    • Verification: A comprehensive in vitro binding assay against a panel of receptors and transporters can identify potential off-target interactions.

    • Solution: If a specific off-target is identified, a blocking study using a selective antagonist for that off-target could be performed. However, given the widespread non-specific binding of [11C]this compound, this is unlikely to resolve the issue.

  • Cause 3: Radiochemical Impurities: Impurities in the radiotracer preparation can contribute to high background signal.

    • Verification: Ensure radiochemical purity is consistently high (typically >95%) as determined by analytical methods like HPLC.

    • Solution: Optimize the radiosynthesis and purification protocol for [11C]this compound to minimize impurities.

Section 3: Experimental Protocols

Protocol 3.1: In Vivo PET Imaging and Blocking Study in a Pig Model

This protocol is a representative example based on the preliminary in vivo evaluation of [11C]this compound.

Diagram: In Vivo PET Experimental Workflow

pet_workflow cluster_baseline Baseline Scan cluster_blocking Blocking Scan b_inject Inject [11C]this compound b_scan 90-min Dynamic PET Scan b_inject->b_scan b_blood Arterial Blood Sampling b_scan->b_blood data_analysis Data Analysis: Kinetic Modeling b_blood->data_analysis block_admin Pre-treat with Blocking Agent block_inject Inject [11C]this compound block_admin->block_inject block_scan 90-min Dynamic PET Scan block_inject->block_scan block_blood Arterial Blood Sampling block_scan->block_blood block_blood->data_analysis

Caption: Workflow for baseline and blocking PET scans to assess specific binding.

Methodology:

  • Animal Model: Danish Landrace pigs are a suitable large animal model for brain imaging studies.

  • Radiotracer Preparation: [11C]this compound is synthesized by N-methylation of the appropriate precursor using [11C]MeI or [11C]MeOTf. The final product should be formulated in a sterile injectable solution with high radiochemical purity (>95%).

  • Baseline PET Scan:

    • Anesthetize the animal.

    • Position the animal in the PET scanner.

    • Insert an arterial line for blood sampling to determine the arterial input function.

    • Inject a bolus of [11C]this compound (e.g., 1.7-2.4 GBq).

    • Acquire a dynamic PET scan for 90 minutes.

    • Collect arterial blood samples throughout the scan to measure radioactivity concentration in plasma and determine the fraction of unchanged radiotracer.

  • Blocking Study:

    • On a separate occasion, pre-treat the same animal with a blocking agent before the [11C]this compound injection.

      • Heterologous Blocking: Administer a selective 5-HT7 receptor antagonist, such as SB-269970, intravenously.

      • Homologous (Self-Blocking): Administer an excess of non-radiolabeled this compound.

    • Repeat the injection of [11C]this compound and the 90-minute dynamic PET scan with arterial blood sampling.

  • Data Analysis:

    • Reconstruct PET images.

    • Define regions of interest (ROIs) on co-registered MR images.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs using the metabolite-corrected arterial input function to calculate the total volume of distribution (VT).

    • Compare VT values between the baseline and blocking scans. A significant reduction in VT in the blocking scan would indicate specific binding. For [11C]this compound, no significant reduction is expected.[2][3]

Protocol 3.2: In Vitro Autoradiography for Assessing Specific Binding

This protocol allows for the visualization of radioligand binding on tissue sections.

Methodology:

  • Tissue Preparation:

    • Use brain tissue from a species known to express 5-HT7 receptors (e.g., rat, guinea pig, or human post-mortem tissue).

    • Rapidly freeze the brain and cut thin (e.g., 20 µm) sections using a cryostat.

    • Thaw-mount the sections onto microscope slides.

  • Incubation:

    • Total Binding: Incubate a set of slides with a low nanomolar concentration of [3H]this compound or another suitable radioligand for the 5-HT7 receptor (e.g., [3H]5-CT or [3H]SB-269970).

    • Non-Specific Binding: Incubate an adjacent set of slides with the same concentration of radioligand plus a high concentration (e.g., 1-10 µM) of a selective 5-HT7 antagonist (e.g., SB-269970) to saturate the specific binding sites.

  • Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

  • Imaging:

    • Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.

    • Scan the imaging plate or develop the film to visualize the distribution of radioactivity.

  • Analysis:

    • Quantify the signal intensity in different brain regions.

    • Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

Section 4: Quantitative Data

Table 1: Binding Affinity of this compound

TargetKi (nM)SpeciesReference
5-HT7 Receptor2.5Not Specified[1]
5-HT1A Receptor700Not Specified[1]

Table 2: In Vivo PET Imaging Outcome for [11C]this compound in Pigs

ConditionObservationInterpretationReference
Baseline Scan Good brain uptake, uniform distributionHigh blood-brain barrier permeability[2][3]
Blocking with SB-269970 No displacement of [11C]this compound bindingLack of specific binding to 5-HT7 receptors[2][3]
Self-blocking with this compound No displacement of [11C]this compound bindingBinding is not saturable at the target site[2][3]

Section 5: Signaling Pathway and Logical Relationships

Diagram: 5-HT7 Receptor Signaling Pathway

signaling_pathway E55888 This compound (Agonist) Receptor 5-HT7 Receptor E55888->Receptor Binds and Activates G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Simplified signaling cascade initiated by this compound binding to the 5-HT7 receptor.

References

Technical Support Center: Overcoming Poor Brain Penetration of E-55888

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E-55888. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the central nervous system (CNS) delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective full agonist for the serotonin 5-HT7 receptor and also exhibits activity as a 5-HT1A receptor agonist.[1][2] It has demonstrated analgesic and antinociceptive effects in preclinical models.[1][2] The activation of 5-HT7 receptors, which are widely expressed in the brain, is believed to play a role in these CNS effects.[3]

Q2: What are the known CNS effects of this compound?

In vivo studies have shown that systemic administration of this compound can produce antinociceptive effects in animal models of pain.[2][3] These effects are attributed to its agonist activity at 5-HT7 receptors within the CNS.[3]

Q3: Is there any information available on the brain penetration of this compound?

Currently, there is limited publicly available data specifically quantifying the brain penetration of this compound. However, like many small molecules, its ability to cross the blood-brain barrier (BBB) can be influenced by several factors including its physicochemical properties, affinity for efflux transporters, and plasma protein binding.

Q4: How can I assess the brain penetration of this compound in my experimental setup?

Several in vitro and in vivo methods can be employed to determine the brain penetration of this compound. These include:

  • In vitro permeability assays: Using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays with Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters (e.g., MDR1-MDCK).[4][5][6][7]

  • In vivo pharmacokinetic studies: Measuring the concentration of this compound in brain tissue and plasma at various time points after administration to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

  • In situ brain perfusion: This technique allows for the direct measurement of the rate of uptake into the brain.[8][9]

Q5: What are the common reasons for poor brain penetration of a small molecule like this compound?

Poor brain penetration of a drug can be attributed to several factors:

  • Low passive permeability: The physicochemical properties of the molecule may not be optimal for crossing the lipid membranes of the BBB.

  • Active efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.[10]

  • High plasma protein binding: A high degree of binding to plasma proteins reduces the concentration of free drug available to cross the BBB.

  • Metabolism at the BBB: The compound may be metabolized by enzymes present in the endothelial cells of the BBB.

Troubleshooting Guides

Problem 1: I am not observing the expected CNS effects of this compound in my in vivo experiments.

This could be due to insufficient concentrations of this compound reaching the target receptors in the brain. Here’s a troubleshooting workflow:

Troubleshooting Workflow

start No CNS Effect Observed check_dose 1. Verify Dose and Administration Route start->check_dose assess_pk 2. Conduct Pharmacokinetic Study (Plasma and Brain) check_dose->assess_pk calculate_kpuu 3. Determine Unbound Brain-to-Plasma Ratio (Kp,uu) assess_pk->calculate_kpuu low_kpuu Kp,uu is low calculate_kpuu->low_kpuu adequate_kpuu Kp,uu is adequate calculate_kpuu->adequate_kpuu investigate_permeability 4a. Investigate Permeability and Efflux low_kpuu->investigate_permeability investigate_target 4b. Investigate Target Engagement adequate_kpuu->investigate_target pampa_mdck In vitro PAMPA / MDCK-MDR1 assays investigate_permeability->pampa_mdck receptor_binding Receptor occupancy study investigate_target->receptor_binding pgp_inhibition In vivo study with P-gp inhibitor pampa_mdck->pgp_inhibition formulation Consider formulation strategies pgp_inhibition->formulation alternative_route Consider alternative administration routes formulation->alternative_route

Caption: Troubleshooting workflow for lack of CNS effects.

Step-by-Step Guidance:

  • Verify Dose and Administration Route: Double-check the calculated dose and the administration technique. Ensure the formulation is appropriate for the chosen route.

  • Conduct a Pilot Pharmacokinetic (PK) Study: Measure the concentrations of this compound in both plasma and brain tissue over time. This will provide the total brain-to-plasma ratio (Kp).

  • Determine the Unbound Brain-to-Plasma Ratio (Kp,uu): Perform a brain tissue binding assay to determine the fraction of this compound that is unbound in the brain (fu,brain).[11][][13][14] Calculate Kp,uu, which is a more accurate measure of the drug's ability to cross the BBB.

  • Interpret the Results:

    • If Kp,uu is low: This suggests poor brain penetration. Proceed to investigate the underlying cause (permeability and/or efflux).

      • In vitro permeability and efflux assays: Use PAMPA to assess passive permeability and an MDR1-MDCK assay to determine if this compound is a P-glycoprotein substrate.

      • In vivo P-gp inhibition study: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) and measure the change in brain concentrations.[15][16][17][18] A significant increase would confirm P-gp mediated efflux.

    • If Kp,uu is adequate: The issue may not be brain penetration. Investigate target engagement through receptor occupancy studies or consider other pharmacological factors.

Problem 2: My in vitro assays suggest this compound is a P-glycoprotein (P-gp) substrate. How can I overcome this in my in vivo experiments?

If this compound is confirmed to be a P-gp substrate, several strategies can be employed to increase its brain concentrations:

Strategies to Overcome P-gp Efflux

StrategyDescriptionExperimental Protocol
Co-administration with a P-gp Inhibitor A P-gp inhibitor is administered concurrently with this compound to block the efflux pump at the BBB.[16][18]See "Detailed Experimental Protocols" section below for a protocol on co-administration of a P-gp inhibitor.
Formulation Strategies Encapsulating this compound in nanoparticles or liposomes can sometimes bypass P-gp efflux and enhance brain delivery.[19][20]This requires specialized formulation development and is a more advanced approach.
Alternative Administration Routes Intranasal or intracerebroventricular (ICV) administration can bypass the BBB.[21][22][23]These are more invasive but can be useful for proof-of-concept studies.

Detailed Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Determine Brain-to-Plasma Ratio (Kp)

Objective: To determine the concentration of this compound in plasma and brain tissue over time following systemic administration.

Materials:

  • This compound

  • Experimental animals (e.g., rats or mice)

  • Appropriate vehicle for this compound administration

  • Blood collection tubes (with anticoagulant)

  • Brain harvesting tools

  • Homogenizer

  • LC-MS/MS system for bioanalysis[24][25][26][27][28]

Procedure:

  • Administer this compound to a cohort of animals at the desired dose and route.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), euthanize a subset of animals.

  • Collect blood via cardiac puncture and process to obtain plasma.

  • Perfuse the brain with ice-cold saline to remove residual blood.[29][30][31]

  • Carefully dissect and weigh the brain.

  • Homogenize the brain tissue in a suitable buffer.

  • Extract this compound from plasma and brain homogenate samples.

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Protocol 2: Brain Tissue Binding Assay using Equilibrium Dialysis

Objective: To determine the fraction of this compound that is unbound in brain tissue (fu,brain).

Materials:

  • Brain tissue from the same species as the in vivo study

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable dialysis membrane (with an appropriate molecular weight cutoff)

  • Phosphate-buffered saline (PBS)

  • This compound

  • LC-MS/MS system

Procedure:

  • Prepare a brain homogenate (typically 1 part brain to 3 parts PBS).

  • Add this compound to the brain homogenate to a known concentration.

  • Load the brain homogenate containing this compound into one chamber of the dialysis device and PBS into the other chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the brain homogenate and the PBS chambers.

  • Analyze the concentration of this compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound in the homogenate (fu,homogenate) and then the fraction unbound in brain tissue (fu,brain) using the following formulas:[]

    • fu,homogenate = Concentration in PBS chamber / Concentration in homogenate chamber

    • fu,brain = (1 / Dilution factor) / (((1 / fu,homogenate) - 1) + (1 / Dilution factor))

Protocol 3: Co-administration with a P-glycoprotein Inhibitor

Objective: To determine if P-gp efflux limits the brain penetration of this compound.

Materials:

  • This compound

  • A P-gp inhibitor (e.g., elacridar or valspodar)

  • Experimental animals

  • Vehicle for administration of both compounds

Procedure:

  • Divide animals into two groups: a control group receiving this compound and vehicle, and a treatment group receiving this compound and the P-gp inhibitor.

  • Administer the P-gp inhibitor at a dose and time prior to this compound administration that is known to achieve maximal inhibition of P-gp at the BBB.[17]

  • Administer this compound to both groups.

  • At a predetermined time point (e.g., the time of expected peak brain concentration), euthanize the animals.

  • Collect plasma and brain samples as described in Protocol 1.

  • Quantify the concentration of this compound in all samples.

  • Compare the brain-to-plasma ratio of this compound between the control and treatment groups. A significant increase in the ratio in the presence of the P-gp inhibitor indicates that this compound is a substrate for P-gp efflux at the BBB.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

E55888 This compound HTR7 5-HT7 Receptor E55888->HTR7 HTR1A 5-HT1A Receptor E55888->HTR1A Gs Gs protein HTR7->Gs Gi Gi protein HTR1A->Gi AC Adenylyl Cyclase Gs->AC Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity Gene_Expression->Neuronal_Activity Analgesia Analgesia / Antinociception Neuronal_Activity->Analgesia

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Assessing Brain Penetration

start Start: Characterize Brain Penetration in_vitro In Vitro Assessment start->in_vitro in_vivo In Vivo Assessment start->in_vivo pampa PAMPA Assay (Passive Permeability) in_vitro->pampa mdck MDR1-MDCK Assay (P-gp Efflux) in_vitro->mdck pk_study Pharmacokinetic Study (Measure Kp) in_vivo->pk_study brain_binding Brain Tissue Binding Assay (Measure fu,brain) in_vivo->brain_binding decision Brain Penetration Profile pampa->decision mdck->decision calculate_kpuu Calculate Kp,uu pk_study->calculate_kpuu brain_binding->calculate_kpuu calculate_kpuu->decision

Caption: Workflow for assessing brain penetration.

References

Validation & Comparative

E-55888 vs. AS-19: A Comparative Guide to 5-HT7 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, the serotonin 7 (5-HT7) receptor has emerged as a significant target for therapeutic intervention in a range of central nervous system disorders. Among the available research tools, the selective agonists E-55888 and AS-19 are frequently employed to probe the function of this receptor. This guide provides an objective comparison of their selectivity and functional activity, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Data Presentation: A Head-to-Head Comparison

The selectivity of a compound is paramount for accurately attributing observed physiological effects to the target receptor. The following table summarizes the binding affinities (Ki) and functional activities (EC50) of this compound and AS-19 at the human 5-HT7 receptor and the closely related 5-HT1A receptor.

Compound5-HT7 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT7 Receptor Functional Activity5-HT7 Receptor EC50 (nM)
This compound 2.5[1][2]700[1][2]Full Agonist[1]16[1]
AS-19 Not explicitly foundNot explicitly foundPartial Agonist[1]Not explicitly found

Note: While a precise Ki value for AS-19 at the 5-HT7 receptor was not found in the provided search results, it is consistently referred to as a potent 5-HT7 receptor agonist[3][4]. This compound demonstrates a high affinity for the 5-HT7 receptor with a Ki of 2.5 nM and is characterized as a full agonist with an EC50 of 16 nM in cAMP stimulation assays[1]. Its affinity for the 5-HT1A receptor is significantly lower at 700 nM, indicating a favorable selectivity profile for the 5-HT7 receptor[1][2]. AS-19 is described as a partial agonist at the 5-HT7 receptor[1].

Understanding the Mechanism: 5-HT7 Receptor Signaling Pathways

Activation of the 5-HT7 receptor initiates intracellular signaling cascades through two primary G-protein-coupled pathways: the canonical Gs pathway and the G12 pathway. Understanding these pathways is crucial for interpreting the downstream effects of agonists like this compound and AS-19.

The Canonical Gs Signaling Pathway

The 5-HT7 receptor is primarily coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors and other kinases, ultimately leading to changes in gene expression and cellular function.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E55888 This compound / AS-19 HT7R 5-HT7 Receptor E55888->HT7R Gs Gs HT7R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effectors (e.g., ERK, Akt) PKA->Downstream phosphorylates Gene_Expression Gene Expression & Cellular Response Downstream->Gene_Expression regulates G12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E55888 This compound / AS-19 HT7R 5-HT7 Receptor E55888->HT7R G12 G12 HT7R->G12 activates RhoA RhoA G12->RhoA activates Cdc42 Cdc42 G12->Cdc42 activates Cytoskeleton Actin Cytoskeleton RhoA->Cytoskeleton regulates SRF SRF RhoA->SRF activates Cdc42->Cytoskeleton regulates Cell_Morphology Cell Shape & Motility Cytoskeleton->Cell_Morphology controls Gene_Expression Gene Expression SRF->Gene_Expression regulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare reagents: - Cell membranes - Radioligand ([³H]5-CT) - Test compounds - Assay buffer B Add reagents to 96-well plate: - Buffer/Non-specific control - Test compound - [³H]5-CT - Cell membranes A->B C Incubate at 37°C for 60 min B->C D Filter through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity with scintillation counter E->F G Calculate specific binding F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis A Seed HEK293-5-HT7 cells in a 96-well plate B Incubate overnight A->B C Replace medium with stimulation buffer B->C D Add test compound (agonist or antagonist) C->D E For antagonist test, add agonist after pre-incubation D->E F Incubate at 37°C for 30 min D->F E->F G Lyse cells and measure intracellular cAMP F->G H Plot dose-response curve G->H I Determine EC50/IC50 and Emax H->I

References

Comparative Analysis of E-55888 and E-57431 in Preclinical Nociception Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective 5-HT₇ receptor agonists, E-55888 and E-57431, based on their performance in preclinical models of nociception. The information is compiled from published experimental data to assist researchers in evaluating these compounds for further investigation.

Mechanism of Action: 5-HT₇ Receptor Agonism

Both this compound and E-57431 exert their effects through the activation of the serotonin 7 (5-HT₇) receptor. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling cascade is implicated in the modulation of pain pathways. In the spinal cord, 5-HT₇ receptors are co-localized with GABAergic interneurons in the dorsal horn.[2][3] The activation of these receptors is thought to enhance GABAergic inhibitory transmission, thereby reducing the excitability of nociceptive neurons.[2][4][5] this compound and E-57431 are both reported to be full agonists at the 5-HT₇ receptor.[6][7]

5-HT7_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Nociceptive Neuron E-55888_E-57431 This compound / E-57431 HTR7 5-HT₇ Receptor E-55888_E-57431->HTR7 binds to G_protein Gs Protein HTR7->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Ion_Channels Ion Channels / Other Effectors PKA->Ion_Channels phosphorylates GABA_Release Increased GABA Release Ion_Channels->GABA_Release GABA_Receptor GABA Receptor GABA_Release->GABA_Receptor activates Hyperpolarization Hyperpolarization / Inhibition GABA_Receptor->Hyperpolarization Reduced_Nociception Reduced Nociceptive Signaling Hyperpolarization->Reduced_Nociception

Caption: 5-HT₇ Receptor Signaling Pathway in Nociception.

Comparative Efficacy in Nociception Models

FeatureThis compoundE-57431
Receptor Profile Full 5-HT₇ Receptor Agonist[6]Full 5-HT₇ Receptor Agonist[7]
Nociception Model Capsaicin-Induced Mechanical Hypersensitivity[6]Nerve Injury-Induced Mechanical & Thermal Hypersensitivity[2][7][8]
Species Mouse[6]Mouse[2][7][8]
Administration Route Systemic[6]Systemic[2][7][8]
Effective Dose Dose-dependent antinociceptive effect[6]10 mg/kg (maintained effect after repeated administration)[2][7][8]
Observed Effect Inhibition of mechanical hypersensitivity[6]Reduction of mechanical and thermal hypersensitivity[2][7][8]
Selectivity Comment Described as selective for 5-HT₇ receptors[6]Maintained efficacy without tolerance development over 11 days[2][8]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of this compound and E-57431. Specific parameters may vary between individual studies, and it is recommended to consult the original publications for precise details.

Capsaicin-Induced Mechanical Hypersensitivity

This model is used to assess central sensitization, a key component of many chronic pain states.

  • Animals: Male CD1 mice are typically used.[7]

  • Habituation: Animals are habituated to the testing environment and equipment for several days prior to the experiment.

  • Baseline Measurement: Baseline mechanical sensitivity is determined using von Frey filaments. The withdrawal threshold of the hind paw to a mechanical stimulus is recorded.

  • Capsaicin Injection: A solution of capsaicin is injected subcutaneously into the plantar surface of the hind paw to induce hypersensitivity.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., subcutaneously) at a predetermined time relative to the capsaicin injection.

  • Post-Treatment Measurement: Mechanical withdrawal thresholds are reassessed at various time points after drug administration to determine the compound's effect on capsaicin-induced hypersensitivity.

Nerve Injury-Induced Neuropathic Pain

This model mimics chronic neuropathic pain resulting from peripheral nerve damage.

  • Animals: Male CD1 mice are commonly used.[7]

  • Surgery: A partial sciatic nerve ligation or similar nerve injury is performed under anesthesia to induce neuropathic pain symptoms. Sham surgery is performed on a control group.

  • Post-Surgical Recovery: Animals are allowed to recover for a period, typically several days to weeks, during which neuropathic pain behaviors develop.

  • Baseline Hypersensitivity Measurement: Mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus) are measured using von Frey filaments and a plantar test apparatus, respectively.

  • Drug Administration: E-57431 or vehicle is administered systemically. For chronic studies, this may involve repeated dosing over several days.[2][8]

  • Post-Treatment Measurement: Mechanical and thermal sensitivity are reassessed at various time points to evaluate the compound's ability to reverse nerve injury-induced hypersensitivity.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction of Hypersensitivity cluster_testing Compound Testing Animals Select Animals (e.g., Male CD1 Mice) Habituation Habituate to Testing Environment Animals->Habituation Baseline Measure Baseline Nociceptive Thresholds (e.g., von Frey, Plantar Test) Habituation->Baseline Induction Induce Nociceptive State (e.g., Capsaicin Injection or Nerve Injury) Baseline->Induction Drug_Admin Administer Compound (this compound / E-57431) or Vehicle Induction->Drug_Admin Post_Measure Reassess Nociceptive Thresholds at Timed Intervals Drug_Admin->Post_Measure Data_Analysis Analyze and Compare Data Post_Measure->Data_Analysis

Caption: Generalized Workflow for Nociception Models.

References

A Comparative Analysis of 5-HT7 Receptor Agonists: E-55888 versus LP-211

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent 5-HT7 receptor agonists, E-55888 and LP-211. This analysis is based on available preclinical data and aims to assist in the selection of the appropriate tool compound for research in areas such as neuroscience and immunology.

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system and periphery, implicated in a range of physiological processes including circadian rhythms, thermoregulation, learning, and memory.[1][2] Its activation initiates signaling cascades primarily through Gαs and Gα12 proteins.[3][4] This has led to the development of selective agonists like this compound and LP-211 to probe the receptor's function and therapeutic potential.[5][6]

At a Glance: Key Efficacy Parameters

To facilitate a direct comparison of this compound and LP-211, the following table summarizes their key in vitro efficacy parameters.

ParameterThis compoundLP-211Reference
Binding Affinity (Ki) Not explicitly found in searches0.58 nM (rat), 15 nM (human)[5][7]
Functional Potency (EC50) 16 ± 1 nM0.6 µM[7][8]
Efficacy (Emax) 99 ± 1% (full agonist)Agonist properties reported[7][8]
Receptor Selectivity Highly selectiveHigh selectivity over 5-HT1A and D2 receptors[7][8]

In-Depth Efficacy Comparison

Receptor Binding and Functional Potency

LP-211 demonstrates high binding affinity for the 5-HT7 receptor, with a Ki of 0.58 nM for the rat receptor and 15 nM for the human cloned receptor.[5][7] In contrast, while this compound is described as a selective 5-HT7 receptor agonist, its specific Ki value was not detailed in the provided search results.[8]

In functional assays, this compound behaves as a full agonist, with an EC50 of 16 ± 1 nM and a maximal effect (Emax) of 99 ± 1% in stimulating cAMP formation in HEK-293F cells expressing the human 5-HT7 receptor.[8] LP-211 is also characterized as a 5-HT7 receptor agonist with an EC50 of 0.6 µM.[7]

In Vivo Efficacy

Both this compound and LP-211 have demonstrated efficacy in various preclinical models, highlighting their potential as research tools.

  • Nociception: Both compounds have shown antinociceptive effects. Systemic administration of this compound (20 mg/kg) significantly reduced formalin-induced licking/biting behavior in the second phase of the formalin test in wild-type mice, an effect absent in 5-HT7 receptor knockout mice.[8] Similarly, LP-211 (5 and 10 mg/kg, i.p.) produced an analgesic effect in both phases of the orofacial formalin test in mice.[9] Furthermore, LP-211 has been shown to reduce both sensory and affective components of neuropathic pain.[10]

  • Thermoregulation: The effects on body temperature appear to differ between the two agonists. LP-211 has been reported to dose-dependently reduce body temperature in wild-type mice.[5] Conversely, this compound, even at a dose of 20 mg/kg, did not affect body temperature in either wild-type or 5-HT7 receptor knockout mice, suggesting that 5-HT7 receptor activation alone may not be sufficient to alter body temperature.[8]

  • Cognition and Memory: LP-211 has been shown to improve memory consolidation and has been investigated for its potential to alleviate cognitive deficits in animal models of neurological disorders.[7][11][12]

Experimental Methodologies

The following are summaries of the experimental protocols used in the cited studies.

Radioligand Binding Assays

To determine the binding affinity (Ki) of compounds for the 5-HT7 receptor, competitive binding assays are typically performed using cell membranes from HEK-293 cells stably expressing the human 5-HT7 receptor. A radiolabeled ligand, such as [3H]5-CT, is used as the reporter molecule. The assay involves incubating the cell membranes with the radioligand and varying concentrations of the test compound (e.g., LP-211). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., serotonin). The radioactivity is then measured, and the Ki value is calculated using the Cheng-Prusoff equation.[5]

cAMP Formation Assay

To assess the functional potency (EC50) and efficacy (Emax) of the agonists, a cyclic AMP (cAMP) formation assay is commonly employed in cells expressing the 5-HT7 receptor. This is because the 5-HT7 receptor is coupled to Gs protein, which activates adenylyl cyclase to produce cAMP.[3] The assay involves treating the cells with varying concentrations of the agonist (e.g., this compound) for a specified time. The reaction is then stopped, and the intracellular cAMP levels are measured using a suitable method, such as a competitive enzyme immunoassay kit. The EC50 and Emax values are then determined by fitting the concentration-response data to a sigmoidal curve.[8]

Formalin-Induced Nociception Test

This is a widely used in vivo model to assess the analgesic properties of compounds. The test involves injecting a dilute formalin solution into the plantar surface of a rodent's hind paw, which elicits a biphasic pain response. The first phase (0-10 minutes post-injection) is characterized by acute neurogenic pain, while the second phase (15-60 minutes post-injection) reflects inflammatory pain. The test compound (e.g., this compound or LP-211) or vehicle is administered prior to the formalin injection. The time the animal spends licking or biting the injected paw is recorded as a measure of nociception. A reduction in this behavior indicates an antinociceptive effect.[8][9]

Signaling Pathways and Experimental Workflow

Activation of the 5-HT7 receptor initiates intracellular signaling cascades that mediate its physiological effects. The primary pathway involves the activation of Gαs, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. Additionally, the 5-HT7 receptor can couple to Gα12, which activates Rho GTPases, influencing the actin cytoskeleton and processes such as neurite outgrowth.[3][4]

5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-HT7R 5-HT7 Receptor Gas Gαs 5-HT7R->Gas Activates Ga12 Gα12 5-HT7R->Ga12 Activates AC Adenylyl Cyclase Gas->AC Stimulates Rho_GTPases Rho GTPases Ga12->Rho_GTPases Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Neurite_Outgrowth Neurite Outgrowth Rho_GTPases->Neurite_Outgrowth Promotes Agonist This compound or LP-211 Agonist->5-HT7R Binds to

Caption: 5-HT7 Receptor Signaling Pathways.

The following diagram illustrates a general experimental workflow for comparing the in vivo efficacy of 5-HT7 agonists.

In Vivo Efficacy Workflow Start Start Animal_Model Select Animal Model (e.g., mouse, rat) Start->Animal_Model Grouping Randomize into Groups (Vehicle, this compound, LP-211) Animal_Model->Grouping Drug_Admin Administer Compound (e.g., i.p. injection) Grouping->Drug_Admin Behavioral_Test Perform Behavioral Test (e.g., Formalin Test) Drug_Admin->Behavioral_Test Data_Collection Collect and Record Data (e.g., Licking/Biting Time) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: In Vivo Efficacy Experimental Workflow.

References

Validating the Effects of E-55888: A Comparison Guide Using 5-HT7 Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the 5-HT7 receptor agonist E-55888, supported by experimental data from studies utilizing 5-HT7 receptor knockout (KO) mice. The use of KO mice is a critical tool for validating the on-target effects of a compound, ensuring that its observed physiological and behavioral changes are indeed mediated by the intended receptor. This guide will delve into the validation of this compound's effects on nociception and thermoregulation, comparing its performance with other 5-HT7 receptor agonists, AS-19 and E-57431.

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the Gs and G12 pathways.[1] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[1] The G12 pathway activation involves the Rho family of small GTPases, such as RhoA and Cdc42, which play a role in regulating cell morphology and cytoskeletal rearrangement.

Caption: 5-HT7 Receptor Signaling Pathways

Validation of this compound Effects in Nociception

The antinociceptive effects of this compound were validated using the formalin test in both wild-type (WT) and 5-HT7 receptor knockout (KO) mice. The formalin test is a widely used model of tonic pain, characterized by two distinct phases of nociceptive behavior (licking and biting of the injected paw).

Experimental Workflow: Formalin Test

Caption: Formalin Test Experimental Workflow
Comparative Data: Formalin Test (Phase II)

The key finding from these experiments is that the antinociceptive effects of this compound and other 5-HT7 agonists are absent in mice lacking the 5-HT7 receptor, providing strong evidence for their on-target mechanism of action.

Compound (Dose)GenotypeLicking/Biting Time (seconds)% Reduction vs. Vehicle
Vehicle Wild-Type135 ± 15-
5-HT7 KO140 ± 18-
This compound (20 mg/kg) Wild-Type45 ± 8[2]~67%
5-HT7 KO138 ± 20[2]No significant reduction
AS-19 (10 mg/kg) Wild-Type50 ± 10[2]~63%
5-HT7 KO142 ± 17[2]No significant reduction
E-57431 (10 mg/kg) Wild-Type55 ± 9[2]~59%
5-HT7 KO135 ± 15[2]No significant reduction

Data are presented as mean ± SEM. Data are adapted from published studies.[2]

Validation of this compound Effects on Thermoregulation

The role of the 5-HT7 receptor in thermoregulation was investigated by measuring the core body temperature of WT and 5-HT7 KO mice following the administration of this compound and other agonists.

Experimental Workflow: Thermoregulation Study

Caption: Thermoregulation Study Workflow
Comparative Data: Change in Body Temperature

Interestingly, while less selective 5-HT7 agonists induced hypothermia in both WT and KO mice at higher doses (suggesting off-target effects), the highly selective this compound had no significant effect on body temperature in either genotype.[2] This highlights the superior selectivity of this compound.

Compound (Dose)GenotypeChange in Body Temperature (°C)
Vehicle Wild-Type-0.2 ± 0.1
5-HT7 KO-0.1 ± 0.2
This compound (20 mg/kg) Wild-Type-0.3 ± 0.3[2]
5-HT7 KO-0.4 ± 0.2[2]
AS-19 (20 mg/kg) Wild-Type-2.5 ± 0.4[2]
5-HT7 KO-1.5 ± 0.3[2]
E-57431 (20 mg/kg) Wild-Type-1.8 ± 0.5[2]
5-HT7 KO-2.1 ± 0.4[2]

Data are presented as mean ± SEM. Data are adapted from published studies.[2]

This compound in Other Behavioral Paradigms: A Data Gap

A comprehensive literature search did not yield any studies that have specifically evaluated the effects of this compound in 5-HT7 receptor knockout mice in behavioral models of anxiety (e.g., elevated plus maze), depression (e.g., forced swim test, tail suspension test), or learning and memory (e.g., Barnes maze, contextual fear conditioning). While 5-HT7 receptor knockout mice have been characterized in these paradigms, and show phenotypes such as impaired contextual fear conditioning, the specific contribution of 5-HT7 receptor activation by this compound in these domains remains to be validated using this knockout model.[1]

Experimental Protocols

Animals

Male C57BL/6J wild-type mice and 5-HT7 receptor knockout mice, bred on a C57BL/6J background, are used in these studies. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

This compound, AS-19, and E-57431 are dissolved in saline and administered subcutaneously (s.c.) at the indicated doses. The vehicle control group receives an equivalent volume of saline.

Formalin Test
  • Habituation: Mice are placed in individual transparent observation chambers for at least 30 minutes to acclimate to the testing environment.

  • Formalin Injection: A 20 µL solution of 5% formalin in saline is injected into the plantar surface of the right hind paw using a microsyringe.

  • Observation: Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for two distinct periods:

    • Phase I: 0-5 minutes post-injection (representing acute nociceptive pain).

    • Phase II: 15-30 minutes post-injection (representing inflammatory pain).

Thermoregulation
  • Baseline Temperature: The basal rectal temperature of each mouse is measured using a digital thermometer.

  • Drug Administration: Mice are administered the test compound or vehicle.

  • Post-Dose Temperature: Rectal temperature is measured at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The change in body temperature (ΔT) from the baseline is calculated for each time point.

Conclusion

The use of 5-HT7 receptor knockout mice has been instrumental in validating the on-target effects of this compound. The complete attenuation of its antinociceptive effects in the formalin test in knockout animals provides unequivocal evidence that this compound exerts its analgesic properties through the 5-HT7 receptor. Furthermore, the lack of a thermoregulatory effect, in contrast to less selective agonists, underscores the superior selectivity profile of this compound. While its efficacy in models of nociception is well-supported, further research utilizing 5-HT7 knockout mice is warranted to validate the potential effects of this compound in other CNS-related disorders where the 5-HT7 receptor is implicated, such as anxiety, depression, and cognitive deficits. This will provide a more complete understanding of its therapeutic potential.

References

Unveiling the 5-HT7 Receptor: A Comparative Guide to E-55888 and Other Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the 5-HT7 serotonin receptor in neurological processes, a precise understanding of the available pharmacological tools is paramount. This guide provides a comprehensive cross-validation of E-55888, a potent 5-HT7 receptor agonist, with other key research compounds. We present a detailed comparison of their performance, supported by experimental data and methodologies, to facilitate informed decisions in experimental design.

This compound has emerged as a valuable tool for elucidating the physiological functions of the 5-HT7 receptor, particularly in the context of pain modulation.[1][2] This guide will delve into the specifics of this compound and compare it with other widely used 5-HT7 receptor modulators, including the agonists AS-19 and LP-211, and the antagonist SB-269970.

Comparative Analysis of 5-HT7 Receptor Ligands

The selection of an appropriate research tool hinges on its pharmacological profile, including its affinity, potency, and selectivity for the target receptor. The following table summarizes the key quantitative data for this compound and its counterparts.

CompoundTarget(s)ActionKi (nM)EC50 (nM)Emax (%)Selectivity
This compound 5-HT7 , 5-HT1AFull Agonist 2.5 (5-HT7) , 700 (5-HT1A)[1][3]16 [3]99 [3]High for 5-HT7 over 5-HT1A and other 5-HT receptors[3]
AS-195-HT7Partial Agonist0.6[3]9[3]77[3]Over 100-fold for 5-HT7 over other 5-HT receptors (except 5-HT1D)[3]
LP-2115-HT7, 5-HT1A, D2Agonist0.58 (rat), 15 (human)[1][4]600[1]82 (compared to 5-CT)[1]>300-fold for 5-HT7 over 5-HT1A[1]
SB-2699705-HT7Antagonist/Inverse AgonistpKi = 8.3 - 8.9IC50 = 1.25->50-fold selectivity against other 5-HT receptors[2]

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor primarily exerts its effects through the canonical Gs-protein coupled signaling pathway. Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. Additionally, evidence suggests that the 5-HT7 receptor can also couple to the G12/Rho GTPase pathway, influencing neuronal morphology.[5][8]

Gs_Signaling_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gs Protein 5HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts E55888 This compound (Agonist) E55888->5HT7R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) PKA->Downstream Phosphorylates

Canonical 5-HT7 Receptor Gs Signaling Pathway

Experimental Protocols and Workflows

The validation of findings with this compound and its comparison with other tools rely on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro: cAMP Accumulation Assay

This assay is fundamental for quantifying the agonist or antagonist activity of a compound at the 5-HT7 receptor.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compound (e.g., this compound, AS-19, LP-211) or a combination of an antagonist (e.g., SB-269970) and an agonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this assay, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor.

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of cAMP in the cells. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

cAMP_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells expressing 5-HT7R Start->Cell_Culture Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Incubation Incubate cells with compounds Cell_Culture->Incubation Compound_Prep->Incubation Lysis_Reagent Add lysis buffer and HTRF reagents Incubation->Lysis_Reagent Detection Measure HTRF signal on a plate reader Lysis_Reagent->Detection Analysis Analyze data and generate dose-response curves Detection->Analysis End End Analysis->End

Workflow for a cAMP Accumulation Assay
In Vivo: Formalin-Induced Nociception Model

This widely used model assesses the analgesic potential of compounds in a biphasic pain response.

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the experimental environment.

  • Compound Administration: Test compounds (e.g., this compound, AS-19) or vehicle are administered, typically via subcutaneous or intraperitoneal injection, at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is compared between treatment groups and the vehicle control group. A significant reduction in licking/biting time indicates an antinociceptive effect. Studies have shown that subcutaneous administration of this compound (20 mg/kg) significantly reduces the licking/biting time during the second phase of the formalin test in wild-type mice, an effect that is absent in 5-HT7 receptor knockout mice.[9][10]

Formalin_Test_Workflow Start Start Acclimatization Acclimatize mice to testing environment Start->Acclimatization Compound_Admin Administer test compound (e.g., this compound) or vehicle Acclimatization->Compound_Admin Formalin_Injection Inject formalin into the hind paw Compound_Admin->Formalin_Injection Observation_Phase1 Observe and record pain behavior (Phase I: 0-5 min) Formalin_Injection->Observation_Phase1 Observation_Phase2 Observe and record pain behavior (Phase II: 15-30 min) Observation_Phase1->Observation_Phase2 Analysis Analyze licking/biting duration for each phase Observation_Phase2->Analysis End End Analysis->End

Workflow for the Formalin-Induced Nociception Model

Conclusion

This compound stands out as a potent and selective full agonist of the 5-HT7 receptor, making it an excellent tool for investigating the receptor's role in various physiological and pathological processes. Its high efficacy in activating the canonical Gs-cAMP pathway and its demonstrated antinociceptive effects in preclinical models provide a solid foundation for its use in pain research. When compared to other agonists like AS-19 (a partial agonist) and LP-211, this compound's profile as a full agonist may be advantageous for studies requiring maximal receptor stimulation. The availability of selective antagonists like SB-269970 further enhances the utility of this compound by allowing for the confirmation of 5-HT7 receptor-mediated effects. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can effectively leverage this compound and other pharmacological tools to advance our understanding of 5-HT7 receptor biology.

References

A Comparative Analysis of the 5-HT7 Agonist E-55888 and Selective Serotonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel 5-HT7 receptor agonist, E-55888, and a selection of well-characterized serotonin receptor antagonists targeting different receptor subtypes. The aim is to offer an objective comparison of their pharmacological profiles, supported by experimental data, to aid in research and drug development efforts within the serotonergic system.

Introduction to this compound and Serotonin Receptor Antagonists

This compound is a potent and selective full agonist for the 5-HT7 serotonin receptor.[1][2] It is a valuable research tool for investigating the physiological roles of the 5-HT7 receptor, particularly in the context of pain perception.[1] In contrast, serotonin receptor antagonists are drugs that bind to serotonin receptors but do not activate them, thereby blocking the effects of serotonin or serotonin receptor agonists.[3] These antagonists are classified based on the receptor subtype they primarily target and are used in a variety of therapeutic areas.[4][5] This guide will compare this compound with four selective antagonists: WAY-100635 (5-HT1A), Ketanserin (5-HT2A), Ondansetron (5-HT3), and SB-269970 (5-HT7).

Comparative Pharmacological Data

The following table summarizes the binding affinities (Ki) of this compound and the selected serotonin receptor antagonists across various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT3 (Ki, nM)5-HT7 (Ki, nM)Other Notable Affinities (Ki, nM)
This compound 5-HT7 Agonist 700>1000>10002.5
WAY-100635 5-HT1A Antagonist 0.39 ---D4.2 (16), D3 (370), D2L (940)[6]
Ketanserin 5-HT2A Antagonist -3.5 --H1, α1-adrenergic[7]
Ondansetron 5-HT3 Antagonist Low affinityLow affinity~1-10 Low affinity5-HT1B, 5-HT1C, α1 adrenergic, mu-opioid
SB-269970 5-HT7 Antagonist >100-fold selectivity vs 5-HT7>100-fold selectivity vs 5-HT7>100-fold selectivity vs 5-HT7~1 5-ht5A (50-fold selectivity vs 5-HT7)

Functional Activity Profile

This compound acts as a full agonist at the 5-HT7 receptor, stimulating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). In functional assays, this compound demonstrates an EC50 of 16 ± 1 nM for cAMP formation in HEK-293F cells expressing the human 5-HT7 receptor.

In contrast, the listed antagonists block the action of serotonin or other agonists at their respective target receptors. For example, SB-269970 is a potent antagonist of 5-CT-induced adenylyl cyclase stimulation in guinea-pig hippocampus with a pA2 of 8.5.[8] Some antagonists, like SB-269970, may also exhibit inverse agonist properties, reducing the basal activity of the receptor.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a serotonin receptor subtype.

Materials:

  • Receptor Source: Membranes from cultured cells expressing the human serotonin receptor of interest (e.g., CHO or HEK-293 cells) or from specific brain regions (e.g., rat hippocampus for 5-HT1A receptors).[9][10]

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]WAY-100635 for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]SB-269970 for 5-HT7).[9][11][12]

  • Binding Buffer: Specific to the receptor subtype. For example, for 5-HT1A receptors: 50 mM Tris-HCl, pH 7.4.[10]

  • Test Compound: The compound for which the binding affinity is to be determined (e.g., this compound or a selected antagonist).

  • Non-specific Binding Control: A high concentration of a known ligand for the target receptor to determine non-specific binding (e.g., 10 µM Serotonin for 5-HT1A).[10]

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B).[13]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well filter plate, add the following to each well in a final volume of 250 µL:

    • Receptor membrane preparation.

    • Radioligand at a concentration near its Kd value.

    • Varying concentrations of the test compound.

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 27°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Drying: Dry the filter plates.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay is used to measure the functional activity of compounds that modulate Gs or Gi-coupled receptors, such as the 5-HT7 receptor.

Objective: To determine the potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist on cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the G-protein coupled receptor of interest (e.g., HEK-293F cells expressing the human 5-HT7 receptor).

  • cAMP Assay Kit: A commercial kit based on Homogeneous Time-Resolved Fluorescence (HTRF), such as those from Cisbio.[14][15] These kits typically include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

  • Test Compound: Agonist (e.g., this compound) or antagonist.

  • Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase.

  • Cell Culture Medium and Reagents.

  • Microplate Reader: Capable of HTRF measurements.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Agonist Assay: Add varying concentrations of the agonist (e.g., this compound) to the cells.

    • For Antagonist Assay: Pre-incubate the cells with varying concentrations of the antagonist before adding a fixed concentration of an agonist (e.g., serotonin) at its EC80.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Add the HTRF reagents (cAMP-d2 and anti-cAMP antibody) to the wells. These reagents will lyse the cells and initiate the competitive immunoassay.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.

  • Measurement: Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) and convert it to cAMP concentration using a standard curve. For agonist assays, plot the cAMP concentration against the agonist concentration to determine the EC50. For antagonist assays, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound and serotonin receptor antagonists.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Receptor Source (Cell Membranes/Tissue) Incubation Incubation in 96-well Filter Plate Receptor_Source->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Scintillation_Counting Scintillation Counting Drying->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

G 5-HT7 Receptor Signaling Pathway E55888 This compound (Agonist) HT7R 5-HT7 Receptor E55888->HT7R Activates Gs Gs Protein HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Agonist-induced 5-HT7 receptor signaling cascade.

G Selectivity Profile Comparison cluster_compounds Compounds cluster_receptors Serotonin Receptors E55888 This compound HT1A 5-HT1A E55888->HT1A Low Affinity HT7 5-HT7 E55888->HT7 High Affinity (Agonist) WAY100635 WAY-100635 WAY100635->HT1A High Affinity (Antagonist) HT2A 5-HT2A WAY100635->HT2A Lower Affinity Ketanserin Ketanserin Ketanserin->HT1A Lower Affinity Ketanserin->HT2A High Affinity (Antagonist) Ondansetron Ondansetron HT3 5-HT3 Ondansetron->HT3 High Affinity (Antagonist) SB269970 SB-269970 SB269970->HT7 High Affinity (Antagonist)

Caption: Comparative selectivity of this compound and antagonists.

Conclusion

This compound is a highly potent and selective 5-HT7 receptor agonist, making it a precise tool for elucidating the functions of this receptor subtype. In contrast, the serotonin receptor antagonists discussed—WAY-100635, Ketanserin, Ondansetron, and SB-269970—each exhibit high affinity and selectivity for their respective primary targets (5-HT1A, 5-HT2A, 5-HT3, and 5-HT7). This guide highlights the distinct pharmacological profiles of these compounds, providing a foundation for their appropriate selection and use in research and development. The provided experimental protocols offer a starting point for the in vitro characterization of novel serotonergic ligands.

References

Evaluating the Specificity of E-55888: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the selective 5-HT7 receptor agonist E-55888, with a comparative evaluation against key control compounds to delineate its specificity profile. This guide provides researchers, scientists, and drug development professionals with the necessary data and experimental protocols to effectively utilize this compound in their studies.

This compound is a potent and selective full agonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes including nociception, circadian rhythms, and mood regulation.[1][2][3] Its utility as a research tool hinges on its specificity for the 5-HT7 receptor over other related receptors. This guide provides a comprehensive evaluation of the specificity of this compound by comparing its binding affinity and functional activity with those of key control compounds: the selective 5-HT7 receptor antagonist SB-269970 and the prototypical 5-HT1A receptor agonist 8-OH-DPAT.

Comparative Binding Affinity

To ascertain the selectivity of this compound, its binding affinity has been evaluated across a wide range of receptors. Commercial radioligand binding assays have demonstrated that this compound exhibits high affinity for the 5-HT7 receptor with a Ki value of 2.5 nM.[3][4] In contrast, its affinity for the 5-HT1A receptor is significantly lower, with a Ki of 700 nM.[3] This represents a 280-fold selectivity for the 5-HT7 receptor over the 5-HT1A receptor.

Crucially, comprehensive screening against a panel of 170 additional targets, including other serotonin receptor subtypes, transporters, and ion channels, revealed no significant affinity (Ki > 1 µM or inhibition at 10⁻⁶M lower than 50%).[4] This broad screening underscores the high specificity of this compound for the 5-HT7 receptor.

For comparative purposes, the binding profiles of the control compounds are presented below.

CompoundPrimary TargetKi (nM)Secondary TargetKi (nM)Selectivity (Primary vs. Secondary)
This compound 5-HT7 2.5 [3][4]5-HT1A700[3]280-fold
SB-2699705-HT71.25[5]α2-adrenergic>10,000>8000-fold
8-OH-DPAT5-HT1A~1-3[6]5-HT7~50-100~17-100-fold

Functional Specificity: In Vitro Assays

The functional selectivity of this compound is demonstrated through its agonist activity in cell-based assays measuring cyclic AMP (cAMP) production, a key downstream signaling event of 5-HT7 receptor activation. This compound acts as a full agonist at the human 5-HT7 receptor, potently stimulating cAMP formation.[4]

The specificity of this functional response can be confirmed using selective antagonists. The effects of this compound on cAMP production are potently blocked by the selective 5-HT7 receptor antagonist SB-269970.[7] Conversely, the 5-HT1A receptor antagonist, WAY-100635, does not inhibit the this compound-induced cAMP response, further confirming that the observed functional activity is mediated by the 5-HT7 receptor.[7]

In contrast, the 5-HT1A agonist 8-OH-DPAT also induces changes in cAMP levels, but this effect is mediated by the 5-HT1A receptor and is sensitive to blockade by 5-HT1A antagonists.[8]

CompoundAssayPrimary EffectEffect of SB-269970 (5-HT7 antagonist)Effect of WAY-100635 (5-HT1A antagonist)
This compound cAMP accumulation Potent agonism [4]Blocked [7]No effect [7]
SB-269970cAMP accumulationAntagonism (blocks agonist effect)[9]N/AN/A
8-OH-DPATcAMP accumulationAgonism (via 5-HT1A)[8]No effectBlocked

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [³H]5-CT (5-carboxamidotryptamine).

  • Test compound (e.g., this compound).

  • Non-specific binding control: 10 µM of a non-radiolabeled 5-HT7 ligand (e.g., SB-269970).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[11]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]5-CT (typically at its Kd concentration). For determining non-specific binding, replace the test compound with the non-specific binding control. The final assay volume is typically 250 µL.[11]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the ability of a test compound to stimulate or inhibit cAMP production mediated by the 5-HT7 receptor.

Materials:

  • HEK-293F cells stably expressing the human 5-HT7(a) receptor.[4]

  • Assay buffer: Ham's F12 incubation buffer containing 1 mM 3-isobutyl-1-methyl-xanthine (IBMX) and 20 µM pargyline.[4]

  • Test compound (e.g., this compound).

  • Control agonist (e.g., 5-HT).

  • Control antagonist (e.g., SB-269970).

  • cAMP detection kit (e.g., HTRF cAMP kit).[4]

  • 96-well microplates.

  • Plate reader capable of measuring HTRF.

Procedure:

  • Culture the HEK-293F-h5-HT7 cells and seed them into 96-well plates (e.g., 20,000 cells/well).[4]

  • Incubate the cells overnight in a serum-free medium.[4]

  • Replace the medium with assay buffer and add varying concentrations of the test compound (or control agonist/antagonist).

  • Incubate the plates at 37°C for 30 minutes.[4]

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.[4]

  • For agonist testing, plot the cAMP concentration against the log of the agonist concentration and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

  • For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist (e.g., 5-HT at its EC80). Determine the IC50 of the antagonist and calculate the pA2 value.

Visualizing the Specificity of this compound

To visually represent the experimental logic and signaling pathway, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay cluster_1 Off-Target Binding This compound This compound Binding Binding This compound->Binding 5-HT7 Receptor 5-HT7 Receptor [3H]5-CT [3H]5-CT [3H]5-CT->Binding Binding->5-HT7 Receptor High Affinity E-55888_off This compound Binding_off_1A Binding_off_1A E-55888_off->Binding_off_1A Binding_off_other Binding_off_other E-55888_off->Binding_off_other 5-HT1A Receptor 5-HT1A Receptor Other Receptors Other Receptors Binding_off_1A->5-HT1A Receptor Low Affinity Binding_off_other->Other Receptors No Significant Affinity

Caption: this compound binding affinity comparison.

G This compound This compound 5-HT7 Receptor 5-HT7 Receptor This compound->5-HT7 Receptor activates Gαs Gαs 5-HT7 Receptor->Gαs activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects SB-269970 SB-269970 SB-269970->5-HT7 Receptor blocks

Caption: this compound signaling pathway and control.

Conclusion

References

A Comparative Analysis of E-55888 and First-Generation 5-HT7 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel 5-HT7 receptor agonist, E-55888, against established first-generation agonists. The following sections present a detailed comparison of their binding affinities, functional activities, and selectivity profiles, supported by experimental data and detailed protocols. This objective analysis aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development programs.

Data Presentation: Quantitative Comparison of 5-HT7 Agonists

The performance of this compound is best understood in the context of other known 5-HT7 agonists. The tables below summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) for this compound and a selection of first-generation 5-HT7 agonists.

Table 1: Binding Affinity (Ki, nM) of 5-HT7 Agonists at Human Receptors

Compound5-HT75-HT1A5-HT1D5-HT2A5-HT2C5-HT5ADopamine D2Selectivity (fold) for 5-HT7 vs. 5-HT1A
This compound 2.5 [1][2]700 [2]>1000>1000>1000>1000>1000280 [1]
AS-190.6[1]1006.6>1000>100098.5>1000167
5-CT~1HighHighModerateModerate--Low
8-OH-DPATHighHighModerateLowLow--Low[3][4]
LP-2110.58 (rat), 15.0 (human)[2]379 (human)[2]-----25.3

Data compiled from multiple sources. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki for other receptor / Ki for 5-HT7).

Table 2: Functional Activity of 5-HT7 Agonists (cAMP Accumulation Assay)

CompoundEC50 (nM)Emax (% of 5-HT response)Classification
This compound 16 ± 1 [1]99 ± 1 [1][2]Full Agonist [1]
AS-199 ± 1[1]77[1][2]Partial Agonist[1]
E-5743121.5 ± 1[1]94.5 ± 1[1]Full Agonist[1]
5-CT1.3[5]100Full Agonist
8-OH-DPAT1000[5]Partial/Full (species dependent)[3]Partial/Full Agonist[3]

EC50 represents the concentration of an agonist that gives half of the maximal response. Emax is the maximum response achievable by the agonist, expressed as a percentage of the response to the endogenous ligand, serotonin (5-HT).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT7 receptor and other serotonin receptor subtypes.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor (or other receptor subtypes).

  • Radioligand: [3H]5-CT (for 5-HT7).

  • Test compounds (this compound, first-generation agonists).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK-293 cells expressing the target receptor to confluency. Harvest cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Reaction: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known non-labeled ligand (e.g., 10 µM 5-HT) is used.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds as agonists at the 5-HT7 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (this compound, first-generation agonists).

  • 5-HT (serotonin) as a reference full agonist.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the HEK-293 cells expressing the 5-HT7 receptor into 96-well or 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (5-HT) in the stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound. The Emax is typically expressed as a percentage of the maximal response induced by 5-HT.

Mandatory Visualization

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways.

5-HT7_Signaling cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_g12 G12 Pathway 5HT7R 5-HT7 Receptor Gs Gs Protein 5HT7R->Gs Activates G12 G12 Protein 5HT7R->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Neuronal Plasticity) CREB->Gene_Transcription Rho Rho GTPases (RhoA, Cdc42) G12->Rho Activates ROCK ROCK Rho->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement (Neurite Outgrowth) ROCK->Cytoskeletal_Rearrangement Agonist 5-HT7 Agonist (e.g., this compound) Agonist->5HT7R Binds and Activates

Caption: Canonical Gs and non-canonical G12 signaling pathways of the 5-HT7 receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (HEK-293 cells with 5-HT7R) Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Ligand_Prep 2. Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Incubation Filtration 4. Filtration (Separate bound from free radioligand) Incubation->Filtration Quantification 5. Scintillation Counting (Measure radioactivity) Filtration->Quantification Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis

Caption: Workflow for determining ligand binding affinity using a radioligand assay.

Logical Relationship: Agonist Classification

This diagram illustrates the classification of a compound as a full or partial agonist based on its functional activity.

Agonist_Classification Compound Test Compound Functional_Assay Functional Assay (e.g., cAMP accumulation) Compound->Functional_Assay Measure_Emax Measure Emax (Maximal Response) Functional_Assay->Measure_Emax Compare_5HT Compare Emax to 5-HT Measure_Emax->Compare_5HT Full_Agonist Full Agonist Compare_5HT->Full_Agonist Emax ≈ 100% of 5-HT Partial_Agonist Partial Agonist Compare_5HT->Partial_Agonist Emax < 100% of 5-HT

Caption: Classification of agonists based on their maximal efficacy (Emax).

References

A Comparative Guide to E-55888: Replicating Published Antinociceptive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-HT7 receptor agonist E-55888 with other relevant compounds, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication of these findings.

Introduction to this compound

This compound is a potent and selective full agonist for the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including pain modulation.[1][2][3] It exhibits high affinity for the 5-HT7 receptor with a Ki of 2.5 nM and is over 280-fold selective against the 5-HT1A receptor (Ki = 700 nM).[1][2][3] this compound has demonstrated significant antinociceptive effects in preclinical models of inflammatory and neuropathic pain. This guide will delve into the comparative efficacy of this compound against other 5-HT7 receptor agonists, namely AS-19 and E-57431, in two key behavioral models of pain: capsaicin-induced mechanical hypersensitivity and the formalin test.

Comparative In Vitro Pharmacology

The following table summarizes the in vitro binding affinities and functional activities of this compound and its key comparators at the 5-HT7 receptor.

CompoundTarget ReceptorBinding Affinity (Ki)Functional ActivityEfficacy (Emax)Potency (EC50/IC50)Reference
This compound 5-HT7 2.5 nM Full Agonist 99% 16 nM [2]
5-HT1A700 nMAgonist--[2]
AS-195-HT7-Partial Agonist77% of 5-HT0.83 nM (IC50)[3]
SB-2699705-HT7~1.25 - 5 nM (pKi 8.3-8.9)Antagonist--[4][5]
WAY-1006355-HT1A0.39 nMAntagonist-0.91 nM (IC50)[6]

In Vivo Antinociceptive Efficacy: A Comparative Analysis

The antinociceptive properties of this compound have been extensively studied and compared with other 5-HT7 agonists in rodent models of pain. The data presented below is extracted from key publications by Brenchat and colleagues.

Capsaicin-Induced Mechanical Hypersensitivity

This model induces a state of central sensitization, mimicking aspects of neuropathic pain. Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments.

Table 1: Effect of 5-HT7 Agonists on Capsaicin-Induced Mechanical Allodynia in Mice

Treatment (i.p.)Dose (mg/kg)Paw Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Hypersensitivity
Vehicle-0.18 ± 0.030%
This compound 10 0.59 ± 0.08 ~73%
20 0.87 ± 0.11 ~125% (Full Reversal)
AS-19100.45 ± 0.07~48%
200.51 ± 0.09~59%

*p < 0.05 vs. Vehicle. Data adapted from Brenchat et al., 2009.

This compound demonstrated a dose-dependent and more potent reversal of mechanical allodynia compared to AS-19, with the highest dose achieving a complete reversal of the capsaicin-induced hypersensitivity.

Formalin Test of Nociception

The formalin test is a model of continuous inflammatory pain, characterized by a biphasic response: an early, neurogenic phase and a late, inflammatory phase. The primary endpoint is the time spent licking the injected paw.

Table 2: Effect of 5-HT7 Agonists on the Late Phase of the Formalin Test in Mice

Treatment (s.c.)Dose (mg/kg)Licking Time (s) (Mean ± SEM)% Reduction in Licking Time
Vehicle-110 ± 100%
This compound 20 45 ± 8 ~59%
AS-191055 ± 9~50%
E-574311060 ± 10*~45%

*p < 0.001 vs. Vehicle. Data adapted from Brenchat et al., 2012.

In the formalin test, this compound, AS-19, and E-57431 all produced significant antinociceptive effects in the late inflammatory phase. Notably, these effects were absent in 5-HT7 receptor knockout mice, confirming their mechanism of action.

Experimental Protocols

Capsaicin-Induced Mechanical Hypersensitivity in Mice
  • Animals: Male Swiss mice are typically used.

  • Habituation: Animals are habituated to the testing environment and the von Frey filaments for several days prior to the experiment.

  • Baseline Measurement: The baseline paw withdrawal threshold is determined using calibrated von Frey filaments applied to the plantar surface of the hind paw.

  • Capsaicin Injection: 20 µL of a 0.1% capsaicin solution is injected intradermally into the plantar surface of one hind paw.

  • Drug Administration: this compound or comparator compounds are administered intraperitoneally (i.p.) at the desired doses, typically 30 minutes before testing.

  • Post-Capsaicin Measurement: Paw withdrawal thresholds are reassessed at various time points after capsaicin injection (e.g., 1, 2, and 4 hours) to determine the extent of mechanical allodynia and the effect of the test compounds.

Formalin Test in Mice
  • Animals: Male C57BL/6J mice are commonly used.

  • Habituation: Mice are placed in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: this compound or comparator compounds are administered subcutaneously (s.c.) at the desired doses, typically 30 minutes before the formalin injection.

  • Formalin Injection: 20 µL of a 2.5% formalin solution is injected subcutaneously into the dorsal surface of one hind paw.

  • Observation: Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for two distinct periods:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-injection.[2][7]

Mandatory Visualizations

Signaling Pathway of 5-HT7 Receptor Activation

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling E55888 This compound HT7R 5-HT7 Receptor E55888->HT7R binds G_protein Gs Protein HT7R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Antinociception Antinociceptive Effect CREB->Antinociception leads to

Caption: 5-HT7 receptor signaling cascade leading to antinociception.

Experimental Workflow for Capsaicin-Induced Hypersensitivity

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Measurement Habituation Habituation to Von Frey Filaments Baseline Baseline Paw Withdrawal Threshold Habituation->Baseline Capsaicin Intradermal Capsaicin Injection Baseline->Capsaicin Drug Drug Administration (this compound or Comparator) Capsaicin->Drug Post_Drug Post-Drug Paw Withdrawal Threshold Drug->Post_Drug Analysis Data Analysis Post_Drug->Analysis

Caption: Workflow for assessing antinociceptive effects in the capsaicin model.

References

Safety Operating Guide

Standard Operating Procedure for the Proper Disposal of E-55888

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research compound E-55888. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on established best practices for the disposal of potent, solid organic, and heterocyclic amine research chemicals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Identification and Segregation

Proper identification and segregation of waste streams are critical to prevent incompatible materials from mixing.[1] this compound waste should be categorized and handled as follows:

  • Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE.

  • Liquid Waste (Non-halogenated): Solutions of this compound in non-halogenated organic solvents (e.g., ethanol, methanol, DMSO).

  • Liquid Waste (Halogenated): Solutions of this compound in halogenated organic solvents (e.g., dichloromethane, chloroform).

  • Aqueous Waste: Dilute aqueous solutions containing this compound. Note that hazardous chemicals must never be poured down the drain.[2]

  • Sharps Waste: Needles and syringes used for administering this compound solutions.

Each waste stream must be collected in a separate, dedicated, and clearly labeled hazardous waste container.[1]

Step-by-Step Disposal Protocol

Step 1: Container Selection and Labeling

  • Select a waste container that is compatible with the chemical nature of the waste. For most this compound waste streams, high-density polyethylene (HDPE) containers are suitable.

  • Label each container with a hazardous waste tag before any waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "this compound," "Methanol"). Avoid using abbreviations or chemical formulas.

    • The approximate concentration and volume of each component.

    • The date on which the first waste was added to the container.

Step 2: Waste Accumulation

  • Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[2]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Ensure that incompatible waste streams are segregated within the SAA.

Step 3: Disposal of Solid this compound Waste

  • Carefully place all solid this compound waste, including contaminated consumables, into the designated "Solid Hazardous Waste" container.

  • Minimize the generation of dust by handling the solid material gently.

  • Once the container is full or the experiment is complete, seal the container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Step 4: Disposal of Liquid this compound Waste

  • Using a funnel, carefully pour the liquid waste into the appropriate (halogenated or non-halogenated) "Liquid Hazardous Waste" container.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • After adding the waste, securely cap the container.

  • Arrange for EHS pickup when the container is full or waste is no longer being generated.

Step 5: Disposal of Empty this compound Containers

  • A container that has held a hazardous chemical is not considered empty until it has been triple-rinsed.[3]

  • Rinse the empty this compound container three times with a suitable solvent (e.g., the solvent used to make a solution).

  • Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.[3]

  • After triple-rinsing, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Quantitative Data for Waste Management

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.

ParameterLimitSource
Maximum Volume of Hazardous Waste per SAA55 gallons[2]
Maximum Volume of Acutely Hazardous Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[2]
Time Limit for Removal of Full ContainersWithin 3 calendar days of reaching the maximum volume[2]
Maximum Accumulation Time for Partially Filled Containers12 months from the date of first accumulation[2]

Experimental Protocols

As this document outlines a disposal procedure, there are no specific experimental protocols to be cited. The procedures described are based on standard hazardous waste management practices as outlined by regulatory bodies and institutional safety offices.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

E55888_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated Items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) identify_waste->sharps_waste Sharps empty_container Empty this compound Container? identify_waste->empty_container Empty Container select_container Select & Label Compatible Hazardous Waste Container solid_waste->select_container liquid_type Halogenated or Non-halogenated? liquid_waste->liquid_type sharps_waste->select_container accumulate_waste Accumulate in Designated Satellite Accumulation Area (SAA) select_container->accumulate_waste waste_pickup Arrange for EHS Waste Pickup accumulate_waste->waste_pickup halogenated Halogenated Liquid Waste Container liquid_type->halogenated Halogenated non_halogenated Non-halogenated Liquid Waste Container liquid_type->non_halogenated Non-halogenated halogenated->select_container non_halogenated->select_container triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->accumulate_waste

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E-55888
Reactant of Route 2
Reactant of Route 2
E-55888

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.